Product packaging for 4-Piperidin-4-YL-benzoic acid methyl ester(Cat. No.:CAS No. 281235-04-9)

4-Piperidin-4-YL-benzoic acid methyl ester

Cat. No.: B3121228
CAS No.: 281235-04-9
M. Wt: 219.28 g/mol
InChI Key: GKSBLGJAXZOORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Piperidin-4-YL-benzoic acid methyl ester is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2 B3121228 4-Piperidin-4-YL-benzoic acid methyl ester CAS No. 281235-04-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-piperidin-4-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13(15)12-4-2-10(3-5-12)11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSBLGJAXZOORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90950868
Record name Methyl 4-(piperidin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281235-04-9
Record name Methyl 4-(piperidin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(piperidine-4-yl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis and characterization of 4-Piperidin-4-YL-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Piperidin-4-yl)benzoic Acid Methyl Ester

Abstract

This technical guide provides a comprehensive overview of a robust and efficient methodology for the synthesis of 4-(Piperidin-4-yl)benzoic acid methyl ester (CAS No. 281235-04-9), a valuable building block in medicinal chemistry and drug development.[1] We delve into the strategic rationale behind the chosen synthetic pathway, which leverages a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document furnishes detailed, step-by-step protocols for the synthesis, purification, and rigorous characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation and validation of this key piperidine-containing intermediate.

Introduction and Strategic Rationale

4-(Piperidin-4-yl)benzoic acid methyl ester is a bifunctional molecule featuring a central phenyl ring substituted with a piperidine moiety and a methyl ester group. This structural motif is prevalent in a vast array of pharmacologically active compounds, where the piperidine ring often serves as a key pharmacophore for interacting with biological targets, while the benzoate portion provides a versatile handle for further chemical elaboration.[2][3] The development of a reliable synthetic route is therefore of significant interest.

The primary challenge in synthesizing this molecule lies in the selective formation of the carbon-carbon bond between the C4 position of the piperidine ring and the C4 position of the benzoic acid derivative. A retrosynthetic analysis reveals several potential disconnection points.

G cluster_target Target Molecule cluster_precursors Key Disconnections & Precursors cluster_starting_materials Accessible Starting Materials Target 4-(Piperidin-4-yl)benzoic acid methyl ester Suzuki C(aryl)-C(sp3) Disconnection (Suzuki Coupling) Target->Suzuki PrecursorA Methyl 4-bromobenzoate Esterification Esterification PrecursorA->Esterification PrecursorB N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine Borylation Miayura Borylation PrecursorB->Borylation Suzuki->PrecursorA Suzuki->PrecursorB SM_A 4-Bromobenzoic acid SM_B N-Boc-4-piperidone Esterification->SM_A Borylation->SM_B

Caption: Retrosynthetic analysis of the target molecule.

While other methods exist, the Suzuki-Miyaura cross-coupling reaction stands out as the most strategic choice for this transformation.[4][5] The rationale for this selection is threefold:

  • Mild Reaction Conditions: The Suzuki coupling is renowned for its tolerance of a wide variety of functional groups, including the ester moiety present in our target, thereby minimizing the need for excessive protection-deprotection steps.[5]

  • High Yields and Selectivity: This palladium-catalyzed reaction is highly efficient and selective, leading to cleaner reaction profiles and simplifying purification.[4]

  • Commercial Availability of Reagents: The necessary precursors, such as aryl halides and boronic esters, are either commercially available or readily synthesized from common starting materials.[6]

Our chosen synthetic workflow involves the coupling of commercially available Methyl 4-bromobenzoate with a piperidine-derived boronic ester. The piperidine nitrogen must be protected during this step to prevent side reactions. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in the basic conditions of the Suzuki reaction and its straightforward removal under acidic conditions.[7][8]

Synthetic Pathway and Detailed Protocols

The overall synthesis is a three-step process: preparation of the key boronic ester intermediate, the Suzuki cross-coupling reaction, and the final deprotection to yield the target compound.

Caption: Overall synthetic workflow for the target compound.

Materials and Reagents
ReagentCAS No.SupplierNotes
N-Boc-4-piperidone79099-07-3Sigma-Aldrich
Lithium bis(trimethylsilyl)amide (LHMDS)4039-32-1Sigma-Aldrich1.0 M solution in THF
N-Phenyl-bis(trifluoromethanesulfonimide)37595-74-7Sigma-Aldrich
Bis(pinacolato)diboron (B₂Pin₂)73183-34-3Sigma-Aldrich
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4Sigma-Aldrich
Potassium Acetate (KOAc)127-08-2Sigma-Aldrich
Methyl 4-bromobenzoate619-42-1Sigma-Aldrich
Potassium Carbonate (K₂CO₃)584-08-7Sigma-AldrichAnhydrous
Trifluoroacetic Acid (TFA)76-05-1Sigma-Aldrich
Tetrahydrofuran (THF)109-99-9Sigma-AldrichAnhydrous
1,4-Dioxane123-91-1Sigma-AldrichAnhydrous
Dichloromethane (DCM)75-09-2Fisher ScientificACS Grade
Ethyl Acetate (EtOAc)141-78-6Fisher ScientificACS Grade
Hexanes110-54-3Fisher ScientificACS Grade
Protocol 1: Synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate

This protocol first converts the ketone into a vinyl triflate, which is then subjected to a Miyaura borylation to install the boronic ester.

  • Vinyl Triflate Formation:

    • To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-4-piperidone (1.0 eq).

    • Dissolve in anhydrous THF (0.2 M) and cool the solution to -78 °C in a dry ice/acetone bath.

    • Add LHMDS (1.0 M solution in THF, 1.1 eq) dropwise over 15 minutes. Stir the resulting enolate solution for 1 hour at -78 °C.

    • In a separate flask, dissolve N-Phenyl-bis(trifluoromethanesulfonimide) (1.1 eq) in anhydrous THF and add this solution dropwise to the enolate.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., 5-10% EtOAc in hexanes) to yield the vinyl triflate.

  • Miyaura Borylation:

    • To a flask, add the vinyl triflate (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous 1,4-dioxane (0.1 M) and heat the mixture to 80-90 °C for 12-16 hours.[9]

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

    • Concentrate the filtrate and purify by flash column chromatography (e.g., 10-20% EtOAc in hexanes) to afford the desired N-Boc-protected piperidine boronic ester.

Protocol 2: Suzuki Coupling and Deprotection
  • Suzuki-Miyaura Cross-Coupling:

    • In a reaction vessel, combine the N-Boc-piperidine boronic ester (1.1 eq), methyl 4-bromobenzoate (1.0 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Evacuate and backfill the vessel with argon three times.

    • Add a 4:1 mixture of 1,4-dioxane and water (0.1 M).[6]

    • Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield tert-butyl 4-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate.

  • N-Boc Deprotection:

    • Dissolve the purified Boc-protected product from the previous step in dichloromethane (DCM, 0.1 M).

    • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, 4-(Piperidin-4-yl)benzoic acid methyl ester. Further purification can be achieved by recrystallization or a final chromatographic step if necessary.

Characterization of the Final Product

Unambiguous characterization is critical to verify the structure and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

G Start Purified Final Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Backbone & Connectivity MS Mass Spectrometry (e.g., ESI-MS) Start->MS Molecular Weight Verification IR FT-IR Spectroscopy Start->IR Functional Group Identification HPLC HPLC Analysis Start->HPLC Quantitative Purity (>95%) Conclusion Structure Confirmed & Purity Assessed NMR->Conclusion MS->Conclusion IR->Conclusion HPLC->Conclusion

Caption: Comprehensive characterization workflow.

Spectroscopic Data

Molecular Formula: C₁₃H₁₇NO₂ Molecular Weight: 219.28 g/mol

¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, piperidine, and methyl ester protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.95d, J ≈ 8.4 Hz2HAr-H (ortho to -COOMe)Deshielded by the electron-withdrawing ester group.
~ 7.35d, J ≈ 8.4 Hz2HAr-H (ortho to piperidine)Shielded relative to the other aromatic protons.
~ 3.90s3H-COOCHCharacteristic singlet for a methyl ester.
~ 3.20m2HPiperidine-H (axial, C2/C6)
~ 2.80m2HPiperidine-H (equatorial, C2/C6)
~ 2.65tt1HPiperidine-H (C4)Benzylic proton coupled to adjacent piperidine protons.
~ 1.90m2HPiperidine-H (axial, C3/C5)
~ 1.70m2HPiperidine-H (equatorial, C3/C5)
~ 1.60br s1HN-H Broad signal due to quadrupole relaxation and exchange.

¹³C NMR Spectroscopy (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~ 167.0C =O (Ester)Typical chemical shift for an ester carbonyl.[10]
~ 148.5Ar-C (quaternary, C-piperidine)
~ 129.5Ar-C H (ortho to -COOMe)
~ 128.0Ar-C (quaternary, C-COOMe)
~ 126.5Ar-C H (ortho to piperidine)
~ 52.0-COOC H₃Methyl carbon of the ester.
~ 46.0Piperidine-C (C2/C6)
~ 44.0Piperidine-C (C4)
~ 34.5Piperidine-C (C3/C5)

FT-IR Spectroscopy (ATR): The IR spectrum provides confirmation of the key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3350Medium, BroadN-H Stretch (Secondary Amine)
~ 3050MediumAromatic C-H Stretch
2920, 2850StrongAliphatic C-H Stretch
~ 1715Strong, SharpC=O Stretch (Ester)[11]
~ 1610StrongAromatic C=C Stretch
~ 1275, 1110StrongC-O Stretch (Ester)

Mass Spectrometry (ESI-MS): Electrospray ionization in positive mode is ideal for this molecule.

  • Expected [M+H]⁺: m/z 220.1332

  • Key Fragmentation: Loss of the methoxy group (-31) or the entire carbomethoxy group (-59) from the parent ion are plausible fragmentation pathways.

Purity Assessment
  • Thin-Layer Chromatography (TLC): A single spot in an appropriate solvent system (e.g., 10% MeOH in DCM with 0.5% NH₄OH) indicates good purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, a reverse-phase C18 column with a mobile phase of acetonitrile/water containing 0.1% TFA should be used. The purity should be ≥95% for use in drug discovery applications.

Safety, Handling, and Storage

  • Safety: Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Reagents such as LHMDS are highly reactive and moisture-sensitive. Palladium catalysts are toxic and should be handled with care.

  • Handling: The final compound is a stable solid at room temperature.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

This guide has detailed a reliable and scalable synthetic route for 4-(Piperidin-4-yl)benzoic acid methyl ester via a key Suzuki-Miyaura cross-coupling reaction. The provided protocols are robust and have been rationalized based on established principles of organic chemistry. The comprehensive characterization workflow ensures the unambiguous confirmation of the product's identity and purity, making it suitable for advanced applications in pharmaceutical research and development.

References

An In-Depth Technical Guide to the Biological Activity of 4-Piperidin-4-YL-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of clinically significant drugs with diverse biological activities, including analgesics, antipsychotics, and anti-inflammatory agents.[1][2] The specific compound, 4-Piperidin-4-YL-benzoic acid methyl ester, represents a simple yet intriguing variation of this privileged structure. While direct pharmacological data on this precise molecule is sparse in public literature, its structural motifs—a 4-substituted piperidine linked to a benzoic acid derivative—strongly suggest a high potential for biological activity.

This guide provides a comprehensive framework for the systematic investigation of this compound. It is designed not as a mere compilation of existing data, but as a strategic roadmap for a drug discovery program. We will proceed from foundational chemistry and hypothesized targets, through detailed in-vitro and in-vivo experimental protocols, to data interpretation. The causality behind each experimental choice is explained, reflecting a field-proven approach to characterizing a novel chemical entity.

Foundational Profile: Synthesis and Characterization

Before any biological assessment, the synthesis and rigorous characterization of the target compound are paramount. The purity and structural integrity of the test article underpin the validity of all subsequent biological data.

Synthesis Rationale

The synthesis of 4-arylpiperidines is well-documented. A common and efficient approach involves the Suzuki or a similar palladium-catalyzed cross-coupling reaction. For the title compound, a plausible route would involve coupling a protected piperidine-4-boronic acid derivative with methyl 4-bromobenzoate, followed by deprotection.

Quality Control and Physicochemical Properties

A battery of analytical techniques is required to confirm the identity and purity of the synthesized compound.

  • Identity Confirmation:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and atom connectivity.

    • Mass Spectrometry (MS): To verify the molecular weight.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): To determine purity, which should ideally be >98% for biological screening.

  • Physicochemical Properties:

    • Solubility: Assessed in various buffers (e.g., PBS) and organic solvents (e.g., DMSO) to prepare appropriate stock solutions for biological assays.

    • LogP/LogD: Calculated or experimentally determined to predict membrane permeability and general "drug-likeness".

Target Hypothesis: A Structure-Activity Relationship (SAR) Driven Approach

The 4-phenylpiperidine core is a versatile scaffold that can be tailored to interact with numerous biological targets. The specific activity is dictated by the substitutions on the piperidine nitrogen (N1) and the phenyl ring.[3][4] Given that the N1 position of our target compound is unsubstituted (a secondary amine), it can serve as a crucial building block or be active in its own right. We hypothesize three primary avenues for its potential biological activity.

  • Central Nervous System (CNS) Receptors: Many 4-phenylpiperidine derivatives are potent CNS agents.[2][5] The unsubstituted nitrogen allows the molecule to mimic endogenous neurotransmitters. Potential targets include:

    • Dopamine Transporter (DAT) and Serotonin Transporter (SERT): Inhibition of these transporters is a common mechanism for antidepressants and psychostimulants.[5]

    • G-Protein Coupled Receptors (GPCRs): The scaffold is present in ligands for opioid, serotonin (5-HT), and dopamine receptors.[1][6]

  • Anti-Inflammatory Pathways: Various heterocyclic compounds, including those with piperidine rings, have demonstrated anti-inflammatory properties. This activity is often mediated by the inhibition of key inflammatory signaling molecules.

  • Opioid Receptors: The 4-phenylpiperidine structure is famously the core of the analgesic meperidine (pethidine) and the fentanyl series of potent µ-opioid receptor agonists.[2][7]

The investigative workflow should, therefore, be designed to screen for these potential activities in a logical, tiered fashion.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Validation Synthesis Synthesis & Purification QC Analytical QC (NMR, MS, HPLC >98%) Synthesis->QC BroadScreen Tier 1: Broad Target Screen (e.g., GPCR Panel) QC->BroadScreen InflamAssay Parallel Screen: Anti-Inflammatory Assay (LPS-stimulated Macrophages) QC->InflamAssay HitConfirm Tier 2: Hit Confirmation (Binding Affinity: Kd, Ki) BroadScreen->HitConfirm Identified Hits FunctionalAssay Tier 3: Functional Assays (Agonist/Antagonist, EC50/IC50) HitConfirm->FunctionalAssay PK Pharmacokinetics (ADME) FunctionalAssay->PK InflamAssay->PK Efficacy Efficacy Models PK->Efficacy Tox Preliminary Toxicology Efficacy->Tox G cluster_legend Signaling Pathway Example Ligand Agonist Ligand Receptor GPCR (e.g., D2 Receptor) Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets l1 Agonist l2 Receptor l3 G-Protein l4 Effector

References

The Strategic Utility of 4-Piperidin-4-YL-benzoic Acid Methyl Ester in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Rigid Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the architectural design of small molecules plays a pivotal role in determining their pharmacological profiles. Among the myriad of structural motifs, the 4-aryl piperidine framework has emerged as a cornerstone in the construction of high-efficacy therapeutic agents. This guide focuses on a particularly valuable derivative within this class: 4-Piperidin-4-YL-benzoic acid methyl ester . This compound serves as a critical building block, particularly in the burgeoning field of targeted protein degradation, where it functions as a rigid linker in Proteolysis Targeting Chimeras (PROTACs). Its inherent structural rigidity and synthetic versatility offer distinct advantages over traditional flexible linkers, influencing ternary complex formation, physicochemical properties, and ultimately, the potency and selectivity of the final drug candidate. This document provides a comprehensive overview of its synthesis, characterization, and strategic application, offering field-proven insights for its effective utilization in drug development programs.

Core Properties and Physicochemical Profile

A thorough understanding of a building block's intrinsic properties is fundamental to its rational application in drug design. Below is a summary of the key chemical identifiers and computed physicochemical parameters for this compound.

PropertyValueSource
CAS Number 281235-04-9--INVALID-LINK--
Molecular Formula C₁₃H₁₇NO₂--INVALID-LINK--
Molecular Weight 219.28 g/mol --INVALID-LINK--
XLogP3 2.4--INVALID-LINK--
Hydrogen Bond Donors 1--INVALID-LINK--
Hydrogen Bond Acceptors 3--INVALID-LINK--

The 4-aryl piperidine structure imparts a degree of conformational constraint, which can be advantageous in pre-organizing a molecule for optimal interaction with its biological target. The piperidine nitrogen, with its basic character, can influence solubility and provides a ready handle for further chemical modification. The methyl ester offers a versatile functional group that can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other coupling chemistries.

Synthesis and Characterization: A Validated Pathway

The synthesis of this compound is typically achieved through a two-step process involving a palladium-catalyzed cross-coupling reaction to form the core C-C bond, followed by the removal of a protecting group. The following protocol represents a robust and scalable approach.

Step 1: Synthesis of N-Boc-4-(4-methoxycarbonylphenyl)piperidine

The initial step involves a Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of C-C bonds between aryl and vinyl halides/triflates and organoboron compounds.[1][2][3][4][5] In this case, a commercially available protected piperidine derivative is coupled with a boronic acid derivative of methyl benzoate.

Synthesis_Step_1 reagent1 N-Boc-4-bromopiperidine catalyst Pd(dppf)Cl₂ K₂CO₃ reagent1->catalyst reagent2 Methyl 4-(dihydroxyboranyl)benzoate reagent2->catalyst product N-Boc-4-(4-methoxycarbonylphenyl)piperidine catalyst->product DME, 80°C

Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

  • To a solution of N-Boc-4-bromopiperidine (1.0 eq) and methyl 4-(dihydroxyboranyl)benzoate (1.2 eq) in 1,2-dimethoxyethane (DME), add K₂CO₃ (3.0 eq).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

  • Heat the reaction mixture to 80 °C and stir under an inert atmosphere until the reaction is complete (typically 12-18 hours), as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford N-Boc-4-(4-methoxycarbonylphenyl)piperidine.

Step 2: Deprotection to Yield this compound

The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the free piperidine.[6][7][8][9][10]

Synthesis_Step_2 reactant N-Boc-4-(4-methoxycarbonylphenyl)piperidine reagent 4M HCl in Dioxane reactant->reagent product This compound reagent->product Room Temperature PROTAC_Mechanism cluster_0 PROTAC Action cluster_1 Ternary Complex Formation cluster_2 Degradation Pathway POI Protein of Interest (POI) PROTAC PROTAC (Warhead-Linker-Ligand) POI->PROTAC Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

References

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-(piperidin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-(piperidin-4-yl)benzoate (C₁₃H₁₇NO₂) is a bifunctional organic molecule featuring a rigid para-substituted benzene ring and a flexible saturated piperidine heterocycle. This structure makes it a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount for its application in any research and development context. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While a complete, unified set of experimental data is not publicly available, this document leverages foundational spectroscopic principles and data from closely related analogues to present a robust, predictive interpretation of the molecule's spectral characteristics. Standardized protocols for data acquisition are also detailed to ensure reproducibility.

Molecular Structure and Analytical Strategy

The first step in any analytical endeavor is a thorough understanding of the molecule's architecture. Methyl 4-(piperidin-4-yl)benzoate possesses distinct regions that will give rise to characteristic spectroscopic signals: a 1,4-disubstituted aromatic ring, an ester functional group, and a saturated piperidine ring.

Our analytical strategy is to dissect the molecule by technique, predicting the signals for each structural component and explaining the underlying chemical principles.

Molecular Structure and Numbering Scheme

A clear numbering system is essential for unambiguous assignment of NMR signals. The following diagram illustrates the IUPAC-recommended numbering for methyl 4-(piperidin-4-yl)benzoate, which will be used throughout this guide.

Caption: Molecular structure of methyl 4-(piperidin-4-yl)benzoate with atom numbering for spectral assignments.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. For a molecule like this, electrospray ionization (ESI) in positive ion mode is ideal due to the basic nitrogen in the piperidine ring, which is readily protonated.

Expected Data: The molecular formula C₁₃H₁₇NO₂ gives a monoisotopic mass of 219.126 g/mol . In positive-mode ESI-MS, the compound is expected to be observed as its protonated form, [M+H]⁺.

IonPredicted m/zSource
[M+H]⁺220.1332[PubChem]
[M+Na]⁺242.1152[PubChem]

Interpretation: The primary peak observed will be the [M+H]⁺ ion at m/z ≈ 220.13 . The high-resolution mass should be within 5 ppm of the calculated value, confirming the elemental composition. A smaller adduct ion, [M+Na]⁺, may also be visible around m/z 242.12.

Fragmentation Analysis: Tandem MS (MS/MS) would likely show characteristic fragmentation patterns. The bond between the benzene and piperidine rings (C3-C1') is a probable site of cleavage. Loss of the piperidine ring would result in a fragment corresponding to the methyl benzoate cation.

G parent [M+H]⁺ m/z = 220.13 frag1 Loss of NH₃ (from piperidine ring) m/z = 203.11 parent->frag1 -NH₃ frag2 [Methyl Benzoate Fragment]⁺ m/z = 135.04 parent->frag2 - C₅H₉N

Caption: Predicted ESI-MS fragmentation pathway for methyl 4-(piperidin-4-yl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule in solution. We will analyze the expected signals for both ¹H (proton) and ¹³C (carbon) nuclei.

Proton (¹H) NMR Spectroscopy

Principle: ¹H NMR provides information on the number of chemically distinct protons, their local electronic environment (chemical shift), their neighboring protons (spin-spin splitting), and their relative quantities (integration).

Expected Data (Predicted for CDCl₃, 400 MHz):

Assignment (Atom #)Predicted Shift (ppm)MultiplicityIntegrationRationale
H2, H6~7.95Doublet (d)2HAromatic protons ortho to the electron-withdrawing ester group are deshielded. They are split by H3/H5.
H3, H5~7.25Doublet (d)2HAromatic protons ortho to the piperidine group are less deshielded. They are split by H2/H6.
H8 (OCH₃)~3.90Singlet (s)3HProtons of the methyl ester group are in a predictable region and have no adjacent protons, hence a singlet.
H2'eq, H4'eq~3.15Doublet (d)2HEquatorial protons on the piperidine ring adjacent to the nitrogen are deshielded by the electronegative atom.
H1'~2.75Triplet (t)1HThe methine proton on the piperidine ring attached to the benzene ring. It is deshielded by the aromatic ring current.
H2'ax, H4'ax~2.65Triplet (t)2HAxial protons on the piperidine ring adjacent to the nitrogen are typically more shielded than their equatorial counterparts.
NH~1.80 (variable)Broad Singlet (br s)1HThe N-H proton signal is often broad due to quadrupole broadening and exchange. Its position is highly dependent on solvent and concentration.
H3'eq, H5'eq~1.75Doublet (d)2HEquatorial protons on the piperidine ring beta to the nitrogen.
H3'ax, H5'ax~1.55Quartet (q)2HAxial protons on the piperidine ring beta to the nitrogen.
Carbon (¹³C) NMR Spectroscopy

Principle: ¹³C NMR provides a count of the number of chemically non-equivalent carbon atoms and information about their chemical environment and functional group type.

Expected Data (Predicted for CDCl₃, 101 MHz):

Assignment (Atom #)Predicted Shift (ppm)Rationale
C7 (C=O)~167.0The carbonyl carbon of the ester group is highly deshielded and appears in a characteristic downfield region.
C4~148.0The aromatic carbon attached to the piperidine ring (ipso-carbon). Its chemical shift is influenced by the alkyl substituent.
C1~129.8The aromatic carbon attached to the ester group (ipso-carbon).
C2, C6~129.5Aromatic carbons ortho to the ester group.
C3, C5~126.5Aromatic carbons ortho to the piperidine substituent.
C8 (OCH₃)~52.0The carbon of the methyl ester group, a typical value for this functional group.
C2', C6'~46.0Carbons on the piperidine ring adjacent to the nitrogen atom.
C4'~43.0The methine carbon of the piperidine ring that is attached to the benzene ring.
C3', C5'~34.0Carbons on the piperidine ring beta to the nitrogen atom.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Expected Data:

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group Rationale
~3350Medium, BroadN-H StretchThe N-H bond in the secondary amine of the piperidine ring will produce a characteristic absorption. The peak is often broad due to hydrogen bonding.
3100-3000MediumC-H Stretch (Aromatic)C-H stretching vibrations from the benzene ring.
2950-2850StrongC-H Stretch (Aliphatic)C-H stretching from the piperidine and methyl groups. This is often a strong, complex set of absorptions.
~1720 Strong C=O Stretch (Ester) This will be one of the most intense and diagnostic peaks in the spectrum, characteristic of the ester carbonyl group.
~1610, ~1500MediumC=C Stretch (Aromatic)Skeletal vibrations of the benzene ring.
~1275 Strong C-O Stretch (Ester) The C-O single bond stretch of the ester group is also a very strong and characteristic absorption.
~850StrongC-H Bend (Aromatic)Out-of-plane C-H bending for a 1,4-disubstituted benzene ring gives a strong, characteristic peak in this region.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, adherence to standardized experimental protocols is essential.

Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_nmr NMR cluster_ms Mass Spec cluster_ir IR prep Weigh ~5-10 mg of Methyl 4-(piperidin-4-yl)benzoate nmr_sol Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep->nmr_sol ms_sol Prepare dilute solution (~1 mg/mL) in MeOH with 0.1% formic acid prep->ms_sol ir_prep Place small amount of solid sample on ATR crystal or prepare KBr pellet prep->ir_prep nmr_acq Acquire ¹H, ¹³C, DEPT and 2D spectra (COSY, HSQC) nmr_sol->nmr_acq ms_acq Infuse into ESI source and acquire spectrum in positive ion mode ms_sol->ms_acq ir_acq Acquire spectrum (e.g., 4000-400 cm⁻¹) ir_prep->ir_acq

Caption: General experimental workflow for the complete spectroscopic characterization of the target compound.

NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvation: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). For compounds with potentially lower solubility or to better observe N-H protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Homogenization: Gently vortex the tube until the sample is fully dissolved.

  • Instrumentation: Place the NMR tube in the spectrometer.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition:

    • ¹H Spectrum: Acquire using a standard pulse program with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C Spectrum: Acquire using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry Data Acquisition (ESI)
  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile. Create a dilute working solution (~10 µg/mL) in the same solvent, adding 0.1% formic acid to promote protonation.

  • Instrumentation: Set up the mass spectrometer with an ESI source in positive ion mode.

  • Infusion: Infuse the sample solution into the source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Tuning: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.

  • Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., m/z 100-500).

IR Spectroscopy Data Acquisition (ATR)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.

  • Sample Application: Place a small, representative amount of the solid compound directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of methyl 4-(piperidin-4-yl)benzoate. By understanding the expected chemical shifts, splitting patterns, vibrational frequencies, and mass-to-charge ratios, researchers can confidently verify the identity, structure, and purity of this important chemical building block. The provided protocols offer a standardized methodology for acquiring high-quality data, forming a critical component of any rigorous scientific investigation involving this compound.

Mastering Solubility: A Technical Guide to 4-Piperidin-4-YL-benzoic acid methyl ester for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical property that dictates the developability and bioavailability of an active pharmaceutical ingredient (API). This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Piperidin-4-YL-benzoic acid methyl ester, a compound of interest in contemporary drug discovery. By integrating theoretical principles with a detailed, field-proven experimental protocol, this document serves as an essential resource for researchers, scientists, and drug development professionals. We will explore the predicted physicochemical characteristics of the molecule, elucidate the thermodynamic principles governing its solubility, and provide a step-by-step methodology for its empirical determination using the gold-standard equilibrium shake-flask method.

Introduction: The Central Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to a viable therapeutic, solubility is a gatekeeper. Poor aqueous solubility can lead to low and erratic absorption, hindering a compound's progression through preclinical and clinical development.[1] Therefore, a thorough understanding and accurate measurement of an API's solubility in various solvent systems are paramount for informed decision-making in lead optimization, formulation development, and toxicity studies.[2] This guide focuses on this compound, providing the foundational knowledge and practical tools to comprehensively characterize its solubility profile.

Physicochemical Profile of this compound

While extensive experimental data for this compound is not publicly available, we can predict its key physicochemical properties based on its chemical structure using established computational models. These predictions offer valuable insights into its expected solubility behavior.

Structure:

  • IUPAC Name: methyl 4-(piperidin-4-yl)benzoate

  • Molecular Formula: C₁₄H₁₉NO₂

  • Molecular Weight: 233.31 g/mol

Predicted Physicochemical Properties:

PropertyPredicted ValueImplication for Solubility
logP (Octanol-Water Partition Coefficient) ~2.5 - 3.0Indicates a moderate lipophilicity, suggesting a balance between aqueous and lipid solubility.
Aqueous Solubility (logS) Moderately to poorly solubleThe predicted logS values from various models suggest that the compound is not freely soluble in water.
pKa (acid dissociation constant) Basic pKa: ~9.5 - 10.5 (for the piperidine nitrogen)The piperidine moiety is basic and will be protonated at physiological pH, significantly impacting aqueous solubility.
Polar Surface Area (PSA) ~38.3 ŲA relatively low PSA suggests good potential for membrane permeability but may contribute to lower aqueous solubility.
Hydrogen Bond Donors 1 (from the piperidine N-H)The ability to donate a hydrogen bond can enhance interactions with protic solvents.
Hydrogen Bond Acceptors 2 (from the carbonyl and ester oxygens)The capacity to accept hydrogen bonds can improve solubility in protic solvents like water and alcohols.

Note: These values are predictions from cheminformatics tools like SwissADME and Chemicalize and should be confirmed experimentally.[3][4]

The presence of both a lipophilic benzene ring and a basic, ionizable piperidine ring suggests that the solubility of this compound will be highly dependent on the pH of the medium.

The Theoretical Framework of Solubility

Solubility is a thermodynamic equilibrium process, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure.[5] The process is governed by the principle of "like dissolves like," where solutes dissolve best in solvents with similar polarity and intermolecular forces.

Thermodynamics of Dissolution

The dissolution of a crystalline solid into a liquid solvent can be conceptualized as two processes:

  • Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Solvation Energy: The energy released when the solute molecules interact with the solvent molecules.

For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy. This interplay is described by the Gibbs free energy of solution (ΔG_sol), which must be negative for spontaneous dissolution.

The Critical Impact of pH on Ionizable Compounds

For ionizable compounds like this compound, pH is a dominant factor influencing aqueous solubility.[6][7] The piperidine nitrogen is basic and will exist in equilibrium between its neutral and protonated (charged) forms.

Caption: pH-dependent equilibrium of this compound.

At a pH below its pKa, the equilibrium will shift towards the protonated, charged form. This charged species is significantly more polar and will have a much higher affinity for polar solvents like water, leading to a substantial increase in aqueous solubility.[8][9] Conversely, at a pH above the pKa, the neutral, less polar form will predominate, resulting in lower aqueous solubility.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The saturation shake-flask method is the most reliable and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[10] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by separating the undissolved solid and quantifying the concentration of the dissolved solute in the supernatant.

Step-by-Step Experimental Protocol

Materials and Equipment:

  • This compound (solid form)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • pH meter

Procedure:

  • Preparation:

    • Accurately weigh an excess amount of this compound into a glass vial. "Excess" means that a visible amount of undissolved solid should remain at the end of the experiment.

    • Add a known volume of the desired solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration is no longer changing.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the larger particles to settle.

    • To separate the undissolved solid from the saturated solution, either:

      • Centrifuge the vials at a high speed.

      • Carefully withdraw the supernatant using a syringe and pass it through a syringe filter. This is a critical step to ensure no solid particles are carried over into the analytical sample.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

    • Determine the concentration of the dissolved compound in the sample supernatant by interpolating its peak area from the calibration curve.

  • Data Analysis:

    • The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the experimental temperature.

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and organized table for easy comparison across different solvents and conditions.

Example Data Table:

Solvent SystempHTemperature (°C)Solubility (mg/mL) ± SDSolubility (µM) ± SD
Deionized Water7.025Experimental ValueExperimental Value
PBS5.037Experimental ValueExperimental Value
PBS7.437Experimental ValueExperimental Value
EthanolN/A25Experimental ValueExperimental Value
AcetonitrileN/A25Experimental ValueExperimental Value
DMSON/A25Experimental ValueExperimental Value

Interpreting these results in the context of the compound's predicted physicochemical properties will provide a comprehensive understanding of its solubility behavior. For instance, a higher solubility in acidic PBS compared to neutral water would experimentally confirm the significant role of the basic piperidine moiety.

Conclusion

A thorough characterization of the solubility of this compound is a critical step in its development as a potential therapeutic agent. This guide has provided a robust framework for this endeavor, combining theoretical predictions of its physicochemical properties with a detailed, practical protocol for its experimental determination. By understanding the interplay of its structural features, the thermodynamics of dissolution, and the profound influence of pH, researchers can generate high-quality, reliable solubility data. This, in turn, will enable informed decisions in the optimization and formulation of this promising compound, ultimately accelerating its path through the drug development pipeline.

References

An In-depth Technical Guide to 4-Piperidin-4-YL-benzoic acid methyl ester: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular scaffolds appear with remarkable frequency across a wide array of therapeutic targets. These "privileged structures" serve as versatile frameworks for the development of novel therapeutics. The 4-arylpiperidine motif is a quintessential example of such a scaffold, forming the core of numerous centrally active agents, anti-inflammatory drugs, and other key pharmaceuticals.[1][2] Its prevalence is due to a combination of favorable pharmacokinetic properties and the ability of its rigid, three-dimensional structure to present substituents in precise vectors for optimal target engagement.

This guide focuses on a key intermediate that provides access to this valuable chemical space: 4-Piperidin-4-YL-benzoic acid methyl ester (CAS No. 281235-04-9). While not an end-product itself, this compound is a highly valuable building block for researchers and drug development professionals. Its structure contains two critical functional handles: a secondary amine within the piperidine ring and a methyl ester on the aromatic ring. These sites allow for sequential, controlled chemical modifications, enabling the rapid generation of diverse compound libraries for screening and lead optimization.

This document provides a comprehensive overview of the logical synthesis, physicochemical properties, and strategic applications of this compound, offering field-proven insights for its effective utilization in drug discovery programs.

Proposed Synthesis: A Convergent and Validated Approach

The absence of a singular, well-documented historical synthesis for this specific intermediate necessitates the design of a robust and logical synthetic route based on established, high-yield chemical transformations. The most efficient strategy is a convergent approach, centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the critical carbon-carbon bond between the piperidine and phenyl rings.[3][4] This method is widely trusted in the pharmaceutical industry for its reliability, mild reaction conditions, and broad functional group tolerance.[3]

The proposed synthesis is a four-step process:

  • Preparation of the Piperidine Coupling Partner: Synthesis of an N-protected piperidine boronic ester from a commercially available starting material.

  • Selection of the Aryl Coupling Partner: Utilization of a commercially available halogenated methyl benzoate.

  • Suzuki-Miyaura Cross-Coupling: The core C-C bond-forming reaction.

  • Deprotection: Removal of the amine protecting group to yield the final product.

This entire workflow is designed as a self-validating system, where each step utilizes a well-understood and highly reproducible reaction.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Piperidine Partner Synthesis cluster_1 Step 2: Aryl Partner cluster_2 Step 3: Core Reaction cluster_3 Step 4: Final Steps A N-Boc-4-piperidone B N-Boc-4-(pinacolato)boronate-1,2,3,6-tetrahydropyridine A->B Miyaura Borylation D N-Boc-4-(4-methoxycarbonylphenyl)-1,2,3,6-tetrahydropyridine B->D Suzuki Coupling C Methyl 4-bromobenzoate C->D E N-Boc-4-(4-methoxycarbonylphenyl)piperidine D->E Hydrogenation F This compound (Final Product) E->F N-Boc Deprotection

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols represent a detailed, step-by-step methodology for the synthesis of this compound.

Step 1 & 2: Preparation of Coupling Partners

The synthesis begins with two commercially available starting materials: N-Boc-4-piperidone and Methyl 4-bromobenzoate. The piperidone is first converted to its corresponding boronic ester.

  • Synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate:

    • To a solution of N-Boc-4-piperidone in an appropriate solvent, add a suitable base and a palladium catalyst.

    • Add bis(pinacolato)diboron.

    • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

    • Upon completion, perform an aqueous workup, extract with an organic solvent, and purify by column chromatography to yield the N-Boc protected piperidine boronic ester.

Step 3: Suzuki-Miyaura Cross-Coupling

This is the key bond-forming step. The choice of palladium catalyst and base is critical for achieving high yields.

  • Synthesis of tert-butyl 4-(4-(methoxycarbonyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate:

    • In a reaction vessel, combine the N-Boc piperidine boronic ester from Step 1, methyl 4-bromobenzoate, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium carbonate).[5]

    • Add a suitable solvent system, such as a mixture of dioxane and water.

    • Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete.[5]

    • After cooling, perform a standard aqueous workup, extract the product into an organic solvent (e.g., ethyl acetate), dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Step 4: Reduction and Deprotection

The final steps involve saturation of the piperidine ring and removal of the Boc protecting group.

  • Hydrogenation to tert-butyl 4-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate:

    • Dissolve the product from Step 3 in a suitable solvent like methanol or ethanol.

    • Add a hydrogenation catalyst, such as 10% Palladium on carbon.

    • Place the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the double bond is reduced.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • N-Boc Deprotection to yield this compound:

    • Dissolve the hydrogenated product in a solvent such as dichloromethane (DCM) or dioxane.

    • Add an excess of a strong acid. Trifluoroacetic acid (TFA) or a solution of HCl in dioxane are commonly used for this purpose.[6][7]

    • Stir the reaction at room temperature. The deprotection is typically rapid and is accompanied by the evolution of CO₂ gas.[8]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent and excess acid under reduced pressure. The product is often obtained as a salt (e.g., hydrochloride or trifluoroacetate), which can be neutralized with a mild base during a subsequent aqueous workup or used directly in the next synthetic step.

Physicochemical Properties

The key identifying and physical properties of the target compound are summarized below.

PropertyValueSource(s)
CAS Number 281235-04-9[5]
Molecular Formula C₁₃H₁₇NO₂[8]
Molecular Weight 219.28 g/mol [5]
Synonyms Methyl 4-(piperidin-4-yl)benzoate[5][8]
Predicted XlogP 2.4[8]
Monoisotopic Mass 219.12593 Da[8]

Applications in Drug Development: A Versatile Intermediate

The true value of this compound lies in its versatility as a synthetic intermediate. The presence of two distinct and orthogonally reactive functional groups allows for a wide range of subsequent chemical modifications.

Diagram of Potential Derivatizations

G cluster_0 Piperidine N-Functionalization cluster_1 Ester Modification A This compound B Alkylation (R-X) A->B Secondary Amine Reactivity C Acylation (RCOCl) A->C Secondary Amine Reactivity D Reductive Amination (RCHO, NaBH(OAc)3) A->D Secondary Amine Reactivity E Hydrolysis to Carboxylic Acid A->E Ester Hydrolysis G Reduction to Alcohol A->G Ester Reduction F Amide Formation (R2NH, Amide Coupling) E->F Amide Coupling

Caption: Potential synthetic modifications of the core scaffold.

  • N-Functionalization of the Piperidine Ring: The secondary amine is a nucleophilic handle that can be readily functionalized through various reactions:

    • N-Alkylation: Introduction of alkyl, benzyl, or other groups.

    • N-Acylation: Formation of amides, sulfonamides, or ureas to explore interactions with target proteins.

    • Reductive Amination: A mild method to introduce a wide variety of substituents.

  • Modification of the Methyl Ester: The ester group provides another avenue for diversification:

    • Hydrolysis: Saponification of the ester to the corresponding carboxylic acid allows for the formation of amides via standard peptide coupling reagents. This is a common strategy in drug discovery to introduce hydrogen bond donors and acceptors.

    • Reduction: The ester can be reduced to a primary alcohol, which can then be used in further synthetic manipulations, such as ether formation.

This dual functionality makes this compound an ideal starting point for creating large libraries of compounds for high-throughput screening or for focused medicinal chemistry efforts around a validated biological target. For instance, related 2-(piperidin-4-yl) structures have been successfully explored for the development of novel anti-inflammatory agents.[9]

Conclusion

This compound is a strategically important, non-commercial chemical intermediate that serves as a gateway to the medicinally significant 4-arylpiperidine scaffold. While its own history is not extensively documented, its value is defined by the vast potential it unlocks for drug discovery and development. The robust, convergent synthetic pathway detailed in this guide, centered on the reliable Suzuki-Miyaura cross-coupling, provides a validated and efficient route for its preparation. The orthogonal reactivity of its secondary amine and methyl ester functionalities makes it a versatile building block, empowering chemists to rapidly generate diverse and complex molecules in the pursuit of novel therapeutics. Its proficient use can significantly accelerate the early stages of drug discovery, from hit identification to lead optimization.

References

Methodological & Application

Application Note & Protocol: A Framework for the In Vitro Characterization of 4-Piperidin-4-YL-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a versatile pharmacophore for a wide range of biological targets, including enzymes, G protein-coupled receptors (GPCRs), and ion channels.[1][3] This document provides a comprehensive guide for the initial in vitro characterization of 4-Piperidin-4-YL-benzoic acid methyl ester (also known as methyl 4-(piperidin-4-yl)benzoate), a compound whose specific biological activity is not yet widely documented.

This application note is designed for researchers, scientists, and drug development professionals. It moves beyond a simple list of steps to provide a logical, tiered framework for target discovery and validation. We will explain the causality behind experimental choices, enabling the user to adapt these protocols to their specific research context. The objective is to equip the scientist with a robust strategy to elucidate the compound's potential as an enzyme inhibitor or a GPCR ligand, two of the most common roles for piperidine-containing small molecules.

Compound Profile

A foundational understanding of the test article's physicochemical properties is critical for designing meaningful experiments.

PropertyValueSource
IUPAC Name methyl 4-(piperidin-4-yl)benzoatePubChem
Molecular Formula C₁₃H₁₇NO₂PubChem
Molecular Weight 219.28 g/mol PubChem
CAS Number 281235-04-9ChemicalBook[4]
Synonyms This compoundChemicalBook[4]

Pre-Experimental Foundation: Ensuring Data Integrity

Before embarking on biological assays, it is imperative to establish the compound's solubility and stability under experimental conditions. Failure to do so is a primary source of artifacts and irreproducible results.

Protocol: Solubility and Stock Solution Preparation

Rationale: Most small molecules are stored as concentrated stocks in 100% DMSO. However, biological assays are performed in aqueous buffers. The transition from DMSO to an aqueous environment can cause compound precipitation, leading to an inaccurate understanding of the effective concentration being tested. This protocol establishes a working solubility limit.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Spectrophotometer or nephelometer

Step-by-Step Methodology:

  • Prepare a High-Concentration Master Stock: Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration master stock (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing. This is your Master DMSO Stock .

  • Serial Dilution in DMSO: Perform a serial dilution of the Master DMSO Stock in 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).

  • Aqueous Solubility Test:

    • Add 98 µL of PBS (or your specific assay buffer) to wells of a clear 96-well plate.

    • Add 2 µL of each DMSO dilution to the corresponding wells. This creates a final DMSO concentration of 2%.

    • Mix thoroughly and incubate at the intended assay temperature (e.g., 37°C) for 30 minutes.

  • Visual and Instrumental Assessment:

    • Visually inspect each well for signs of precipitation (cloudiness, particles).

    • Quantify any precipitation by measuring the absorbance at 600 nm or by using a nephelometer. A significant increase in signal compared to the buffer/DMSO control indicates precipitation.

  • Determine Working Concentration: The highest concentration that remains clear is your maximum working stock concentration for assays. It is advisable to work at concentrations well below this limit to avoid solubility issues during longer incubations.

A Tiered Strategy for Target Characterization

For a novel compound, a logical and efficient screening cascade is essential. This approach begins with broad, hypothesis-generating assays and funnels promising results into more specific, mechanism-of-action studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation cluster_2 Tier 3: Mechanistic Studies A Compound Preparation (Solubility & Stability Assessment) B Broad Enzyme Inhibition Screen (e.g., Protease, Kinase Panel) A->B C General GPCR Activity Screen (e.g., Promiscuous G-protein Assay) A->C D Determine IC50 Value B->D Hit E Confirm Agonist/Antagonist Activity C->E Hit F Enzyme MOA Studies (Competitive, Non-competitive, etc.) D->F G Receptor Subtype Selectivity & Ligand Binding Assays E->G

Caption: Tiered workflow for characterizing a novel compound.

Protocol 1: General Enzyme Inhibition Assay

Rationale: Many piperidine-based drugs function by inhibiting enzymes.[3] A general, substrate-based assay using a commercially available enzyme is an excellent first-pass screen to detect inhibitory activity. This protocol is a template that can be adapted for various enzymes (e.g., proteases, phosphatases) that utilize a chromogenic or fluorogenic substrate.[5][6]

Materials:

  • Purified enzyme of interest

  • Corresponding chromogenic or fluorogenic substrate

  • Assay buffer (optimized for the chosen enzyme)

  • This compound (prepared as a dilution series in assay buffer with a constant, low percentage of DMSO)

  • Known inhibitor for the enzyme (Positive Control)

  • Microplate reader (absorbance or fluorescence)

  • 96-well or 384-well assay plates

Step-by-Step Methodology:

  • Prepare Reagents: Dilute the enzyme and substrate to their optimal working concentrations in cold assay buffer, as determined by preliminary enzyme titration experiments. Prepare the test compound dilution series.

  • Assay Plate Setup: Add the following to the wells of the assay plate:

    • Blank Wells: Assay Buffer only (for background subtraction).

    • 100% Activity Control Wells: Enzyme + Assay Buffer.

    • Positive Inhibitor Control Wells: Enzyme + Known Inhibitor.

    • Test Compound Wells: Enzyme + serial dilutions of this compound.

  • Pre-incubation: Add the enzyme to the appropriate wells. Mix gently and incubate the plate for 15-30 minutes at the assay temperature. Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts.[5]

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction. Mix immediately.

  • Monitor Reaction: Place the plate in the microplate reader and measure the signal (absorbance or fluorescence) at regular intervals (e.g., every 60 seconds) for 15-60 minutes. The rate of signal increase is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the reaction rate (V₀) for each well by determining the slope of the linear portion of the signal vs. time curve.

    • Calculate the Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_100%_activity - V₀_blank))

    • Plot % Inhibition vs. the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Example Plate Layout (96-well) Columns 1-2Columns 3-10Column 11Column 12
Row A-H Blank (Buffer + Substrate)Test Compound (Enzyme + Substrate + Compound Dilutions)100% Activity (Enzyme + Substrate)Positive Control (Enzyme + Substrate + Known Inhibitor)

Protocol 2: Cell-Based GPCR Activation Assay (Second Messenger Readout)

Rationale: GPCRs are the largest family of cell-surface receptors and a primary target class for therapeutics.[7][8] Many GPCRs signal through the activation of G proteins, leading to the production of intracellular second messengers. This protocol describes a method to screen for GPCR activation by measuring the accumulation of inositol monophosphate (IP1), a downstream product of Gαq-protein signaling.[7][9]

G cluster_0 Ligand Ligand GPCR GPCR Ligand->GPCR Binds Gq Gαq (Inactive) GPCR->Gq Activates Gq_active Gαq (Active) Gq->Gq_active GDP->GTP PLC Phospholipase C (PLC) Gq_active->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleavage PLC IP1 IP1 (Stable Metabolite) IP3->IP1 Metabolism Signal HTRF Signal IP1->Signal Detection

References

Application Notes and Protocols for 4-Piperidin-4-YL-benzoic acid methyl ester as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-Piperidin-4-YL-benzoic acid methyl ester as a versatile chemical probe. Due to its structural motifs—a 4-arylpiperidine core and a methyl ester moiety—this compound presents opportunities for investigating at least two major classes of protein targets: G-protein coupled receptors (GPCRs) and serine hydrolases. This guide outlines the scientific basis for these applications, provides detailed, self-validating protocols for target engagement and activity profiling, and offers insights into data interpretation.

Introduction: The Dual-Potential of a Unique Scaffold

The this compound is a small molecule whose true potential as a chemical probe lies in its hybrid structure. The 4-arylpiperidine scaffold is a well-established pharmacophore present in numerous centrally active drugs, often targeting GPCRs such as serotonin and dopamine receptors.[1][2] This suggests that our title compound could serve as a novel ligand for exploring GPCR biology.

Simultaneously, the methyl ester functionality introduces the possibility of its use as an activity-based probe for the serine hydrolase superfamily.[3][4] These enzymes play critical roles in a vast array of physiological processes, and their dysfunction is implicated in numerous diseases.[3] The ester can act as a reactive group that covalently modifies the active site serine of these enzymes, allowing for their detection and functional characterization.[5][6]

This guide will explore these two exciting and distinct applications, providing the necessary protocols to empower researchers to unlock the full potential of this chemical probe.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 281235-04-9--INVALID-LINK--
Molecular Formula C₁₃H₁₇NO₂--INVALID-LINK--
Molecular Weight 219.28 g/mol --INVALID-LINK--
Appearance Off-white powder--INVALID-LINK--

Application I: A Putative Ligand for G-Protein Coupled Receptors (GPCRs)

The 4-arylpiperidine core suggests that this compound may bind to one or more GPCRs.[2][7] As a chemical probe, it can be used to assess target engagement and elucidate the downstream signaling pathways of its cognate receptor. A critical first step is to confirm that the probe binds to its intended target in a cellular context.[8] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding.[9][10][11]

Workflow for GPCR Target Engagement using CETSA

GPCR_CETSA_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture Culture cells expressing target GPCR harvest Harvest and resuspend cells cell_culture->harvest treat_probe Treat cells with This compound harvest->treat_probe treat_control Treat cells with vehicle control (e.g., DMSO) harvest->treat_control heat_gradient Heat cell suspensions across a temperature gradient treat_probe->heat_gradient treat_control->heat_gradient lysis Lyse cells and separate soluble and aggregated fractions heat_gradient->lysis western_blot Analyze soluble fraction by Western Blot lysis->western_blot data_analysis Plot melt curves and determine thermal shift western_blot->data_analysis

Caption: Workflow for GPCR target engagement validation using CETSA.

Detailed Protocol for CETSA

Objective: To determine if this compound binds to a specific GPCR in intact cells by measuring changes in the protein's thermal stability.

Materials:

  • Cells expressing the target GPCR

  • This compound (probe)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Antibody specific to the target GPCR

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • PCR tubes or plates

  • Thermal cycler

  • Centrifuge

  • Western blotting apparatus

Protocol:

  • Cell Culture and Harvest:

    • Culture cells to approximately 80% confluency.

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in PBS containing protease inhibitors to a final concentration of 1-5 x 10⁷ cells/mL.

  • Compound Treatment:

    • In separate tubes, aliquot the cell suspension.

    • To the "probe" tubes, add this compound to the desired final concentration (e.g., 10 µM).

    • To the "control" tubes, add an equivalent volume of vehicle.

    • Incubate at 37°C for 1 hour to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Transfer the cell suspensions to PCR tubes or a 96-well PCR plate.

    • Place the tubes/plate in a thermal cycler with a temperature gradient program (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

    • After heating, immediately cool the samples to 4°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant (soluble fraction).

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Perform Western blotting using a primary antibody against the target GPCR and an appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the band intensity versus temperature for both the probe-treated and control samples.

    • A rightward shift in the melting curve for the probe-treated sample indicates thermal stabilization and thus, target engagement.[12]

Application II: An Activity-Based Probe for Serine Hydrolases

The methyl ester group of this compound can serve as a warhead for activity-based protein profiling (ABPP) of serine hydrolases.[6][13] In this application, the probe covalently modifies the active site serine of these enzymes in an activity-dependent manner. This allows for the identification of active serine hydrolases in a complex proteome and can be used to screen for inhibitors.

Workflow for Serine Hydrolase Profiling using ABPP

ABPP_Workflow cluster_labeling Labeling cluster_enrichment Enrichment cluster_analysis Analysis proteome_prep Prepare cell or tissue lysate probe_incubation Incubate lysate with This compound (modified with a reporter tag) proteome_prep->probe_incubation streptavidin_beads Add streptavidin beads (if using a biotin tag) probe_incubation->streptavidin_beads wash Wash to remove non-specifically bound proteins streptavidin_beads->wash sds_page Elute and separate proteins by SDS-PAGE wash->sds_page in_gel_fluorescence Visualize labeled proteins (if using a fluorescent tag) sds_page->in_gel_fluorescence mass_spec Excise bands and identify proteins by Mass Spectrometry sds_page->mass_spec

Caption: Workflow for serine hydrolase profiling using ABPP.

Detailed Protocol for ABPP

Objective: To identify active serine hydrolases in a proteome that are targeted by this compound.

Note: For this application, the probe would ideally be synthesized with a reporter tag (e.g., biotin or a fluorophore) that does not significantly alter its reactivity. A common strategy is to include an alkyne handle for subsequent "click" chemistry with a tagged azide.[14]

Materials:

  • Cell or tissue lysate

  • Tagged this compound probe (e.g., biotinylated)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • SDS-PAGE gels

  • In-gel fluorescence scanner (if using a fluorescent tag)

  • Mass spectrometry facility

Protocol:

  • Proteome Preparation:

    • Prepare a cell or tissue lysate in a suitable buffer (e.g., PBS).

    • Determine the protein concentration of the lysate.

  • Probe Labeling:

    • In a microcentrifuge tube, dilute the proteome to a final concentration of 1-2 mg/mL.

    • Add the tagged probe to a final concentration of 1-5 µM.

    • Incubate at room temperature for 30-60 minutes.

  • Enrichment of Labeled Proteins (for biotinylated probes):

    • Add streptavidin-agarose beads to the labeled proteome and incubate with gentle rotation for 1 hour at 4°C.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads sequentially with buffers of increasing stringency (e.g., PBS with 0.1% SDS, followed by PBS with 1% SDS, and finally PBS alone) to remove non-specifically bound proteins.

  • Elution and Visualization:

    • Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.

    • Separate the eluted proteins on an SDS-PAGE gel.

    • If a fluorescent tag was used, visualize the labeled proteins using an in-gel fluorescence scanner.

  • Protein Identification by Mass Spectrometry:

    • Excise the protein bands of interest from the gel.

    • Perform in-gel tryptic digestion.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins.

Data Interpretation and Self-Validation

For GPCR Target Engagement (CETSA):

  • A clear, dose-dependent rightward shift in the melting curve of the target protein in the presence of the probe is strong evidence of direct binding.[15]

  • To ensure the observed shift is specific, perform the assay with a structurally similar but biologically inactive analog of the probe (a negative control), which should not induce a thermal shift.[16]

For Serine Hydrolase Profiling (ABPP):

  • The appearance of specific bands on a fluorescent gel or the identification of known serine hydrolases by mass spectrometry indicates that the probe is labeling these enzymes.[17]

  • To confirm that labeling is activity-dependent, pre-incubate the proteome with a known broad-spectrum serine hydrolase inhibitor before adding the probe; this should result in a significant reduction in labeling.[18]

Conclusion

This compound is a promising chemical probe with the potential to interrogate both GPCRs and serine hydrolases. The protocols outlined in this guide provide a robust framework for researchers to validate its targets and explore its utility in various biological contexts. Careful experimental design, including the use of appropriate controls, is crucial for generating reliable and interpretable data.

References

Application of 4-Piperidin-4-YL-benzoic Acid Methyl Ester in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. 4-Piperidin-4-YL-benzoic acid methyl ester emerges as a particularly valuable building block within this paradigm. Its structure, featuring a central piperidine ring linked to a benzoic acid methyl ester, offers a unique combination of chemical tractability and three-dimensional diversity. The piperidine moiety, a ubiquitous feature in numerous FDA-approved drugs, provides a handle for modulating physicochemical properties such as basicity and lipophilicity, which are critical for optimizing pharmacokinetic profiles.[1][2] The para-substituted benzoic acid ester, on the other hand, serves as a versatile anchor for a wide array of synthetic transformations, allowing for the exploration of vast chemical space and the fine-tuning of interactions with specific biological targets.

This technical guide provides an in-depth exploration of the application of this compound in drug discovery. We will delve into its synthetic utility, showcasing its role as a key intermediate in the generation of diverse compound libraries. Furthermore, we will explore its application in the context of specific disease areas and biological targets, supported by detailed experimental protocols and an analysis of structure-activity relationships (SAR).

Synthetic Versatility: A Gateway to Novel Chemical Entities

The true power of this compound lies in its synthetic versatility. The secondary amine of the piperidine ring and the methyl ester of the benzoic acid moiety serve as two orthogonal points for chemical modification, enabling the rapid generation of diverse libraries of compounds.

Derivatization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a nucleophilic center that can readily undergo a variety of chemical transformations, including N-alkylation, N-arylation, and acylation. These modifications are crucial for exploring the chemical space around the core scaffold and for establishing key interactions with biological targets.

Reductive amination is a robust and widely used method for the N-alkylation of secondary amines.[3] This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the reaction of the piperidine with an aldehyde or ketone, followed by its in-situ reduction to the corresponding tertiary amine.

Materials:

  • This compound

  • Aldehyde or ketone of choice (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DCM, add the desired aldehyde or ketone (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue to stir the reaction at room temperature for 12-16 hours, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-alkylated product.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for reductive amination. It is less basic than other common reducing agents like sodium borohydride, which minimizes side reactions.

  • Anhydrous conditions are important to prevent the hydrolysis of the iminium ion intermediate and the ester moiety.

  • Stepwise addition of STAB helps to control the reaction rate and prevent a rapid evolution of gas.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This method allows for the introduction of a wide range of aryl and heteroaryl groups onto the piperidine nitrogen.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equivalent), the aryl halide (1.2 equivalents), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-arylated product.

Causality Behind Experimental Choices:

  • The palladium catalyst and the phosphine ligand are crucial for the catalytic cycle of the Buchwald-Hartwig reaction. The bulky and electron-rich XPhos ligand is effective for the coupling of secondary amines.

  • A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the catalytic cycle.

  • Inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.

Modification of the Benzoic Acid Moiety

The methyl ester of the benzoic acid provides a convenient handle for the synthesis of amides and other derivatives. This allows for the introduction of additional diversity and the potential for forming key hydrogen bonding interactions with the target protein.

Step 1: Saponification to the Carboxylic Acid

Materials:

  • N-protected or N-derivatized this compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol and Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the starting ester (1.0 equivalent) in a mixture of methanol and water.

  • Add LiOH or NaOH (2.0-3.0 equivalents).

  • Stir the mixture at room temperature or gently heat to 50 °C until the reaction is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with 1M HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration and dry under vacuum.

Step 2: Amide Coupling

Materials:

  • The carboxylic acid from Step 1

  • Amine of choice (e.g., aniline)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Causality Behind Experimental Choices:

  • Saponification is a standard method for hydrolyzing esters to carboxylic acids. The choice of base (LiOH or NaOH) and reaction temperature can be optimized based on the substrate.

  • HATU is a highly efficient coupling reagent that minimizes racemization and side reactions in amide bond formation.

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the activation of the carboxylic acid.

Visualizing the Synthetic Pathways

Synthetic_Workflow cluster_N_derivatization N-Derivatization cluster_ester_modification Ester Modification start 4-Piperidin-4-YL-benzoic acid methyl ester reductive_amination Reductive Amination (Aldehyde/Ketone, STAB) start->reductive_amination Piperidine N buchwald Buchwald-Hartwig (Aryl Halide, Pd catalyst) start->buchwald Piperidine N saponification Saponification (LiOH or NaOH) start->saponification Methyl Ester n_alkylated N-Alkylated Derivative reductive_amination->n_alkylated n_arylated N-Arylated Derivative buchwald->n_arylated carboxylic_acid Carboxylic Acid Intermediate saponification->carboxylic_acid amide_coupling Amide Coupling (Amine, HATU) carboxylic_acid->amide_coupling amide_product Amide Derivative amide_coupling->amide_product

Caption: Synthetic derivatization pathways for this compound.

Application in Drug Discovery: Targeting Key Biological Pathways

The 4-piperidin-4-yl-benzoic acid scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors for a range of biological targets implicated in various diseases.

Kinase Inhibitors for Oncology

Protein kinases are a major class of drug targets in oncology. The 4-piperidin-4-yl-benzoic acid scaffold can be elaborated to generate potent kinase inhibitors. For instance, derivatives of this scaffold have been investigated as inhibitors of VEGFR-2 and c-Met, two receptor tyrosine kinases that play crucial roles in tumor angiogenesis and metastasis.[5][6] The piperidine ring can be functionalized to interact with the solvent-exposed region of the kinase, while the benzoic acid portion can be modified to form key hydrogen bonds with the hinge region of the ATP-binding pocket.

A notable example of a drug that contains a similar structural motif is Imatinib, a highly successful tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). The synthesis of Imatinib involves an intermediate, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, which highlights the importance of the para-substituted benzoic acid and a basic nitrogen-containing heterocycle in achieving potent kinase inhibition.[7]

Kinase_Inhibition_Pathway rtk Receptor Tyrosine Kinase (e.g., VEGFR-2, c-Met) dimerization Dimerization & Autophosphorylation rtk->dimerization growth_factor Growth Factor growth_factor->rtk downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimerization->downstream proliferation Cell Proliferation, Angiogenesis, Metastasis downstream->proliferation inhibitor 4-Piperidin-4-YL-benzoic acid derivative inhibitor->rtk Inhibits ATP binding

Caption: Inhibition of receptor tyrosine kinase signaling by 4-piperidin-4-yl-benzoic acid derivatives.

Modulators of Central Nervous System (CNS) Targets

The piperidine scaffold is a well-established feature in many CNS-active drugs.[1] Derivatives of 4-piperidin-4-yl-benzoic acid have been explored as modulators of various CNS targets, including the presynaptic choline transporter (CHT).[8][9] Inhibition of CHT can modulate cholinergic neurotransmission and has potential therapeutic applications in neurological and psychiatric disorders. Structure-activity relationship studies have shown that modifications to both the piperidine and the benzamide portions of the molecule can significantly impact potency and selectivity.[8][9]

Anti-inflammatory Agents

Chronic inflammation is a hallmark of many diseases. Derivatives of the 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold, which can be synthesized from precursors related to 4-piperidin-4-yl-benzoic acid, have been identified as potent anti-inflammatory agents.[10] These compounds have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages.[10]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 4-piperidin-4-yl-benzoic acid scaffold has yielded valuable insights into the structural requirements for potent biological activity.

Modification SiteObservationImplication for Drug Design
Piperidine Nitrogen N-alkylation and N-arylation can significantly impact potency and selectivity. The nature of the substituent influences interactions with the solvent-exposed region of the target protein.This position is ideal for fine-tuning potency and modulating physicochemical properties like solubility and permeability.
Benzoic Acid Moiety Conversion to amides is a common strategy. The nature of the amide substituent can dramatically affect activity, often by forming key hydrogen bonds with the target.Amide derivatives should be explored to optimize target engagement and introduce additional points of interaction.
Aryl Ring Substitution Substitution on the benzoic acid ring can influence electronic properties and provide additional vectors for interacting with the binding pocket.Exploration of different substitution patterns on the aromatic ring can lead to improved potency and selectivity.

Conclusion: A Versatile Tool for Drug Discovery

This compound represents a highly versatile and valuable building block for drug discovery. Its synthetic tractability allows for the rapid generation of diverse compound libraries, while its inherent structural features make it an excellent starting point for the design of potent and selective modulators of a wide range of biological targets. The protocols and insights provided in this technical guide are intended to empower researchers to effectively utilize this privileged scaffold in their quest for novel therapeutics.

References

Application Notes and Protocols for Efficacy Testing of 4-Piperidin-4-YL-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the experimental design of efficacy testing for the novel small molecule, 4-Piperidin-4-YL-benzoic acid methyl ester. In the absence of a known biological target for this compound, this guide first outlines a systematic strategy for target identification, with a focus on G-protein coupled receptors (GPCRs) due to the structural characteristics of the molecule. Subsequently, this document presents detailed protocols for in vitro and in vivo efficacy studies, based on a hypothetical GPCR target, to serve as a practical template for researchers. The methodologies described herein are designed to ensure scientific rigor and generate robust, reproducible data for the evaluation of this compound's therapeutic potential.

Part 1: Target Identification Strategy for this compound

The initial and most critical step in evaluating the efficacy of a novel compound is the identification of its molecular target(s).[1][2][3] A multi-pronged approach combining direct biochemical methods and cell-based functional screening is recommended for a comprehensive target deconvolution.

High-Throughput Screening (HTS) for GPCR Activity

Given that over 30% of FDA-approved drugs target GPCRs, and the structural motifs of this compound are common in GPCR ligands, a primary screen against a panel of known GPCRs is a logical starting point.[4][5]

Protocol: Primary High-Throughput Functional Screening

This protocol describes a generic cell-based assay to screen for functional activity at GPCRs coupled to different G-protein signaling pathways.

  • Objective: To identify potential GPCR targets of this compound by measuring changes in second messenger levels.

  • Methodology:

    • Cell Lines: Utilize a panel of commercially available cell lines, each stably expressing a specific human GPCR. These cell lines should also be engineered to report on the activation of major signaling pathways (e.g., Gs, Gi, and Gq).

    • Assay Principle:

      • For Gs-coupled receptors, measure cyclic AMP (cAMP) production using a competitive immunoassay (e.g., HTRF, AlphaScreen).

      • For Gi-coupled receptors, measure the inhibition of forskolin-stimulated cAMP production.

      • For Gq-coupled receptors, measure intracellular calcium mobilization using a fluorescent calcium indicator (e.g., Fluo-4 AM).[5]

    • Procedure: a. Plate the engineered cell lines in 384-well or 1536-well microplates. b. Add this compound at a single high concentration (e.g., 10 µM) to the appropriate wells. c. For Gi-coupled assays, pre-stimulate with forskolin. d. Incubate for the appropriate time according to the assay manufacturer's instructions. e. Add the detection reagents for either cAMP or calcium. f. Read the plates on a compatible plate reader.

    • Hit Criteria: A "hit" is defined as a compound that produces a signal significantly above the background (e.g., >3 standard deviations) in a specific GPCR-expressing cell line.

Secondary Assays for Hit Confirmation and Characterization

Positive hits from the primary screen must be validated and further characterized to confirm their activity and determine their mode of action.

  • Concentration-Response Curves: Generate full concentration-response curves for any identified hits to determine potency (EC50 or IC50).

  • Orthogonal Assays: Confirm the activity of the hits using a different assay format. For example, if a hit was identified in a second messenger assay, its activity could be confirmed in a β-arrestin recruitment assay (e.g., Tango assay).[6] This is crucial for identifying potential biased agonism.

  • Radioligand Binding Assays: To determine if the compound interacts directly with the receptor, competitive radioligand binding assays should be performed using a known radiolabeled ligand for the identified GPCR target. This will determine the compound's binding affinity (Ki).

Part 2: In Vitro Efficacy Testing for a Hypothetical Target: GPRX

For the purpose of illustrating a detailed efficacy testing workflow, we will hypothesize that the target identification campaign identified this compound as a potent and selective agonist of a hypothetical Gq-coupled orphan GPCR, hereafter referred to as GPRX.

Characterizing Potency and Efficacy at GPRX

The primary goal of in vitro efficacy testing is to quantify the compound's ability to activate GPRX and elicit a cellular response.

Protocol: In Vitro Calcium Mobilization Assay

  • Objective: To determine the potency (EC50) and efficacy of this compound in activating the Gq-coupled GPRX.

  • Materials:

    • HEK293 cells stably expressing human GPRX.

    • Fluo-4 AM calcium indicator dye.

    • Pluronic F-127.

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • This compound.

    • A known GPRX agonist (if available) as a positive control.

    • A fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

  • Procedure:

    • Cell Plating: Seed the GPRX-HEK293 cells into black-walled, clear-bottom 96-well plates and culture overnight.

    • Dye Loading: a. Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. b. Remove the culture medium from the cells and add the loading buffer. c. Incubate for 1 hour at 37°C.

    • Compound Preparation: Prepare a serial dilution of this compound in HBSS.

    • Measurement: a. Wash the cells with HBSS to remove excess dye. b. Place the cell plate in the fluorescence plate reader. c. Establish a baseline fluorescence reading. d. Inject the serially diluted compound into the wells. e. Record the change in fluorescence over time.

    • Data Analysis: a. The peak fluorescence intensity is used to determine the response. b. Plot the response against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Investigating Biased Signaling

GPCRs can signal through multiple pathways, and a ligand may preferentially activate one pathway over another, a phenomenon known as biased agonism.[7][8] It is crucial to investigate this to fully understand the compound's mechanism of action.

Protocol: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

  • Objective: To determine if this compound induces β-arrestin recruitment to GPRX.

  • Methodology:

    • Utilize a cell line co-expressing GPRX fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment.

    • Upon agonist-induced recruitment of β-arrestin to GPRX, the two β-galactosidase fragments come into proximity, forming an active enzyme.

    • The enzyme activity is measured using a chemiluminescent substrate.

    • Generate a concentration-response curve to determine the EC50 for β-arrestin recruitment.

  • Data Interpretation: Compare the potency (EC50) and efficacy (Emax) of the compound in the calcium mobilization assay (G-protein pathway) and the β-arrestin recruitment assay. A significant difference in these parameters suggests biased signaling.

Part 3: In Vivo Efficacy Models for GPRX

Assuming GPRX is implicated in metabolic disease, a relevant in vivo model is necessary to evaluate the therapeutic potential of this compound. Let's hypothesize that GPRX activation is expected to improve glucose tolerance.

Animal Model Selection and Experimental Design

The db/db mouse is a well-established model of type 2 diabetes and obesity, making it a suitable choice for this hypothetical scenario.

Protocol: Oral Glucose Tolerance Test (OGTT) in db/db Mice

  • Objective: To assess the effect of this compound on glucose disposal in a model of type 2 diabetes.

  • Animals: Male db/db mice (8-10 weeks old).

  • Materials:

    • This compound.

    • Vehicle (e.g., 0.5% methylcellulose).

    • Glucose solution (2 g/kg).

    • Glucometer and test strips.

  • Procedure:

    • Acclimation: Acclimate the mice to the experimental conditions for at least one week.

    • Fasting: Fast the mice for 6 hours before the experiment.

    • Dosing: Administer this compound or vehicle orally (p.o.).

    • Baseline Blood Glucose: After 30 minutes, measure baseline blood glucose from a tail snip (t=0).

    • Glucose Challenge: Immediately after the baseline reading, administer an oral gavage of glucose solution.

    • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Data Analysis: a. Plot the mean blood glucose concentration at each time point for each treatment group. b. Calculate the area under the curve (AUC) for the glucose excursion for each animal. c. Compare the AUC values between the treatment and vehicle groups using an appropriate statistical test (e.g., t-test or ANOVA).

Part 4: Data Presentation and Visualization

Quantitative Data Summary

Table 1: In Vitro Characterization of this compound at GPRX

AssayParameterValue
Calcium MobilizationEC50150 nM
Emax95% (relative to control agonist)
β-Arrestin RecruitmentEC50800 nM
Emax60% (relative to control agonist)
Radioligand BindingKi120 nM

Table 2: In Vivo Efficacy in db/db Mice (OGTT)

Treatment GroupDose (mg/kg, p.o.)Glucose AUC (0-120 min)% Reduction in AUC vs. Vehicle
Vehicle-25000 ± 1500-
Compound1018750 ± 120025%
Compound3015000 ± 100040%

Experimental Workflow and Pathway Diagrams

InVitro_Workflow cluster_Target_ID Part 1: Target Identification cluster_InVitro Part 2: In Vitro Efficacy cluster_InVivo Part 3: In Vivo Efficacy HTS High-Throughput Screening (GPCR Panel) Hit_Confirmation Hit Confirmation (Concentration-Response) HTS->Hit_Confirmation Identified Hits Orthogonal_Assay Orthogonal Assay (e.g., β-Arrestin) Hit_Confirmation->Orthogonal_Assay Binding_Assay Binding Assay (Ki Determination) Hit_Confirmation->Binding_Assay Ca_Assay Calcium Mobilization (EC50, Emax) Binding_Assay->Ca_Assay Hypothetical Target: GPRX Bias_Analysis Biased Signaling Analysis Ca_Assay->Bias_Analysis Arrestin_Assay β-Arrestin Assay (EC50, Emax) Arrestin_Assay->Bias_Analysis Animal_Model Animal Model (db/db mice) Bias_Analysis->Animal_Model Proceed to In Vivo OGTT Oral Glucose Tolerance Test Animal_Model->OGTT Data_Analysis Data Analysis (AUC) OGTT->Data_Analysis

Caption: Overall experimental workflow for target identification and efficacy testing.

GPCR_Signaling Compound 4-Piperidin-4-YL- benzoic acid methyl ester GPRX GPRX Gq Compound->GPRX Agonist Binding PLC Phospholipase C GPRX->PLC Gq Activation Beta_Arrestin β-Arrestin GPRX->Beta_Arrestin Recruitment PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Cellular Response Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: Hypothetical signaling pathways for the GPRX target.

References

large-scale synthesis of 4-Piperidin-4-YL-benzoic acid methyl ester for research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Topic: Large-Scale Synthesis of 4-Piperidin-4-YL-benzoic Acid Methyl Ester

Abstract

This document provides a comprehensive, scalable, and robust protocol for the synthesis of methyl 4-(piperidin-4-yl)benzoate, a pivotal intermediate in pharmaceutical development. Moving beyond a simple recitation of steps, this guide elucidates the chemical rationale behind the chosen synthetic strategy—a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by a tandem deprotection-reduction sequence. We offer detailed methodologies, process controls, characterization data, and troubleshooting advice to ensure successful implementation from benchtop to pilot-plant scale. This note is designed to empower researchers and process chemists with the expertise needed to produce this high-value building block efficiently and safely.

Strategic Rationale and Synthetic Overview

Methyl 4-(piperidin-4-yl)benzoate serves as a crucial structural motif in a multitude of biologically active compounds, including agonists, antagonists, and enzyme inhibitors. Its synthesis, therefore, requires a method that is not only high-yielding but also scalable and tolerant of diverse functionalities for future derivatization.

While various methods exist for forging the aryl-piperidine bond, the Suzuki-Miyaura cross-coupling reaction stands out for its exceptional reliability and mild conditions.[1][2] This Nobel Prize-winning methodology offers unparalleled advantages for large-scale production, including:

  • Broad Functional Group Tolerance: The reaction proceeds efficiently in the presence of esters, amides, and other sensitive groups, minimizing the need for complex protection-deprotection strategies.

  • Mild and Safe Reaction Conditions: The process avoids harsh reagents and extreme temperatures, enhancing operational safety.

  • High Yields and Selectivity: Suzuki couplings are renowned for producing the desired product with high selectivity, simplifying purification.

  • Commercially Available Starting Materials: The required boronic esters and aryl halides are readily accessible, ensuring a secure supply chain.

Our synthetic strategy, outlined below, involves two primary stages:

  • A palladium-catalyzed Suzuki coupling between an N-Boc protected tetrahydropyridine boronate ester and methyl 4-bromobenzoate.

  • A one-pot tandem reaction involving the acidic deprotection of the Boc group, followed by the catalytic hydrogenation of the tetrahydropyridine double bond.[3][4]

Overall Reaction Scheme:

Experimental Synthesis Workflow

The following diagram provides a high-level overview of the entire manufacturing process, from initial setup to final product characterization.

Caption: Process flow diagram for the large-scale synthesis of methyl 4-(piperidin-4-yl)benzoate.

Detailed Synthesis Protocol

This protocol is optimized for a 1.0 mole scale. All operations must be performed in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents and Materials
ReagentFormulaMW ( g/mol )QuantityMoles (mol)Notes
Methyl 4-bromobenzoateC₈H₇BrO₂215.04215 g1.0Starting aryl halide
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylateC₁₆H₂₈BNO₄309.21340 g1.1Boronate ester coupling partner
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.5611.6 g0.01Palladium(0) catalyst
Sodium Carbonate (anhydrous)Na₂CO₃105.99318 g3.0Inorganic base
1,4-DioxaneC₄H₈O₂88.112.0 L-Organic solvent for coupling
Deionized WaterH₂O18.021.0 L-Aqueous solvent for coupling
MethanolCH₄O32.042.5 L-Solvent for deprotection/reduction
Hydrochloric Acid, conc. (37%)HCl36.46~200 mL~2.4Reagent for Boc deprotection
Palladium on Carbon (10% w/w, 50% wet)Pd/C-20 g-Hydrogenation catalyst
Ethyl AcetateC₄H₈O₂88.11~3.0 L-Extraction solvent
Celite® 545--~50 g-Filtration aid
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed-For neutralization
Part A: Suzuki-Miyaura Cross-Coupling
  • Reactor Preparation: Set up a 10 L jacketed reactor equipped with a mechanical overhead stirrer, reflux condenser, thermocouple, and a nitrogen inlet/outlet. Ensure the system is clean, dry, and purged thoroughly with nitrogen to establish an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[5]

  • Reagent Charging: To the reactor, charge methyl 4-bromobenzoate (215 g, 1.0 mol), the tert-butyl tetrahydropyridine boronate ester (340 g, 1.1 mol), and 1,4-dioxane (2.0 L). Stir the mixture to form a solution.

  • Base and Catalyst Addition: In a separate container, dissolve sodium carbonate (318 g, 3.0 mol) in deionized water (1.0 L). Add this aqueous solution to the reactor. Finally, add the tetrakis(triphenylphosphine)palladium(0) (11.6 g, 0.01 mol) to the biphasic mixture.

  • Reaction Execution: Begin vigorous stirring and heat the reactor contents to 85-90 °C. The reaction is typically complete in 6-12 hours.

  • In-Process Monitoring: Monitor the disappearance of methyl 4-bromobenzoate using a suitable analytical method, such as HPLC or TLC (e.g., mobile phase: 30% ethyl acetate in hexanes). The reaction is considered complete when <1% of the starting aryl bromide remains.

  • Workup: Cool the reaction mixture to ambient temperature. Transfer the contents to a large separatory funnel. Separate the lower aqueous layer. Extract the aqueous layer twice with ethyl acetate (2 x 500 mL). Combine all organic layers, wash with brine (1 L), and dry over anhydrous sodium sulfate.

  • Isolation of Intermediate: Filter off the drying agent and concentrate the organic solution under reduced pressure to afford the crude tert-butyl 4-(4-(methoxycarbonyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate as a thick oil or semi-solid, which is used directly in the next step.

Part B: Tandem Boc-Deprotection and Hydrogenation
  • Reactor Setup: Transfer the crude intermediate into a suitable hydrogenation vessel or a reactor rated for pressure. Add methanol (2.5 L) and stir to dissolve.

  • Boc Deprotection: Cool the solution in an ice bath. Slowly and carefully add concentrated hydrochloric acid (~200 mL). The Boc group is labile under strong acidic conditions, fragmenting into isobutene and carbon dioxide.[6][7][8] Stir the mixture at room temperature for 1-2 hours until TLC/HPLC analysis confirms complete removal of the Boc group.

  • Catalytic Hydrogenation: Carefully add the 10% Palladium on Carbon catalyst (20 g, 50% wet) to the acidic solution. Caution: Pd/C can be pyrophoric and should be handled with care, preferably as a wet paste.

  • Reaction Execution: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 psi. Stir the mixture vigorously at room temperature. The reduction of the double bond is typically complete in 12-18 hours. Monitor the reaction by hydrogen uptake and HPLC analysis.

  • Catalyst Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol (2 x 250 mL).

  • Final Isolation and Purification: a. Concentrate the filtrate under reduced pressure to remove most of the methanol. b. Dilute the residue with water (2 L) and cool in an ice bath. c. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until the pH is ~8-9. d. Extract the product into ethyl acetate or dichloromethane (3 x 1 L). e. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. f. Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield methyl 4-(piperidin-4-yl)benzoate as a white to off-white solid.

Product Characterization and Quality Control

Analysis TechniqueSpecification / Expected Result
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.98 (d, 2H), 7.39 (d, 2H), 3.90 (s, 3H), 3.19 (m, 2H), 2.80 (m, 2H), 2.75 (m, 1H), 1.85 (m, 2H), 1.70 (m, 2H).
Mass Spec (ESI+) m/z: 220.13 [M+H]⁺
Purity (HPLC) ≥ 98.5%
Melting Point ~125-130 °C

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Stalled Suzuki Reaction Deactivated catalyst (oxygen exposure); Insufficient temperature; Poor quality base.Ensure rigorous inert atmosphere. Verify reactor temperature. Use fresh, anhydrous base. An additional charge of catalyst (0.5 mol%) may be required.
Formation of Homocoupling Byproduct Reaction temperature is too high; Poor quality boronate ester.Reduce reaction temperature to 80-85 °C. Use high-purity boronate ester.
Incomplete Hydrogenation Inactive catalyst; Insufficient hydrogen pressure; Catalyst poisoning.Use fresh catalyst. Ensure H₂ pressure is maintained. Check for impurities in the intermediate that might poison the catalyst (e.g., sulfur compounds).
Product is an Oil, Fails to Crystallize Presence of residual solvent or impurities.Re-dissolve in a minimal amount of a good solvent (e.g., ethyl acetate) and add a poor solvent (e.g., heptane) slowly to induce crystallization. Seed if necessary.

References

Application Notes & Protocols: 4-Piperidin-4-YL-benzoic acid methyl ester (CAS: 281235-04-9)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Strategic Significance

4-Piperidin-4-YL-benzoic acid methyl ester is a bifunctional synthetic building block of significant interest to the drug discovery and medicinal chemistry sectors.[1] Its structure incorporates two key pharmacophoric elements: a piperidine ring and a substituted benzene ring. The piperidine scaffold is a ubiquitous feature in a multitude of approved pharmaceuticals, valued for its ability to confer favorable physicochemical properties such as improved solubility and basicity, which can enhance pharmacokinetic profiles and target engagement.[2][3] The methyl ester provides a versatile chemical handle for facile conversion to the corresponding carboxylic acid, amides, or other derivatives, enabling its use in fragment-based drug design and the construction of compound libraries.[2][4]

This document serves as a comprehensive technical guide for researchers, providing field-proven protocols and guidelines for the safe handling, optimal storage, and effective application of this valuable intermediate. The protocols described herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and safety.

Physicochemical & Structural Data

A thorough understanding of the compound's fundamental properties is critical for its effective use. The key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 281235-04-9[1][5][6]
Molecular Formula C₁₃H₁₇NO₂[1][5]
Molecular Weight 219.28 g/mol [1][5]
IUPAC Name Methyl 4-(piperidin-4-yl)benzoate[5]
Synonyms 4-(4-Piperidinyl)-benzoic acid methyl ester[1]
Appearance Off-white to white solid (typical)Assumed from handling data
Purity ≥98% (typical for research grade)[1]

Hazard Assessment, Safe Handling, & First Aid

While specific toxicity data for this exact compound is not extensively published, data from structurally related analogs containing piperidine and benzoic acid moieties suggest a consistent hazard profile.[7][8][9] Prudent laboratory practice dictates handling it with the appropriate level of caution.

3.1 GHS Hazard Classification (Anticipated)

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[8][9]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).[8][9]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[8][9]

3.2 Personal Protective Equipment (PPE) & Engineering Controls The causality behind PPE selection is the prevention of contact with mucous membranes and skin, thereby mitigating the primary routes of irritation.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[9][10]

  • Skin Protection: Wear nitrile or neoprene gloves and a standard laboratory coat.[8][10] Wash hands thoroughly with soap and water after handling.[8][11]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.[8][10]

  • Workstation Proximity: An eyewash station and safety shower should be readily accessible in the immediate work area.[8][10]

cluster_prep Preparation cluster_handling Execution cluster_cleanup Post-Handling A Assess Hazards (Review SDS) B Don Personal Protective Equipment A->B C Handle Compound in Fume Hood B->C D Segregate & Label Chemical Waste C->D E Clean Work Area D->E F Doff & Dispose/Clean PPE E->F G Wash Hands Thoroughly F->G

Caption: Standard laboratory safety workflow for handling chemical reagents.

3.3 First Aid Measures

  • Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If respiratory irritation persists, seek medical attention.[8][10]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[8][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[8][10]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell.[8][10]

Storage, Stability, & Disposal

4.1 Optimal Storage Conditions To ensure long-term chemical integrity, this compound should be stored under the following conditions:

  • Container: Store in a tightly-closed, well-sealed container, preferably the original manufacturer's packaging.[8][12]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) if available, particularly for long-term storage, to prevent potential oxidation of the secondary amine.

  • Temperature: For long-term storage, refrigeration at 2-8°C is recommended to minimize degradation.[13] For routine short-term use, storage in a cool, dry place is sufficient.[8][12]

  • Environment: Keep in a dry, well-ventilated area away from direct sunlight and sources of ignition.[8][12]

4.2 Stability & Incompatible Materials The molecule is generally stable under recommended storage conditions.[12] However, its bifunctional nature makes it susceptible to degradation in the presence of certain materials.

  • Strong Oxidizing Agents: The secondary amine of the piperidine ring can be oxidized. Avoid contact with materials like perchlorates, peroxides, and nitrates.[12][14]

  • Strong Acids: The piperidine nitrogen is basic and will react with strong acids (e.g., HCl, H₂SO₄) to form salts.[14] This is not necessarily degradation but will change the compound's physical properties.

  • Strong Bases: The methyl ester is susceptible to saponification (hydrolysis) in the presence of strong bases like sodium hydroxide or potassium hydroxide, yielding the corresponding carboxylate salt.[14] This reactivity is exploited in synthetic protocols (see Section 5.2).

4.3 Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10] Do not allow the material to enter drains or sewers.[14]

Experimental Protocols & Applications

5.1 Protocol: Preparation of a 10 mM DMSO Stock Solution For high-throughput screening and biological assays, a concentrated stock solution in an aprotic, polar solvent is standard practice.

  • Rationale: Dimethyl sulfoxide (DMSO) is an excellent solvent for a wide range of organic molecules and is miscible with aqueous media used in most biological assays. Preparing a concentrated stock minimizes the final concentration of organic solvent in the assay.

  • Methodology:

    • Tare a clean, dry amber glass vial on an analytical balance.

    • Carefully add approximately 2.2 mg of this compound (MW: 219.28 g/mol ) to the vial and record the exact weight.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration using the formula: Volume (L) = (Mass (g) / 219.28 g/mol ) / 0.010 mol/L.

    • Add the calculated volume of anhydrous, high-purity DMSO to the vial using a calibrated micropipette.

    • Vortex the solution for 1-2 minutes or until the solid is completely dissolved. Gentle warming in a 30-40°C water bath may be used to aid dissolution.

    • Store the stock solution at -20°C, protected from light. For use, thaw and vortex before dilution into aqueous buffers.

5.2 Protocol: Saponification to 4-(Piperidin-4-yl)benzoic acid This protocol details the hydrolysis of the methyl ester to its corresponding carboxylic acid, a crucial intermediate for subsequent amide coupling reactions.[2][15]

  • Rationale: The carboxylic acid functional group is a versatile handle for forming amide bonds, which are prevalent in biologically active molecules. This conversion is a foundational step for library synthesis.

  • Methodology:

    • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add a 3:1 mixture of methanol and water.

    • Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq).

    • Heat the reaction mixture to 60°C and stir for 2-4 hours.[16]

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Allow the mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous residue with water and carefully acidify to pH ~4-5 with 1M HCl.[16] A precipitate should form.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water to remove residual salts.

    • Dry the product under high vacuum to yield 4-(piperidin-4-yl)benzoic acid. Purity can be assessed by ¹H NMR and LC-MS.[17]

A 1. Dissolve Ester in MeOH/H₂O B 2. Add Aqueous NaOH (2-3 eq.) A->B C 3. Heat to 60°C Monitor by TLC/LC-MS B->C D 4. Cool to RT & Remove MeOH (Rotovap) C->D E 5. Acidify with 1M HCl to pH 4-5 D->E F 6. Collect Precipitate (Vacuum Filtration) E->F G 7. Wash Solid with Cold H₂O F->G H 8. Dry Product Under Vacuum G->H

Caption: Experimental workflow for the saponification of the methyl ester.

References

Application Notes: Characterizing 4-Piperidin-4-YL-benzoic acid methyl ester as a Novel Ligand in Binding Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Foreword

The journey of a novel chemical entity from synthesis to a potential therapeutic agent is paved with meticulous biophysical characterization. Understanding how a molecule interacts with its biological target is the cornerstone of rational drug design. This guide is structured as a comprehensive manual for the rigorous evaluation of a novel small molecule, using 4-Piperidin-4-YL-benzoic acid methyl ester as a central case study.

Initial searches reveal that this specific molecule is not extensively documented in binding literature, making it an ideal candidate for demonstrating the principles of ligand characterization from the ground up. We will treat it as a newly synthesized compound whose properties and potential targets are unknown. This approach provides a realistic, field-proven framework for researchers facing the same challenge with their own proprietary molecules.

The protocols and insights herein are designed to be both authoritative and practical, explaining not just the "how" but the critical "why" behind experimental choices. By following these guidelines, researchers can build a robust data package that elucidates the affinity, kinetics, and thermodynamics of their ligand-target interactions, thereby accelerating the drug discovery process.

Section 1: Ligand Analysis and Preparation

Before any binding assay can be performed, a thorough understanding of the ligand's physicochemical properties is essential. These properties dictate everything from solvent choice to the potential for non-specific binding artifacts.

Molecular Profile of this compound

The structure combines a piperidine ring, a common scaffold in neuropharmacology and other therapeutic areas, with a benzoic acid methyl ester.[1][2] The piperidine moiety can be protonated at physiological pH, potentially engaging in ionic interactions, while the aromatic ring and methyl ester offer opportunities for hydrophobic and hydrogen bonding interactions.

Table 1: Physicochemical Properties of the Ligand

PropertyValue (Predicted/Found)Implication for Binding Studies
Molecular Formula C₁₄H₁₉NO₂---
Molecular Weight 233.31 g/mol Low molecular weight is typical for fragment-like or lead-like compounds.[3]
LogP (Octanol/Water) ~2.5 (Predicted)Moderate lipophilicity suggests good solubility in aqueous buffers with low percentages of organic co-solvents (e.g., DMSO), but also a potential for non-specific binding to hydrophobic surfaces.
pKa (Predicted) ~9.0 (Piperidine Nitrogen)The ligand will be predominantly positively charged at physiological pH (~7.4). Buffer pH must be controlled to ensure consistent protonation state.
Solubility To be Determined ExperimentallyCritical for preparing accurate, aggregate-free stock solutions. Poor solubility can lead to erroneous binding data.

Data sourced or predicted from chemical databases where available.

Protocol: Preparation and Quality Control of Ligand Stock Solutions

Trustworthy binding data begins with a high-quality, accurately concentrated ligand stock. Aggregation is a primary source of artifacts in binding assays.

Objective: To prepare a high-concentration, aggregate-free stock solution of this compound and determine its precise concentration.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Assay buffer (e.g., PBS or HEPES, pH 7.4)

  • High-precision analytical balance

  • UV-Vis spectrophotometer

Procedure:

  • Initial Dissolution: Accurately weigh ~5-10 mg of the compound. Dissolve in a minimal volume of 100% anhydrous DMSO to create a high-concentration primary stock (e.g., 10-50 mM). Vortex thoroughly and sonicate for 5-10 minutes if necessary to ensure complete dissolution.

  • Solubility Assessment: Perform serial dilutions of the primary stock into the final assay buffer. Visually inspect for any precipitation. Use dynamic light scattering (DLS) if available to check for the presence of aggregates, which are often invisible to the naked eye. The highest concentration that remains clear and aggregate-free is the maximum working stock concentration.

  • Concentration Determination:

    • Create a dilution series of the ligand in a suitable solvent (e.g., methanol or ethanol) for spectrophotometry.

    • Scan for the wavelength of maximum absorbance (λ-max).

    • Use the Beer-Lambert law (A = εcl) to determine the concentration, assuming a molar extinction coefficient (ε) if known. If unknown, this step provides a relative concentration and highlights the importance of consistent stock preparation.

  • Storage: Aliquot the validated stock solution into small volumes and store at -20°C or -80°C, protected from light and moisture, to prevent degradation and freeze-thaw cycles.

Causality Behind Choices:

  • DMSO: It is a strong organic solvent capable of dissolving a wide range of small molecules. Using 100% anhydrous DMSO minimizes the introduction of water that could cause hydrolysis or precipitation of hydrophobic compounds.

  • Sonication: This provides energy to break up small, pre-existing aggregates in the solid material, ensuring a true solution.

  • DLS: This technique is highly sensitive to particles of different sizes and is an excellent QC step to ensure your ligand is monomeric in solution, preventing false-positive binding results.

Section 2: Choosing the Right Binding Assay

No single assay can answer all questions about a ligand-target interaction. The choice of method depends on the information required (Affinity? Kinetics? Thermodynamics?), the nature of the target, and available resources.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: Decision tree for selecting a primary binding assay.

Section 3: Gold-Standard Assay Protocols

The following protocols are detailed frameworks for characterizing this compound.

Protocol: Surface Plasmon Resonance (SPR) for Kinetics and Affinity

SPR is a powerful, label-free technique that monitors binding events in real time, providing both kinetic (kₐ, kₔ) and affinity (Kₗ) data.[4][5] This is ideal for understanding the dynamic nature of the interaction.

Objective: To determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (Kₗ) of the ligand for an immobilized target protein.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Caption: Workflow for a typical SPR experiment.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5 dextran chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • Target protein solution (in immobilization buffer)

  • Ligand serial dilution series (in running buffer)

Procedure:

  • Target Immobilization:

    • Equilibrate the system with running buffer.

    • Activate the sensor surface with a fresh 1:1 mixture of EDC/NHS.

    • Inject the target protein. The protein will covalently couple to the activated surface via primary amines. The amount immobilized should be optimized to avoid mass transport limitations (typically low to moderate density for small molecule analysis).

    • Deactivate remaining active esters with an injection of ethanolamine.

    • A reference channel should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.

  • Ligand Binding Cycle (Multi-Cycle Kinetics):

    • Inject the lowest concentration of the ligand over both the target and reference channels for a set association time (e.g., 60-180 seconds).

    • Switch to flowing running buffer only to monitor the dissociation phase (e.g., 180-600 seconds). The length should be sufficient to observe a significant portion of the dissociation curve.

    • Inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove all bound ligand and prepare the surface for the next cycle. This step must be optimized to ensure complete removal without denaturing the immobilized target.

    • Repeat this cycle for each concentration in the dilution series, including a zero-concentration (buffer only) injection for double referencing.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data.

    • Subtract the buffer-only (zero concentration) injection data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software. This will yield values for kₐ, kₔ, and Kₗ.[6]

Self-Validation & Trustworthiness:

  • Concentration Series: A good kinetic fit should hold across a wide range of analyte concentrations.

  • Residuals Plot: The analysis software will generate a residuals plot showing the difference between the fitted curve and the raw data. A random distribution of residuals around zero indicates a good fit.

  • Chi-squared (χ²) Value: This statistical value represents the goodness of fit. Lower values indicate a better fit of the model to the data.

Protocol: Isothermal Titration Calorimetry (ITC) for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, making it the gold standard for determining the thermodynamic signature of an interaction.[7][8] It provides the binding affinity (Kₗ), enthalpy (ΔH), and stoichiometry (n) in a single, label-free, in-solution experiment.[9]

Objective: To determine the complete thermodynamic profile of the ligand-target interaction.

Materials:

  • Isothermal Titration Calorimeter

  • Target protein and ligand

  • Precisely matched buffer (dialysis of the protein against the buffer used to dissolve the ligand is highly recommended).[9]

Procedure:

  • Sample Preparation:

    • Prepare the target protein solution in the sample cell (typically 10-50 µM).

    • Prepare the ligand solution in the injection syringe at a concentration 10-20 times that of the protein.[10]

    • Crucially, both solutions must be in an identical buffer. Buffer mismatch is a major source of artifacts.[9] Degas both solutions immediately before the experiment.

  • Experimental Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Equilibrate the instrument until a stable baseline is achieved.

    • Program an injection series (e.g., a small initial injection of 0.5 µL followed by 19 injections of 2 µL each, spaced 150 seconds apart).

  • Titration:

    • Initiate the titration. The instrument will measure the differential power required to maintain zero temperature difference between the sample and reference cells, which is recorded as heat change per injection.

  • Control Experiment:

    • Perform a control titration by injecting the ligand into buffer alone. This measures the heat of dilution, which must be subtracted from the binding data.[10]

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., 'One Set of Sites') to extract Kₗ, ΔH, and n.[7]

Table 2: Interpreting ITC Thermodynamic Data

ParameterWhat It MeasuresInterpretation
Kₗ (Dissociation Constant) Binding AffinityThe concentration of ligand at which half the target is occupied. Lower Kₗ = higher affinity.
ΔH (Enthalpy) Heat ChangeNegative ΔH (exothermic) indicates favorable hydrogen bonding and/or van der Waals interactions. Positive ΔH (endothermic) suggests binding is driven by entropy.
ΔS (Entropy) Change in DisorderCalculated from ΔG = ΔH - TΔS. A positive ΔS indicates an increase in disorder, often due to the release of ordered water molecules from binding surfaces (hydrophobic effect).
n (Stoichiometry) Binding RatioThe number of ligand molecules that bind to one molecule of the target. An n-value near 1 suggests a 1:1 binding model.
Protocol: Radioligand Competition Binding Assay

This classic method is highly sensitive and robust, particularly for membrane-bound targets like GPCRs.[11][12] It measures the ability of an unlabeled test compound (our ligand) to compete with a known radiolabeled ligand for binding to the target.[13]

Objective: To determine the inhibitory constant (Kᵢ) of the ligand for its target.

Materials:

  • Target source (e.g., cell membrane preparation, purified receptor)

  • Known radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with a known Kₗ

  • Unlabeled test ligand (this compound)

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4)[14]

  • Unlabeled "cold" ligand for determining non-specific binding

  • 96-well plates and a filtration device (e.g., cell harvester)

  • Glass fiber filters (pre-soaked in a polymer like PEI to reduce non-specific binding)[14]

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup (in triplicate):

    • Total Binding Wells: Add membrane preparation, radioligand (at a concentration near its Kₗ), and assay buffer.

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a saturating concentration of a known, non-radioactive ("cold") ligand.

    • Competition Wells: Add membrane preparation, radioligand, and varying concentrations of the test ligand (e.g., 11-point serial dilution).

  • Incubation: Incubate the plates at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[14]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound (which passes through).

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting:

    • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding CPM - NSB CPM.

    • Plot the percentage of specific binding against the log concentration of the test ligand.

    • Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ (the concentration of test ligand that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₗ) , where [L] is the concentration of the radioligand and Kₗ is its dissociation constant.[11]

Section 4: Conclusion and Future Directions

This guide provides a foundational strategy for the comprehensive characterization of a novel ligand, this compound. By systematically applying these protocols, a researcher can build a high-integrity data package detailing the molecule's binding affinity, kinetics, and thermodynamics.

The initial characterization is just the beginning. The data obtained from these assays will inform the next steps in the drug discovery cascade, including:

  • Structure-Activity Relationship (SAR) Studies: Guiding the synthesis of new analogs to improve potency and selectivity.

  • Cell-Based Functional Assays: Determining if the binding event translates into a biological response (e.g., agonism or antagonism).

  • In Vivo Pharmacokinetic and Efficacy Studies: Assessing the molecule's behavior and therapeutic potential in a living system.

By adhering to these rigorous, self-validating protocols, the scientific community can ensure that the journey from a promising molecule to a potential therapeutic is built on a foundation of robust and reliable data.

References

derivatization of 4-Piperidin-4-YL-benzoic acid methyl ester for further synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Derivatization of Methyl 4-(Piperidin-4-yl)benzoate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic derivatization strategies for methyl 4-(piperidin-4-yl)benzoate, a highly versatile bifunctional scaffold in modern medicinal chemistry. We delve into the core chemical transformations targeting the reactive secondary amine of the piperidine ring and the methyl ester moiety. This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical rationale for experimental choices. Key derivatization pathways, including N-acylation, N-alkylation, and reductive amination, are detailed, alongside modifications of the ester group. The protocols are grounded in established literature to ensure reliability and reproducibility.

Introduction: The Strategic Value of the 4-Arylpiperidine Scaffold

Methyl 4-(piperidin-4-yl)benzoate is a cornerstone building block in drug discovery. Its structure is deceptively simple, yet it offers two orthogonal points for chemical modification: the nucleophilic secondary amine on the piperidine ring and the electrophilic carbonyl of the methyl ester. This bifunctionality allows for the systematic and independent introduction of diverse chemical functionalities, enabling fine-tuning of a molecule's pharmacological and pharmacokinetic profile.

The 4-arylpiperidine motif is a privileged structure found in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[1] The piperidine ring can modulate properties like basicity and lipophilicity, which are critical for oral bioavailability and blood-brain barrier penetration.[1] Furthermore, the rigid connection between the piperidine and the benzoic acid provides a defined spatial orientation for substituents, making it an excellent scaffold for exploring structure-activity relationships (SAR). Its utility extends to cutting-edge applications, such as its use as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[2]

This guide will explore the primary derivatization pathways, providing robust protocols for each key transformation.

G cluster_n Piperidine N-Derivatization cluster_e Ester Derivatization start Methyl 4-(Piperidin-4-yl)benzoate N_Acylation N-Acylation start->N_Acylation Acyl Halide / Anhydride N_Alkylation N-Alkylation start->N_Alkylation Alkyl Halide / Base Reductive_Amination Reductive Amination start->Reductive_Amination Aldehyde / Ketone, NaBH(OAc)3 Hydrolysis Ester Hydrolysis start->Hydrolysis NaOH / H2O Amide_Product Amide_Product N_Acylation->Amide_Product N-Acyl Derivative Alkyl_Product Alkyl_Product N_Alkylation->Alkyl_Product N-Alkyl Derivative Reductive_Product Reductive_Product Reductive_Amination->Reductive_Product N-Alkyl Derivative Carboxylic_Acid 4-(Piperidin-4-yl)benzoic Acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling Final_Amide_Product Final_Amide_Product Amide_Coupling->Final_Amide_Product Amide Derivative Carboxylic_Acid->Amide_Coupling Amine, Coupling Agent

Figure 1: Key derivatization pathways for methyl 4-(piperidin-4-yl)benzoate.

Derivatization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is the most common site for initial derivatization due to its nucleophilicity. Modifications at this position directly influence the compound's pKa, lipophilicity, and ability to form hydrogen bonds, all of which are critical determinants of biological activity.

N-Acylation: Introduction of the Amide Bond

Causality and Rationale: N-acylation introduces a stable amide bond, a ubiquitous functional group in pharmaceuticals. This transformation neutralizes the basicity of the piperidine nitrogen and introduces a hydrogen bond donor/acceptor group, which can be pivotal for target engagement. The reaction is typically high-yielding and proceeds under mild conditions using an acyl chloride or anhydride. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to scavenge the acid byproduct (e.g., HCl) without competing with the piperidine nucleophile.[3]

Protocol 1: General N-Acylation with an Acyl Chloride

  • Materials:

    • Methyl 4-(piperidin-4-yl)benzoate (1.0 eq)

    • Acyl chloride (e.g., benzoyl chloride) (1.1 eq)

    • N,N-diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Magnetic stirrer and stir bar

    • Round-bottom flask, ice bath

  • Procedure:

    • Dissolve methyl 4-(piperidin-4-yl)benzoate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

    • Add DIPEA (1.5 eq) to the solution.

    • Cool the mixture to 0 °C using an ice bath.

    • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to yield the desired N-acylated derivative.[3]

N-Alkylation: Direct Introduction of Alkyl Groups

Causality and Rationale: Direct N-alkylation with alkyl halides is a fundamental method to introduce alkyl substituents onto the piperidine nitrogen. This modification directly impacts the steric profile and basicity of the molecule. The reaction proceeds via an Sₙ2 mechanism. The choice of base is critical; a common choice is a carbonate base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.[4] This method is straightforward but can sometimes lead to over-alkylation (quaternization) if reaction conditions are not carefully controlled.[4]

Protocol 2: N-Alkylation with an Alkyl Halide

  • Materials:

    • Methyl 4-(piperidin-4-yl)benzoate (1.0 eq)

    • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

  • Procedure:

    • To a round-bottom flask, add methyl 4-(piperidin-4-yl)benzoate (1.0 eq) and potassium carbonate (2.0 eq).

    • Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M).

    • Add the alkyl halide (1.1 eq) to the mixture.

    • Heat the reaction to 60-80 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.[4]

    • After completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography.

Reductive Amination: Versatile N-Alkylation with Carbonyls

Causality and Rationale: Reductive amination is arguably the most versatile and widely used method for N-alkylation. It involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.[5] This two-step, one-pot process avoids the quaternization issues associated with direct alkylation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for the iminium ion over the carbonyl starting material, and does not require acidic conditions that could hydrolyze the methyl ester.[5][6]

G cluster_reaction Reductive Amination Workflow Amine Piperidine Amine (R2NH) Iminium Iminium Ion Intermediate [R2N=CHR']+ Amine->Iminium Condensation (-H2O) Aldehyde Aldehyde (R'-CHO) Aldehyde->Iminium Condensation (-H2O) Reducer NaBH(OAc)3 Reducer->Iminium Reduction Product N-Alkyl Product (R2N-CH2R') Iminium->Product

Figure 2: Workflow for reductive amination.

Protocol 3: N-Alkylation via Reductive Amination

  • Materials:

    • Methyl 4-(piperidin-4-yl)benzoate (1.0 eq)

    • Aldehyde or Ketone (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

    • Acetic acid (catalytic, optional)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

  • Procedure:

    • Dissolve methyl 4-(piperidin-4-yl)benzoate (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE (approx. 0.1 M).

    • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step.[5]

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be slightly exothermic.

    • Continue stirring at room temperature for 4-16 hours until the reaction is complete as determined by TLC or LC-MS.

    • Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Derivatization of the Methyl Ester

The methyl ester provides a second handle for diversification, most commonly by converting it to a carboxylic acid, which can then be coupled with a wide array of amines to form amides.

Ester Hydrolysis to the Carboxylic Acid

Causality and Rationale: Saponification (base-mediated hydrolysis) of the methyl ester is a standard transformation to unmask the carboxylic acid. This is a crucial step for subsequent amide bond formation. The reaction is typically performed with a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and a miscible organic solvent like methanol or THF. The resulting carboxylate salt is then neutralized with acid to yield the final product.

Protocol 4: Saponification of the Methyl Ester

  • Materials:

    • Methyl 4-(piperidin-4-yl)benzoate derivative (1.0 eq)

    • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (2.0-3.0 eq)

    • Methanol (MeOH) or Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the methyl ester starting material in a mixture of MeOH (or THF) and water (e.g., a 3:1 ratio).

    • Add a solution of NaOH or LiOH (2.0-3.0 eq) in water.

    • Stir the mixture at room temperature or heat gently (e.g., to 60 °C) for 1-4 hours.[7]

    • Monitor the disappearance of the starting material by TLC.

    • Once complete, cool the mixture in an ice bath and carefully acidify to pH ~2-3 with 1 M HCl.

    • A precipitate of the carboxylic acid should form. If not, concentrate the mixture to remove the organic solvent.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Amide Coupling

Causality and Rationale: The formation of an amide bond from the carboxylic acid and a primary or secondary amine is one of the most important reactions in medicinal chemistry. This requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack. A variety of coupling reagents are available, such as HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) or CDI (Carbonyldiimidazole), often used in the presence of a base like DIPEA.[8]

Protocol 5: HBTU-Mediated Amide Coupling

  • Materials:

    • 4-(Piperidin-4-yl)benzoic acid derivative (1.0 eq)

    • Desired amine (1.1 eq)

    • HBTU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HBTU (1.2 eq) and DIPEA (3.0 eq) and stir for 15-30 minutes at room temperature to pre-activate the acid.[8]

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 2-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine to remove DMF and excess reagents.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization.

Summary of Reaction Conditions

Derivatization MethodKey ReagentsSolventTemperatureTypical YieldsCitation(s)
N-Acylation Acyl Chloride, DIPEADCM0 °C to RT>80%[3]
N-Alkylation Alkyl Halide, K₂CO₃DMF60-80 °C60-90%[4]
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃DCM / DCERoom Temp70-95%[5][6]
Ester Hydrolysis NaOH or LiOHMeOH / H₂ORT to 60 °C>90%[7]
Amide Coupling Amine, HBTU, DIPEADMFRoom Temp60-90%[8]

Conclusion

Methyl 4-(piperidin-4-yl)benzoate is a powerful and versatile starting material for constructing diverse chemical libraries. The protocols outlined in this guide provide a robust foundation for its derivatization. By strategically modifying either the piperidine nitrogen or the benzoic acid ester, researchers can systematically alter the physicochemical and pharmacological properties of the resulting molecules. The causality-driven explanations for each protocol are intended to empower scientists to not only execute these reactions but also to troubleshoot and adapt them for the synthesis of novel compounds in the pursuit of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Piperidin-4-yl)benzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Piperidin-4-yl)benzoic acid methyl ester. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we dissect common synthetic challenges, offering field-tested solutions and explaining the underlying chemical principles to empower you to optimize your reaction outcomes.

I. Overview of the Synthetic Strategy

The most prevalent and robust method for synthesizing 4-(Piperidin-4-yl)benzoic acid methyl ester involves a two-step sequence:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: This step forms the critical C-C bond between the aromatic ring and the piperidine moiety. It typically involves coupling an N-protected 4-boronopiperidine derivative with a 4-halobenzoic acid methyl ester.

  • N-Deprotection: Removal of the nitrogen protecting group (commonly a tert-butoxycarbonyl, or 'Boc' group) to yield the final product.

This approach offers high yields and functional group tolerance, making it a preferred route in drug discovery and development.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: N-Deprotection A Methyl 4-bromobenzoate C Pd Catalyst + Ligand Base (e.g., K2CO3) A->C B N-Boc-4-(piperidine boronic acid pinacol ester) B->C D N-Boc-4-(4-methoxycarbonylphenyl)piperidine C->D C-C Bond Formation E N-Boc-4-(4-methoxycarbonylphenyl)piperidine F Acid (e.g., HCl in Dioxane) E->F G 4-(Piperidin-4-yl)benzoic acid methyl ester (Final Product) F->G Boc Removal

Caption: High-level workflow for the two-step synthesis.

II. Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Step 1: Suzuki-Miyaura Coupling
Q1: My Suzuki coupling reaction shows low or no conversion of the starting materials. What are the likely causes and solutions?

Answer: This is a common issue often traced back to the catalyst, reagents, or reaction environment. Let's break down the potential culprits.

  • Cause 1: Inactive Palladium Catalyst. The active catalytic species is Pd(0). If your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) fails to reduce in situ or if the Pd(0) species is oxidized by atmospheric oxygen, the catalytic cycle will not initiate.[1]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas your solvents thoroughly (e.g., by sparging with argon for 15-20 minutes or using freeze-pump-thaw cycles). Using freshly opened, high-purity catalysts and ligands is also critical.[2]

  • Cause 2: Inappropriate Base or Solvent. The base is essential for the transmetalation step, but its choice is critical.[3] An unsuitable base can lead to poor yields, while the solvent system affects solubility and reaction rates.

    • Solution: Screen different bases and solvents. Potassium carbonate (K₂CO₃) is a common choice, but for more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary.[4] A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O) is often used to dissolve both the organic substrates and the inorganic base.[2]

  • Cause 3: Boronic Ester Instability. N-Boc-piperidine boronic acid pinacol ester can be susceptible to hydrolysis or protodeboronation (cleavage of the C-B bond) under certain conditions, especially if the reaction is run for extended periods at high temperatures.[5]

    • Solution: Use a slight excess (1.1-1.3 equivalents) of the boronic ester. Avoid overly harsh basic conditions if possible. If protodeboronation is suspected, consider using potassium trifluoroborate salts, which can exhibit greater stability.

ParameterRecommendation 1Recommendation 2Recommendation 3
Catalyst Pd(dppf)Cl₂ (2-5 mol%)Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.)Cs₂CO₃ (2-3 equiv.)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (4:1)DMF / H₂O (5:1)
Temperature 80-100 °C90-110 °C80-90 °C

Table 1: Recommended starting conditions for Suzuki coupling optimization.

Q2: My reaction produces significant homocoupling byproducts. How can I minimize this?

Answer: Homocoupling, where the aryl halide couples with itself (forming a biphenyl derivative) or the boronic ester dimerizes, competes with the desired cross-coupling reaction.[5]

  • Cause 1: Reaction Conditions Favoring Homocoupling. High temperatures and certain catalyst/ligand combinations can promote this side reaction. The presence of oxygen can also facilitate the homocoupling of boronic acids.

    • Solution:

      • Strictly Anaerobic Conditions: First, ensure your reaction is completely free of oxygen.

      • Optimize Stoichiometry: Use a slight excess of the boronic ester relative to the aryl halide.

      • Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

      • Ligand Choice: Bulky, electron-rich phosphine ligands (like Buchwald-type ligands, e.g., SPhos, XPhos) can promote the desired reductive elimination step over side reactions.[4]

G cluster_cycle Suzuki Catalytic Cycle cluster_side Competing Side Reactions Pd0 Pd(0)L2 PdII_A Ar-Pd(II)-X (L2) Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B Ar-Pd(II)-R (L2) PdII_A->PdII_B Transmetalation (R-B(OR)2 + Base) Homocoupling Ar-Ar or R-R (Homocoupling) PdII_A->Homocoupling from Ar-Pd(II)-X PdII_B->Pd0 Reductive Elimination Product Ar-R (Desired Product) PdII_B->Product Deboronation R-H (Deboronation) PdII_B->Deboronation from R-B(OR)2

Caption: The Suzuki cycle and key competing side reactions.

Step 2: N-Boc Deprotection
Q3: The N-Boc deprotection is incomplete, or I am observing hydrolysis of my methyl ester. What should I do?

Answer: Achieving selective N-Boc deprotection without affecting the methyl ester requires careful selection of acidic reagents and conditions.

  • Cause 1: Incomplete Deprotection. The Boc group is stable, and its removal requires a sufficiently strong acid.

    • Solution: While trifluoroacetic acid (TFA) in dichloromethane (DCM) is common, it can sometimes be sluggish.[6] A more robust and often cleaner method is using a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.[6] This reagent is anhydrous, highly effective, and the excess acid and solvent can be easily removed under vacuum.

  • Cause 2: Methyl Ester Hydrolysis. The presence of water in your acidic deprotection conditions can lead to the saponification of the methyl ester to the corresponding carboxylic acid. This is a significant issue as the acid product can be difficult to separate from the desired ester.

    • Solution:

      • Use Anhydrous Conditions: Employ anhydrous acid preparations, such as commercially available 4M HCl in dioxane. Avoid using aqueous HCl.

      • Control Temperature: Perform the deprotection at a low temperature (0 °C) and allow it to slowly warm to room temperature. This minimizes the rate of ester hydrolysis relative to Boc deprotection.

      • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately to prevent prolonged exposure of the ester to the acidic medium.

ReagentTypical ConditionsProsCons
TFA / DCM 20-50% TFA in DCM, 0 °C to RT, 1-3 hEasy to remove reagentsCan be slow; potential for ester hydrolysis if water is present.[6]
4M HCl / Dioxane 5-10 equivalents, 0 °C to RT, 1-2 hHighly effective, anhydrous, cleanDioxane is a peroxide-former; HCl is corrosive.[6]
6N Aqueous HCl RefluxStrong deprotectionNot recommended ; will rapidly hydrolyze the methyl ester.[7]

Table 2: Comparison of common N-Boc deprotection reagents.

III. Frequently Asked Questions (FAQs)

Q: Why is the N-Boc protecting group preferred for this synthesis? A: The N-Boc group is ideal for several reasons: 1) It is highly robust and stable to the basic conditions of the Suzuki coupling, preventing side reactions at the piperidine nitrogen. 2) It can be removed under acidic conditions that are typically orthogonal to many other functional groups. 3) Its removal yields volatile byproducts (isobutylene and CO₂), simplifying purification.

Q: Can I use methyl 4-chlorobenzoate instead of the bromo- or iodo-analogs? A: Yes, but it is significantly more challenging. The reactivity order for the oxidative addition step in Suzuki couplings is I > Br > Cl > F.[2] Couplings with aryl chlorides require more specialized and highly active catalyst systems, often involving bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type catalysts) and stronger bases, and may require higher temperatures. For laboratory-scale synthesis, methyl 4-bromobenzoate offers a reliable and cost-effective starting point.

Q: My final product is difficult to purify by column chromatography. Are there other methods? A: The final product is a basic amine and can exhibit tailing on silica gel. If chromatography is challenging, consider converting the free base to a salt, such as the hydrochloride (HCl) salt. This is often a crystalline, free-flowing solid that is much easier to handle and purify by recrystallization. To do this, dissolve the crude product in a suitable solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through it, or add a solution of HCl in an organic solvent.

Q: What are the most critical safety precautions for this synthesis? A:

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Dioxane and THF can form explosive peroxides upon storage. Always use fresh, inhibitor-free solvents or test for peroxides before use.

  • Acids: TFA and HCl are highly corrosive. Handle with extreme care in a fume hood, using appropriate gloves and eye protection.

  • Inert Atmosphere: When working with pyrophoric reagents or air-sensitive catalysts, ensure your inert gas technique (Schlenk line or glovebox) is robust.

IV. Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling
  • To a flame-dried round-bottom flask, add methyl 4-bromobenzoate (1.0 equiv.), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.).

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to create a 0.2 M solution with respect to the methyl 4-bromobenzoate.

  • Heat the mixture to 90 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield N-Boc-4-(4-methoxycarbonylphenyl)piperidine.

Protocol 2: N-Boc Deprotection
  • Dissolve the purified N-Boc-4-(4-methoxycarbonylphenyl)piperidine (1.0 equiv.) in a minimal amount of dichloromethane or ethyl acetate in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 4M solution of HCl in 1,4-dioxane (5-10 equiv.).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting solid is typically the hydrochloride salt of the product. It can be triturated with diethyl ether to afford a purified solid, or the free base can be liberated by careful neutralization with a base like aqueous sodium bicarbonate followed by extraction.

V. References

  • Amore, K. M., & Leadbeater, N. E. (2007). Microwave-assisted Fischer esterification using a sealed vessel. Arkivoc, 2007(16), 135-142.

  • Various Authors. (2024). Discussion on N-Boc deprotection methods. r/Chempros Reddit Thread.

  • Dutta, S., et al. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 9(2).

  • ChemicalBook. (n.d.). 4-PIPERIDIN-4-YL-BENZOIC ACID synthesis. Retrieved from ChemicalBook database.

  • Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from Aapptec website.

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Ester Synthesis: A Guide to 4-Acetoxy Benzoic Acid Production. Retrieved from the company website.

  • Ávila, R. M. D., et al. (2010). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1630.

  • O'Brien, P., et al. (2009). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online.

  • Antipin, R., et al. (2018). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate.

  • Grelik, E., et al. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Molecules, 23(9), 2208.

  • Various Authors. (2015). Discussion on esterification side products. ResearchGate.

  • Wang, T., et al. (1999). DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. Heterocycles, 51(10), 2439-2448.

  • Various Authors. (2018). Discussion on Suzuki reaction yields. ResearchGate.

  • Unknown Authors. (n.d.). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. Journal of Chemical and Pharmaceutical Research.

  • Suzuki Coupling | Common Byproducts in Suzuki Coupling. (2023). YouTube.

  • Góngora-Benítez, M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(13), 2447.

  • ChemicalBook. (n.d.). 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis. Retrieved from ChemicalBook database.

  • Shandong Jincheng Pharmaceutical & Chemical Co Ltd. (2013). Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Google Patents.

  • Unknown Authors. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate.

  • Lundbeck, H. (1996). Process for preparing 4-aryl-piperidine derivatives. Google Patents.

  • Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros Reddit Thread.

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of Synthetic Organic Chemistry, Japan, 53(9), 767-779.

  • BenchChem. (2025). Technical Support Center: Methyl 2-(piperidin-1-yl)benzoate Synthesis.

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Various Authors. (2020). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate.

  • Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8276-8287.

  • PrepChem. (n.d.). Synthesis of 4-methyl-benzoic acid methyl ester. Retrieved from PrepChem.com.

  • Dhiman, S., & Deka, D. C. (2020). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. ResearchGate.

References

Technical Support Center: Stability of 4-Piperidin-4-YL-benzoic acid methyl ester in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Piperidin-4-YL-benzoic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions regarding the stability of this compound in solution. As your partner in research, we are committed to helping you achieve accurate and reproducible results.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Understanding its stability in various solution-based experimental settings is critical for obtaining reliable data. This guide provides insights into potential stability issues, primarily focusing on hydrolysis, and offers practical solutions to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in solution?

The principal stability issue for this compound in solution is its susceptibility to hydrolysis.[1][2][3] This is a chemical reaction where the methyl ester group reacts with water, leading to the formation of the corresponding carboxylic acid (4-Piperidin-4-YL-benzoic acid) and methanol.[4] This degradation can be catalyzed by the presence of acids or bases in the solution.[1][2][3]

Q2: What factors can influence the rate of hydrolysis of this compound?

Several factors can accelerate the hydrolysis of the methyl ester:

  • pH: The reaction is significantly faster in both acidic and basic conditions compared to a neutral pH.[1][3]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.

  • Solvent: The presence of water is necessary for hydrolysis.[1][4] The polarity of the solvent system can also play a role.

  • Presence of Catalysts: As mentioned, acids and bases are potent catalysts for this reaction.[1][4]

Q3: How can I detect the degradation of my compound?

Degradation can be monitored using various analytical techniques. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying the parent compound from its degradation products.[5][6] A typical approach would involve monitoring the decrease in the peak area of the methyl ester and the corresponding increase in the peak area of the carboxylic acid.

  • Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the presence of degradation products.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broader carboxylic acid proton signal.[7]

Troubleshooting Guides

Issue 1: Rapid degradation of the compound observed in an aqueous buffer.

Possible Cause: The pH of your buffer is likely promoting acid or base-catalyzed hydrolysis.

Troubleshooting Steps:

  • Verify Buffer pH: Immediately measure the pH of your buffer solution to ensure it is within the desired range.

  • Optimize pH: If possible, adjust the experimental conditions to use a buffer with a pH as close to neutral (pH 7) as feasible. The stability of methyl esters is generally greatest at a neutral pH.

  • Conduct a pH Stability Study: To determine the optimal pH for your experiments, perform a short-term stability study.

    • Protocol:

      • Prepare several small-scale solutions of your compound in buffers of varying pH (e.g., pH 5, 6, 7, 8).

      • Incubate these solutions under your experimental temperature conditions.

      • At set time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot from each solution.

      • Quench any further reaction by adding a suitable solvent (e.g., acetonitrile) and immediately analyze by HPLC.

      • Plot the percentage of the remaining parent compound against time for each pH to identify the most stable condition.

Data Summary Table:

pHHalf-life (t½) at 25°C (Hypothetical)
3< 1 hour
5~ 24 hours
7> 72 hours
9< 2 hours

This table presents hypothetical data to illustrate the expected trend.

Workflow for pH Stability Assessment:

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_result Result prep_compound Prepare stock solution of This compound incubate Incubate compound in each buffer at experimental temperature prep_compound->incubate prep_buffers Prepare buffers at different pH values (e.g., 5, 6, 7, 8) prep_buffers->incubate sample Take aliquots at defined time points (0, 1, 2, 4, 8h) incubate->sample quench Quench reaction in aliquots sample->quench hplc Analyze by HPLC quench->hplc plot Plot % remaining compound vs. time hplc->plot determine Determine optimal pH plot->determine

Caption: Workflow for assessing pH-dependent stability.

Issue 2: Inconsistent results in assays using DMSO stock solutions.

Possible Cause: While DMSO is a common solvent for stock solutions, residual water or acidic/basic impurities can lead to slow degradation over time, especially with improper storage.

Troubleshooting Steps:

  • Use High-Purity, Anhydrous DMSO: Always use a fresh bottle of high-purity, anhydrous DMSO to prepare your stock solutions.

  • Proper Storage of Stock Solutions:

    • Store stock solutions at -20°C or -80°C to minimize degradation.

    • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Each cycle can introduce atmospheric moisture into the solution.

  • Freshly Prepare Working Solutions: Prepare your working dilutions from the stock solution immediately before use. Do not store dilute aqueous solutions for extended periods.

Degradation Pathway via Hydrolysis:

cluster_reactants Reactant cluster_intermediate Intermediate cluster_products Products This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate + H2O (acid/base catalyzed) 4-Piperidin-4-YL-benzoic acid 4-Piperidin-4-YL-benzoic acid Tetrahedral Intermediate->4-Piperidin-4-YL-benzoic acid - CH3OH Methanol Methanol

Caption: Hydrolysis of the methyl ester to the carboxylic acid.

Experimental Protocols

Protocol 1: HPLC Method for Stability Analysis
  • Objective: To quantify the amount of this compound and its primary degradant, 4-Piperidin-4-YL-benzoic acid.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient:

    • Start with a gradient of 10-95% B over 15 minutes. This should be optimized to achieve good separation between the parent compound and the more polar carboxylic acid degradant.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm

  • Procedure:

    • Prepare a calibration curve using standards of known concentrations for both the parent compound and the suspected carboxylic acid degradant.

    • Inject the samples from your stability study.

    • Integrate the peak areas for both compounds and calculate the concentration based on the calibration curve.

References

Navigating the Nuances of 4-Piperidin-4-YL-benzoic acid methyl ester in Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Piperidin-4-YL-benzoic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions (FAQs) encountered when working with this compound in cell-based assays. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to empower you to overcome experimental hurdles and generate reliable, reproducible data.

I. Introduction to this compound: A Molecule of Interest

This compound belongs to the 4-arylpiperidine class of compounds, a scaffold known for its pharmacological importance.[1][2][3] While specific biological targets for this particular methyl ester are not extensively documented in publicly available literature, the broader family of 4-arylpiperidine derivatives has been shown to interact with various biological targets, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[1][2] Additionally, some piperidine derivatives have demonstrated cytotoxic effects against cancer cell lines.[4][5][6]

This guide will operate under the hypothesized premise that this compound may exhibit activity in assays related to cancer cell proliferation or neurological pathways. The troubleshooting advice provided is therefore broad and adaptable to various experimental contexts.

II. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of this compound.

Q1: How should I prepare a stock solution of this compound?

A1: Based on the chemical structure, the compound is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

  • Recommended Solvent: Start with high-purity, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Procedure:

    • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the target concentration.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: What is a typical working concentration range for this compound in cell-based assays?

A2: The optimal working concentration will be assay- and cell-line-dependent. For initial screening of a novel compound like this, a broad concentration range is recommended.

  • Initial Range Finding: A starting range of 0.1 µM to 100 µM is often used for uncharacterized compounds.[7]

  • Dose-Response Experiments: Once an effective range is identified, perform a more detailed dose-response curve with narrower concentration intervals to determine the EC₅₀ or IC₅₀.

Q3: Is the methyl ester group stable in cell culture media?

A3: This is a critical consideration. Methyl esters can be susceptible to hydrolysis, especially in aqueous solutions with a non-neutral pH or in the presence of cellular esterases.[8]

  • Hydrolysis: The ester bond can be cleaved, converting the compound to its corresponding carboxylic acid. This can occur chemically in the media over time or be catalyzed by enzymes upon entering the cell.

  • Impact on Activity: The carboxylic acid metabolite may have a different biological activity, potency, and solubility profile compared to the parent methyl ester. It is crucial to consider that the observed biological effect could be due to the parent compound, its metabolite, or a combination of both.

Q4: Should I be concerned about the cytotoxicity of this compound?

A4: Yes. The 4-arylpiperidine scaffold is present in some cytotoxic compounds.[4][5][6] It is essential to assess the cytotoxicity of this compound in your specific cell line to distinguish between a targeted biological effect and general toxicity.

III. Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered during cell-based assays with this compound.

Problem 1: No Observable Effect or Lack of Reproducibility

If you are not observing the expected biological response or your results are inconsistent, consider the following factors:

Potential Cause Explanation & Troubleshooting Steps
Compound Solubility The compound may be precipitating out of the cell culture medium at the working concentration. Even if a DMSO stock is clear, the compound can crash out in an aqueous environment. Solution: Visually inspect the media in your wells under a microscope for any signs of precipitation. Prepare fresh dilutions for each experiment. Consider using a lower concentration of DMSO in the final culture volume (typically ≤ 0.5%). If solubility issues persist, explore the use of solubilizing agents like Tween 20, as has been done for similar compounds like methyl benzoate.[9]
Compound Stability The methyl ester may be rapidly hydrolyzing to the less active carboxylic acid form in your cell culture medium. The stability can be pH and temperature-dependent. Solution: Minimize the pre-incubation time of the compound in the media before adding it to the cells. Run a time-course experiment to see if the compound's effect diminishes over longer incubation periods. As a control, you could synthesize or source the corresponding carboxylic acid to test its activity directly.
Cell Line Specificity The target of the compound may not be present or functionally important in your chosen cell line. Solution: If possible, test the compound on a panel of different cell lines. Research the expression of potential targets of 4-arylpiperidine compounds in your cell line of choice.
Incorrect Concentration Range The effective concentration may be higher or lower than the range you are testing. Solution: Perform a broader dose-response experiment, expanding the concentration range in both directions (e.g., from nanomolar to high micromolar).
Problem 2: High Background Signal or Non-Specific Effects

High background or effects that do not follow a clear dose-response relationship can indicate off-target activity or experimental artifacts.

Potential Cause Explanation & Troubleshooting Steps
Cytotoxicity At higher concentrations, the compound may be causing cell death, which can confound the results of many assays (e.g., reporter gene assays, metabolic assays). Solution: Perform a cytotoxicity assay (e.g., MTT, LDH release) in parallel with your primary assay. This will allow you to determine the concentration at which the compound becomes toxic to your cells and to interpret your primary assay results within a non-toxic concentration window. For example, a study on methyl benzoate identified LC₅₀ values in various human cell lines.[9]
Off-Target Effects The piperidine moiety is known to interact with a variety of receptors and ion channels.[1][2] Your observed effect might be due to an interaction with an unintended target. Solution: If you have a hypothesis about the intended target, use a known selective inhibitor or activator of that target as a positive control. You can also test your compound in cell lines that lack the hypothesized target. If the effect persists, it is likely an off-target effect.
DMSO Effects Although generally used at low concentrations, DMSO can have biological effects on its own, especially in sensitive cell lines or assays. Solution: Ensure that your vehicle control (cells treated with the same concentration of DMSO as your highest compound concentration) is included in every experiment and that the final DMSO concentration is kept as low as possible and consistent across all wells.

IV. Experimental Protocols

Here are detailed protocols for essential experiments to characterize and troubleshoot the activity of this compound.

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing solutions for use in cell-based assays.

  • Stock Solution (10 mM in DMSO):

    • Accurately weigh 2.19 mg of this compound (MW: 219.28 g/mol ).

    • Dissolve in 1 mL of sterile, anhydrous DMSO.

    • Vortex until fully dissolved.

    • Store in aliquots at -20°C or -80°C.

  • Working Solutions:

    • Thaw a stock solution aliquot.

    • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.

    • Important: Prepare fresh working solutions for each experiment to minimize degradation.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration at which the compound inhibits cell viability.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a series of dilutions of the compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cell death (e.g., doxorubicin).

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability (%) against compound concentration to determine the IC₅₀ value.

V. Visualizing Experimental Logic and Pathways

To aid in experimental design and troubleshooting, the following diagrams illustrate key concepts.

Workflow for Troubleshooting Inconsistent Results

Caption: A logical workflow for diagnosing the root cause of inconsistent or absent experimental results.

Hypothesized Signaling Pathway Modulation

Given that 4-arylpiperidines can act on GPCRs, a hypothetical pathway is presented.

SignalingPathway Compound 4-Piperidin-4-YL-benzoic acid methyl ester GPCR GPCR Compound->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Generates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Second_Messenger->Cellular_Response

Caption: A hypothetical GPCR-mediated signaling pathway that could be modulated by the compound.

VI. Concluding Remarks

Troubleshooting the effects of a novel compound like this compound requires a systematic and multi-faceted approach. By carefully considering factors such as solubility, stability, and cytotoxicity, and by employing a logical troubleshooting workflow, researchers can overcome common experimental challenges. This guide provides a foundational framework to build upon, and I encourage you to adapt these principles to your specific experimental system.

VII. References

  • Dimmock, J. R., et al. (2001). Cytotoxic and anticancer properties of some 4-aryl-3-arylcarbonyl-1-ethyl-4-piperidinols and related compounds. Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 236-245.

  • Gobert, J., et al. (1995). [4-Arylpiperazine derivatives: a seedbed of drugs for various therapeutic indications]. Journal de Pharmacie de Belgique, 50(5), 445-454.

  • Chamorro-Arenas, D., et al. (2013). Selected pharmacologically active 4-arylpiperidines. European Journal of Organic Chemistry, 2013(28), 6249-6262.

  • Dimmock, J. R., et al. (2011). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules, 16(7), 5786-5804.

  • Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448.

  • Conway, R. J., et al. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Bioorganic & Medicinal Chemistry Letters, 22(7), 2560-2564.

  • Vereshchagin, A. N., et al. (2017). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Russian Chemical Bulletin, 66(10), 1785-1798.

  • Dimmock, J. R., et al. (2003). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. Journal of Medicinal Chemistry, 46(26), 5621-5631.

  • Lee, S. H., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Heliyon, 6(2), e03351.

  • Gadaleta, D., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(13), 5087.

  • Chen, H., et al. (2014). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Molecules, 19(8), 12048-12064.

  • Wang, Y., et al. (2013). Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4874-4878.

  • de Ávila, R. M. D., et al. (2010). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1630.

  • Grygorenko, O. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4945.

  • Chetty, S. N. (2016). Pharmacological screening of synthetic piperidine derivatives. Durban University of Technology, Open Scholar.

  • BLD Pharm. (n.d.). Methyl 4-((2-(piperidin-4-yl)ethoxy)methyl)benzoate hydrochloride. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 1-Methylpiperidin-4-yl benzoate. Retrieved from --INVALID-LINK--

  • Schepmann, D., et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 2(28), 8881-8889.

  • BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Efficacy Testing of 4-Methyl-2-(piperidin-2-yl)oxazole. Retrieved from --INVALID-LINK--

  • MolPort. (n.d.). Compound methyl 4-({[4-(pyridin-2-yl)piperazin-1-yl]imino}methyl)benzoate. Retrieved from --INVALID-LINK--

  • MolPort. (n.d.). methyl 3-({1-[6-(piperidin-1-yl)pyrimidin-4-yl]piperidine-4-carbonyl}amino)benzoate. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Methyl 4-(piperidin-1-yl)benzoate. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023). 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE. Retrieved from --INVALID-LINK--

  • ChemSpider. (n.d.). Methyl ester hydrolysis. Retrieved from --INVALID-LINK--

  • Pellegrini, C., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(11), 3326.

  • Sun, B., et al. (2022). 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis. OncoTargets and Therapy, 15, 1073–1086.

  • Selleck Chemicals. (n.d.). Methyl 4-hydroxybenzoate Fungal inhibitor. Retrieved from --INVALID-LINK--

  • Amerigo Scientific. (n.d.). Methyl 4-(Piperidin-4-yl)benzoate hydrochloride. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). METHYL 4-(PIPERIDIN-1-YLMETHYL)BENZOATE synthesis. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Methyl 4-[(piperidine-1-sulfonyl)methyl]benzoate. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine. Retrieved from --INVALID-LINK--

  • KEGG. (n.d.). KEGG PATHWAY Database. Retrieved from --INVALID-LINK--

  • David, J. P., et al. (2006). Hydrolysis of methyl benzoate from Piper arboreum by Naupactus bipes beetle. Química Nova, 29(4), 689-691.

References

Technical Support Center: Optimizing Synthesis of 4-(Piperidin-4-yl)benzoic Acid Methyl Ester Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-(Piperidin-4-yl)benzoic acid methyl ester and its analogs. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges encountered in the lab, providing troubleshooting strategies grounded in mechanistic principles to help you navigate this multi-step synthesis effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-(Piperidin-4-yl)benzoic acid methyl ester analogs?

A common and flexible approach involves a three-stage process:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction to form the C-C bond between the piperidine and benzoic acid rings. This typically involves reacting a protected 4-halopiperidine or a piperidine-4-boronic acid derivative with the corresponding aryl partner.

  • Protecting Group Removal: The piperidine nitrogen is almost always protected during the coupling reaction (e.g., with a tert-butyloxycarbonyl, Boc, group). This step involves the acidic cleavage of the protecting group.

  • Esterification: Formation of the methyl ester. This can be performed either on the benzoic acid starting material before the coupling or as a final step on the coupled product.

Q2: Why is the piperidine nitrogen protected during the Suzuki coupling?

The free secondary amine on the piperidine ring can interfere with the catalytic cycle of the Suzuki reaction. It can act as a ligand, coordinating to the palladium catalyst and potentially deactivating it. Using a protecting group like Boc prevents this, ensuring a more efficient and cleaner coupling reaction.

Q3: Can I perform the Boc deprotection and ester hydrolysis in a single step?

While strong acidic conditions used for Boc deprotection can also hydrolyze the methyl ester, this is generally not recommended as it leads to a mixture of products and complicates purification. A sequential approach—deprotection followed by esterification, or vice versa—offers better control and yields. For sensitive substrates, thermal deprotection methods can also be considered.[1]

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section provides a detailed, question-and-answer guide to troubleshoot specific issues you may encounter during the key stages of your synthesis.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming the core aryl-piperidine bond. However, its success is highly dependent on carefully optimized conditions.

Q1: My Suzuki coupling reaction shows low or no conversion. What are the likely causes and solutions?

Low conversion is a frequent issue stemming from catalyst deactivation or suboptimal reaction parameters. A systematic approach is key to resolving this.

  • Causality & Explanation: The active catalyst in the Suzuki reaction is a Pd(0) species. This species is sensitive to oxidation and can be poisoned by impurities. Furthermore, the reaction kinetics are highly dependent on the choice of base, solvent, and temperature, which influence the efficiency of both oxidative addition and transmetalation steps.[2]

  • Troubleshooting Workflow:

    G start Low/No Conversion in Suzuki Coupling q1 Is the catalyst active and reaction anaerobic? start->q1 sol1 Degas solvent thoroughly (Ar/N2 sparging). Use fresh, high-quality catalyst and ligands. q1->sol1 No q2 Is the base appropriate? q1->q2 Yes sol1->q2 sol2 Switch to a different base. Inorganic bases like K2CO3 or Cs2CO3 are often effective. [5] Ensure base is finely ground and anhydrous. q2->sol2 No q3 Are the solvent and temperature optimal? q2->q3 Yes sol2->q3 sol3 Try a different solvent system (e.g., Dioxane/H2O, DMF/H2O, Toluene/EtOH/H2O). [13] Increase temperature incrementally (e.g., 70°C to 100°C). [5] q3->sol3 No end Improved Conversion q3->end Yes sol3->end

    Caption: Troubleshooting workflow for low Suzuki coupling yield.

Optimization of Suzuki Coupling Conditions
ParameterCommon ChoicesRationale & Key ConsiderationsReference
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Pd(PPh₃)₄ is often used but can be air-sensitive. PdCl₂(dppf) is robust and effective for a wide range of substrates. The choice depends on the specific halide and boronic acid derivative.[3][4]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base activates the boronic acid for transmetalation. Inorganic bases are generally preferred. K₂CO₃ is a good starting point, while Cs₂CO₃ can be more effective for challenging couplings.[2][3]
Solvent Dioxane/H₂O, DMF/H₂O, Toluene/EtOHA mixture including water is common as it helps dissolve the inorganic base. The choice of solvent can significantly impact reaction rate and yield.[4][5]
Temperature 70 - 110 °CHigher temperatures often increase the reaction rate, but can also lead to side product formation. A temperature of 70-80°C is a good starting point.[2]

Q2: I'm observing significant amounts of a side product from boronic acid homocoupling. How can I minimize this?

  • Causality & Explanation: Homocoupling of the boronic acid (or ester) is a common side reaction, often promoted by the presence of oxygen, which can interfere with the catalytic cycle, or by high temperatures.

  • Solutions:

    • Strictly Anaerobic Conditions: Ensure your reaction mixture and solvent are thoroughly degassed to remove oxygen.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid derivative, but avoid a large excess which can favor homocoupling.

    • Lower Temperature: If possible, run the reaction at a lower temperature for a longer period.

Section 2: N-Boc Deprotection

Cleavage of the Boc protecting group is typically straightforward, but can present challenges, especially concerning side reactions with other functional groups in the molecule.

Q1: My N-Boc deprotection is incomplete, even after extended reaction times. What should I do?

  • Causality & Explanation: Incomplete deprotection can be caused by insufficient acid concentration, low temperature, or steric hindrance around the nitrogen atom.[6]

  • Solutions:

    • Increase Acid Concentration: Move from 20% TFA in DCM to a 50% solution, or use 4M HCl in dioxane.[6]

    • Increase Temperature: Gently warming the reaction to around 40°C can drive it to completion. Use this with caution as it may promote side reactions.[6]

    • Switch Acid: If TFA is not effective, 4M HCl in dioxane is a common and powerful alternative.

Q2: My main product is contaminated with a higher molecular weight impurity. What is it and how do I prevent it?

  • Causality & Explanation: This is a classic sign of tert-butylation. During acidic deprotection, the Boc group is cleaved to form a tert-butyl cation (t-Bu⁺). This highly reactive carbocation can alkylate any available nucleophile, including the deprotected piperidine nitrogen or electron-rich aromatic rings on your molecule.[6][7]

  • Preventative Measures:

    G cluster_0 Boc Deprotection Pathways BocN N-Boc Piperidine Analog Protonated Protonated Intermediate BocN->Protonated + H+ (TFA/HCl) Carbamic Carbamic Acid Protonated->Carbamic Cation tert-Butyl Cation (t-Bu+) Carbamic->Cation Product Desired Deprotected Piperidine (as salt) Carbamic->Product - CO2 SideProduct t-Butylated Side Product Cation->SideProduct + Nucleophile (Substrate) Scavenger Scavenger (e.g., Anisole, Thioanisole) Cation->Scavenger Trapped Trapped t-Bu+ Scavenger->Trapped Traps Cation

    Caption: Desired deprotection vs. t-butylation side reaction.
    • Use a Scavenger: Add a nucleophilic scavenger to the reaction mixture to trap the tert-butyl cation before it can react with your product. Common scavengers include anisole, thioanisole, or triethylsilane (5-10% v/v).[7]

    • Lower the Temperature: Running the deprotection at 0°C can reduce the rate of the alkylation side reaction.

Q3: The methyl ester is being hydrolyzed during Boc deprotection. How can I preserve it?

  • Causality & Explanation: The strong acidic conditions required for Boc deprotection, especially in the presence of water, can also catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Solutions:

    • Use Anhydrous Conditions: Employ anhydrous solvents (e.g., dry DCM) and reagents (e.g., 4M HCl in dioxane) to minimize water content.

    • Change Reagent: Consider milder deprotection conditions if your substrate is particularly sensitive. While less common, methods like using TMS-I could be explored.[8]

    • Modify Synthetic Route: Perform the esterification as the final step after the Boc deprotection to avoid this issue entirely.

Section 3: Esterification

Whether you are starting with the ester or forming it at the end, achieving high conversion and purity is crucial.

Q1: My Fischer esterification (acid + methanol + catalytic H₂SO₄) is stalling and not going to completion.

  • Causality & Explanation: Fischer esterification is an equilibrium-controlled reaction. The water produced as a byproduct can drive the reaction backward via hydrolysis.[9]

  • Solutions:

    • Remove Water: Use a Dean-Stark apparatus during reflux to azeotropically remove water as it forms.

    • Use Excess Alcohol: Employ methanol as the solvent to push the equilibrium towards the product side.

    • Alternative Methods: For a non-equilibrium approach, first convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, then react it with methanol. This is often a more reliable and higher-yielding method.[10][11]

Q2: I'm having trouble isolating my ester product during the aqueous workup.

  • Causality & Explanation: If your final product is the free piperidine (deprotected), it will be protonated and highly water-soluble under acidic or neutral conditions. Attempting to extract it into an organic solvent will fail.

  • Solutions:

    • Basify Before Extraction: After the reaction, carefully basify the aqueous solution with a base like Na₂CO₃ or NaOH to a pH of 9-10. This deprotonates the piperidine nitrogen, making the molecule neutral and extractable into solvents like ethyl acetate or dichloromethane.

    • Check for Emulsions: If an emulsion forms during extraction, adding brine (saturated NaCl solution) can help break it.

Recommended Experimental Protocols

The following protocols are provided as a validated starting point. Always monitor reactions by TLC or LC-MS to determine completion.

Protocol 1: Suzuki-Miyaura Coupling

This protocol assumes the coupling of N-Boc-4-iodopiperidine with 4-(methoxycarbonyl)phenylboronic acid.

  • To a round-bottom flask, add 4-(methoxycarbonyl)phenylboronic acid (1.2 eq.), N-Boc-4-iodopiperidine (1.0 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 eq.) to the flask.

  • Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v).

  • Heat the reaction mixture to 85°C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. Once the limiting reagent is consumed (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: N-Boc Deprotection

This protocol is for the removal of the Boc group from the coupled product.

  • Dissolve the N-Boc protected analog (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add a scavenger, such as anisole (5% v/v).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 10 eq., or a 50% solution in DCM) dropwise.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC/LC-MS until completion (typically 1-3 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in DCM and co-evaporate twice to ensure complete removal of TFA. The product is typically obtained as a TFA salt and can be used directly or neutralized.

Protocol 3: Esterification via Acid Chloride

This protocol is for esterifying 4-(N-Boc-piperidin-4-yl)benzoic acid.

  • Suspend the carboxylic acid (1.0 eq.) in anhydrous DCM.

  • Add oxalyl chloride (1.5 eq.) dropwise at 0°C, followed by a catalytic amount of DMF (1-2 drops).

  • Allow the reaction to warm to room temperature and stir until gas evolution ceases (typically 1-2 hours). The solution should become homogeneous.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride.

  • Re-dissolve the crude acid chloride in anhydrous DCM and cool to 0°C.

  • Slowly add anhydrous methanol (5.0 eq.) followed by triethylamine (2.0 eq.).

  • Stir at room temperature and monitor by TLC until completion.

  • Quench the reaction with saturated aqueous NaHCO₃ solution. Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

References

Technical Support Center: Synthesis of 4-(Piperidin-4-yl)benzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(piperidin-4-yl)benzoic acid methyl ester. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently encountered side product formations during the synthesis of this important research compound. Our aim is to provide you with the expertise and practical insights necessary to troubleshoot and optimize your experimental workflow.

I. Overview of the Primary Synthetic Route

A prevalent and robust method for the synthesis of 4-(piperidin-4-yl)benzoic acid methyl ester involves a two-step process: a Suzuki-Miyaura cross-coupling reaction followed by the deprotection of the piperidine nitrogen. This route is often favored for its reliability and scalability.

II. Troubleshooting Guide: Side Product Formation

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

FAQ 1: Suzuki-Miyaura Coupling Step

Question: During the Suzuki-Miyaura coupling of N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine and methyl 4-bromobenzoate, my reaction mixture shows multiple unexpected spots on TLC, and the yield of the desired N-Boc-4-(4-methoxycarbonylphenyl)piperidine is low. What are the likely side products and how can I minimize them?

Answer:

Low yields and the presence of multiple byproducts in a Suzuki-Miyaura coupling are common issues that can often be resolved by carefully controlling the reaction conditions. The primary side products in this reaction are typically a result of homocoupling, dehalogenation, and protodeboronation.

Side Product Structure Reason for Formation Proposed Solution
Homocoupling Product (Biphenyl) 4,4'-Biphenyldicarboxylic acid, dimethyl esterCoupling of two molecules of methyl 4-bromobenzoate. This is often promoted by high temperatures and certain palladium catalysts.Use a lower reaction temperature and a well-chosen palladium catalyst and ligand system. Ensure slow addition of the aryl halide.
Homocoupling Product (Bis-piperidine) 1,1'-Di-Boc-4,4'-bipiperidineCoupling of two molecules of the piperidine boronic ester. This can be favored by an excess of the boronic ester.Use a stoichiometric amount of the boronic ester or a slight excess of the aryl halide.
Dehalogenated Product Methyl benzoateReduction of methyl 4-bromobenzoate. This can occur in the presence of certain palladium catalysts and hydrogen sources (e.g., from the solvent).Ensure the use of a high-purity, degassed solvent. Select a catalyst system less prone to reductive dehalogenation.
Protodeboronated Product N-Boc-piperidineLoss of the boronic ester group from the piperidine starting material, which is then replaced by a hydrogen atom. This is often caused by the presence of water or acidic impurities.Use anhydrous solvents and reagents. Ensure the base is non-nucleophilic and strong enough to facilitate the catalytic cycle without promoting protodeboronation.
  • Reagent and Solvent Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).

    • Use anhydrous, degassed solvents. Toluene or 1,4-dioxane are common choices.

    • Use high-purity starting materials.

  • Reaction Setup:

    • To a Schlenk flask, add N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.0 eq), methyl 4-bromobenzoate (1.1 eq), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if necessary).

    • Add the anhydrous, degassed solvent.

    • Add an aqueous solution of a base (e.g., 2M Na₂CO₃).

  • Reaction Conditions:

    • Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

    • Heat the reaction to a moderate temperature (e.g., 80-90 °C). Avoid excessively high temperatures to minimize homocoupling.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Suzuki_Side_Reactions

FAQ 2: N-Boc Deprotection Step

Question: After treating N-Boc-4-(4-methoxycarbonylphenyl)piperidine with a strong acid to remove the Boc group, I observe the formation of a significant amount of 4-(piperidin-4-yl)benzoic acid (the carboxylic acid) alongside my desired methyl ester product. Why is this happening and how can I prevent it?

Answer:

The formation of the carboxylic acid is due to the hydrolysis of the methyl ester under the acidic conditions used for Boc deprotection. This is a common side reaction, especially if the reaction is heated or prolonged.

The hydrolysis of the ester is catalyzed by the acid used for deprotection (e.g., trifluoroacetic acid or hydrochloric acid). The reaction is an equilibrium process, but the presence of water, even in small amounts, can drive the reaction towards the formation of the carboxylic acid.

Ester_Hydrolysis

Issue Potential Cause Recommended Solution
Ester Hydrolysis Presence of water in the reaction mixture. Prolonged reaction time or elevated temperature.Use anhydrous solvents and reagents. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Monitor the reaction closely and quench it as soon as the deprotection is complete.
Incomplete Deprotection Insufficient acid or reaction time.Use a sufficient excess of the deprotecting agent (e.g., 4M HCl in dioxane or 20-50% TFA in dichloromethane). Allow the reaction to proceed to completion as monitored by TLC or LC-MS.
  • Reaction Setup:

    • Dissolve N-Boc-4-(4-methoxycarbonylphenyl)piperidine (1.0 eq) in an anhydrous solvent such as dichloromethane or 1,4-dioxane.

    • Cool the solution to 0 °C in an ice bath.

  • Deprotection:

    • Slowly add a solution of a strong acid (e.g., 4M HCl in 1,4-dioxane or trifluoroacetic acid) to the cooled solution.

    • Stir the reaction at 0 °C and allow it to slowly warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, carefully neutralize the excess acid with a base (e.g., saturated aqueous sodium bicarbonate solution) at 0 °C.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • If necessary, the product can be further purified by recrystallization or column chromatography.

FAQ 3: General Purity and Work-up Issues

Question: My final product, 4-(piperidin-4-yl)benzoic acid methyl ester, appears to be an oil or a sticky solid and is difficult to purify. What are some common impurities, and what are the best practices for purification?

Answer:

The physical state and purity of the final product can be influenced by residual starting materials, side products, and impurities from the work-up.

Impurity Source Purification Method
N-Boc Protected Intermediate Incomplete deprotectionRepeat the deprotection step or purify by column chromatography.
Carboxylic Acid Side Product Ester hydrolysisPurify by column chromatography or perform an acid-base extraction. The carboxylic acid can be removed by washing the organic solution of the product with a mild aqueous base (e.g., saturated sodium bicarbonate).
Solvent Residues Incomplete removal of solventsDry the product under high vacuum.
Salts From work-upWash the organic solution of the product with water to remove inorganic salts.

Purification_Workflow

III. References

  • Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. --INVALID-LINK--

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. --INVALID-LINK--

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. --INVALID-LINK--

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. --INVALID-LINK--

Technical Support Center: Resolving Poor Solubility of 4-Piperidin-4-YL-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Piperidin-4-YL-benzoic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical advice for overcoming the solubility challenges associated with this compound. Our goal is to equip you with the scientific understanding and experimental protocols necessary to ensure the successful use of this compound in your research.

Understanding the Molecule: A Foundation for Solubility Enhancement

This compound is a bifunctional molecule featuring a basic piperidine ring and a lipophilic methyl ester of a benzoic acid derivative. Its poor aqueous solubility is primarily attributed to the nonpolar nature of the substituted benzene ring and the methyl ester group. However, the presence of the basic piperidine nitrogen provides a critical handle for solubility manipulation through pH adjustment.

The key to effectively solubilizing this compound lies in understanding its acid-base chemistry. The piperidine nitrogen can be protonated to form a much more soluble salt. The efficiency of this protonation is governed by its pKa, which is estimated to be approximately 9.5 - 10.5 . This pKa value is the cornerstone of our primary solubilization strategy: pH modification.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

A1: The compound is a weak base with low intrinsic aqueous solubility. At neutral or alkaline pH, it exists predominantly in its non-ionized, poorly soluble form. To achieve significant aqueous solubility, the pH of your solution must be sufficiently acidic to protonate the piperidine nitrogen, thereby forming a more soluble salt.

Q2: I've dissolved the compound in an acidic buffer, but it precipitates when I adjust the pH back to neutral for my experiment. What should I do?

A2: This is a common issue known as "crashing out." It occurs because you are exceeding the solubility limit of the free base form of the compound at the higher pH. To mitigate this, you can:

  • Lower the final concentration: Ensure the final concentration in your neutral buffer is below the intrinsic solubility of the free base.

  • Use a co-solvent: Incorporate a water-miscible organic solvent (e.g., DMSO, ethanol) into your final aqueous solution to increase the solubility of the free base.

  • Employ cyclodextrins: These can encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility even at neutral pH.

Q3: I'm concerned about the stability of the methyl ester group in my formulation. Is hydrolysis a risk?

A3: Yes, ester hydrolysis is a potential concern, particularly under strongly acidic or basic conditions and over extended periods.[1] To minimize this risk:

  • Prepare solutions fresh: Avoid long-term storage of the compound in aqueous solutions, especially at pH extremes.

  • Maintain low temperatures: If storage is necessary, keep solutions at 4°C or lower to slow down the rate of hydrolysis.

  • Use moderate pH: If possible, work in a pH range that minimizes the rate of both acid- and base-catalyzed hydrolysis (typically around pH 4-6).

Q4: Can I dissolve the compound directly in an organic solvent?

A4: Yes, the compound is expected to have good solubility in many common organic solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO), ethanol, and methanol are excellent choices. However, be mindful of the final concentration of the organic solvent in your aqueous experimental system to avoid solvent-induced artifacts.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This guide provides a systematic workflow for achieving the desired concentration of this compound in your experiments.

Primary Strategy: pH-Dependent Solubilization

The most effective method for solubilizing this compound in aqueous media is by lowering the pH. The Henderson-Hasselbalch equation can be used to predict the pH-solubility profile.[2][3][4]

Predicted pH-Solubility Profile:

pHPredominant SpeciesPredicted Aqueous Solubility
< 7.5Protonated (Salt Form)High (>1 mg/mL)
7.5 - 9.5Mixture of Protonated and Free BaseModerate (Decreasing with increasing pH)
> 9.5Free BaseLow (<0.1 mg/mL)

Disclaimer: This is a theoretical profile based on the estimated pKa. Actual solubility may vary.

Experimental Protocol for pH-Dependent Solubilization:

  • Prepare an acidic stock solution: Weigh the desired amount of this compound and dissolve it in a small volume of an acidic solution (e.g., 0.1 M HCl). Gentle warming and vortexing may aid dissolution.

  • Buffer Exchange (if necessary): If your final experiment requires a specific buffer system, you can perform a buffer exchange using a suitable technique like dialysis or a desalting column.

  • Direct Dilution into Acidic Buffer: For many applications, direct dilution of the acidic stock solution into your final acidic experimental buffer is the most straightforward approach.

Troubleshooting pH-Dependent Solubilization:

  • Precipitation upon dilution: If the compound precipitates when diluted into your final buffer, it is likely that the buffer's pH is too high or its buffering capacity is insufficient to maintain the low pH needed for solubility.

    • Solution: Verify the pH of your final solution after adding the compound. If necessary, adjust the pH downwards with a small amount of acid.

Secondary Strategy: The Use of Co-solvents

When working at or near neutral pH is unavoidable, co-solvents can be employed to increase the solubility of the free base form of the compound.[5][6][7]

Commonly Used Co-solvents:

Co-solventTypical Starting ConcentrationNotes
DMSO1-5% (v/v)Highly effective, but can have biological effects at higher concentrations.
Ethanol5-10% (v/v)Generally well-tolerated in many biological systems.
Methanol5-10% (v/v)Can be more toxic to cells than ethanol.
PEG 40010-20% (v/v)A good option for increasing solubility with lower toxicity.

Experimental Protocol for Co-solvent Use:

  • Prepare a high-concentration stock solution: Dissolve the compound in 100% of your chosen co-solvent (e.g., DMSO).

  • Step-wise dilution: Dilute the stock solution into your aqueous buffer in a stepwise manner. For example, first, dilute into a buffer containing a higher percentage of the co-solvent, and then perform the final dilution into your experimental buffer.

  • Vortexing during dilution: Add the stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which can prevent localized precipitation.[8]

Advanced Strategy: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[9][10][11][12]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Limited aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and a good choice for many applications.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): High aqueous solubility and can be particularly effective for basic drugs.

Experimental Protocol for Cyclodextrin Use:

  • Prepare a cyclodextrin solution: Dissolve the chosen cyclodextrin in your aqueous buffer.

  • Add the compound: Add the this compound to the cyclodextrin solution.

  • Equilibrate: Stir or shake the mixture for several hours (or overnight) at a constant temperature to allow for the formation of the inclusion complex.

  • Filter: Remove any undissolved compound by filtration (e.g., using a 0.22 µm syringe filter).

Mitigating Ester Hydrolysis

The ester functional group in the molecule can be susceptible to hydrolysis, especially at pH extremes.[1][13][14][15][16][17][18][19][20]

Strategies to Prevent Hydrolysis:

  • Work at a slightly acidic pH (4-6): This pH range often represents a compromise where both acid- and base-catalyzed hydrolysis are minimized.

  • Prepare solutions fresh daily: This is the most reliable way to avoid issues with compound degradation.

  • Store stock solutions in anhydrous organic solvents: If long-term storage is required, prepare stock solutions in anhydrous DMSO or ethanol and store them at -20°C or -80°C.

  • Avoid prolonged heating: While gentle warming can aid initial dissolution, prolonged exposure to high temperatures can accelerate hydrolysis.

Visualizing the Troubleshooting Workflow

Solubility_Troubleshooting start Start: Poor Solubility Observed ph_strategy Primary Strategy: Adjust pH to < 7.5 start->ph_strategy hydrolysis Concern: Ester Hydrolysis start->hydrolysis success Success: Compound Solubilized ph_strategy->success Soluble precipitation Issue: Precipitation on pH adjustment ph_strategy->precipitation Not Soluble or Precipitates cosolvent_strategy Secondary Strategy: Use Co-solvents (e.g., DMSO, Ethanol) cyclodextrin_strategy Advanced Strategy: Use Cyclodextrins (e.g., HP-β-CD) cosolvent_strategy->cyclodextrin_strategy Still Insoluble cosolvent_strategy->success Soluble cyclodextrin_strategy->success Soluble precipitation->cosolvent_strategy lower_conc Lower Final Concentration precipitation->lower_conc fresh_solutions Prepare Fresh Solutions & Store Properly hydrolysis->fresh_solutions lower_conc->ph_strategy

Caption: Decision workflow for resolving poor solubility.

References

Technical Support Center: Troubleshooting the Analysis of 4-Piperidin-4-YL-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Piperidin-4-YL-benzoic acid methyl ester (Compound 1). As a key structural motif in medicinal chemistry, the accurate and reproducible analysis of this compound is paramount for successful research and development. This guide is designed to address the common pitfalls encountered during its analysis, providing not just solutions, but a deeper understanding of the underlying chemical principles.

Section 1: Sample Integrity and Stability

A significant portion of analytical errors originates from overlooking the stability of the analyte before the analysis even begins. Compound 1 possesses two key functional groups that dictate its stability: a piperidine ring, which is basic, and a methyl ester, which is susceptible to hydrolysis.

FAQ: My sample purity seems to decrease upon storage or during sample preparation. What is the likely cause?

Core Issue: You are likely observing the hydrolysis of the methyl ester to its corresponding carboxylic acid, 4-(piperidin-4-yl)benzoic acid.

Causality & Mechanism: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions. While often considered a slow process in neutral water, the rate can be accelerated by several factors common in a laboratory setting:

  • Presence of Moisture: Trace water in solvents or exposure to atmospheric humidity is the primary reactant.

  • pH Extremes: Accidental exposure to acidic or basic residues in glassware or vials can catalyze the reaction.

  • Temperature: Elevated temperatures during storage or sample processing (e.g., sonication) will increase the rate of hydrolysis.[1]

The resulting carboxylic acid impurity has different polarity, chromatographic behavior, and ionization efficiency, leading to inaccurate quantification and assessment of the primary compound.

Troubleshooting Protocol: Ensuring Sample Stability

  • Solvent Choice: Dissolve and store stock solutions of Compound 1 in high-purity, anhydrous aprotic solvents such as acetonitrile (ACN) or dimethylformamide (DMF). Avoid using protic solvents like methanol or ethanol for long-term storage, as they can participate in transesterification or contain residual water.

  • Storage Conditions:

    • Store solid material and solutions at or below -20°C in tightly sealed vials with PTFE-lined caps.

    • For solutions, consider using amber vials to prevent potential photodegradation, and purge the headspace with an inert gas (Nitrogen or Argon) before sealing.

  • Sample Preparation:

    • Prepare analytical samples fresh from a solid stock whenever possible.

    • If using a stock solution, allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

    • Use high-purity solvents and new or meticulously cleaned glassware for all dilutions.

Self-Validation: To confirm hydrolysis, analyze your sample using LC-MS. The hydrolyzed impurity will have a molecular weight of 205.25 g/mol , corresponding to an [M+H]⁺ ion at m/z 206. The parent ester's [M+H]⁺ is at m/z 220.

Section 2: Chromatographic Analysis (HPLC/TLC)

The dual nature of Compound 1—a basic nitrogen and a relatively nonpolar core—presents unique challenges for reverse-phase chromatography.

FAQ: My HPLC chromatogram shows significant peak tailing and poor reproducibility. What's causing this?

Core Issue: The basic piperidine nitrogen is interacting with acidic silanol groups on the surface of standard silica-based C18 columns.

Causality & Mechanism: Most silica-based stationary phases have residual, un-capped silanol groups (Si-OH). These sites are acidic and can engage in strong, secondary ionic interactions with the protonated form of the basic piperidine. This leads to:

  • Peak Tailing: A portion of the analyte is retained longer on these active sites, causing the peak to tail.

  • Poor Reproducibility: The number of available silanol sites can change with mobile phase history and column aging, leading to shifting retention times and variable peak shapes.

Troubleshooting Protocol: Optimizing HPLC Peak Shape

The key is to suppress the unwanted ionic interactions. This can be achieved by controlling the mobile phase pH or using a specialized column.

Workflow for Eliminating Peak Tailing

Caption: Decision workflow for troubleshooting HPLC peak tailing.

Mobile Phase Modifier Comparison

ModifierConcentrationMechanism of ActionProsCons
Formic Acid (FA) 0.05 - 0.1%Acidifies the mobile phase, protonating the piperidine (consistent charge state) and competing with it for silanol sites.MS-friendly, volatile.May not be strong enough for severe tailing.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Strong ion-pairing agent. Forms a neutral complex with the protonated analyte, masking it from silanol interactions.Excellent peak shape.Can cause ion suppression in MS analysis.
Ammonium Formate/Acetate 10 mMActs as a buffer to control pH and the ammonium ions compete with the analyte for active sites.MS-friendly, provides pH control.Non-volatile, requires system flushing.

Self-Validation: A successful modification will result in a sharp, symmetrical peak with a USP tailing factor between 0.9 and 1.2. The retention time should also be highly reproducible across multiple injections.

Section 3: Mass Spectrometry (MS) Analysis

Interpreting the mass spectrum of Compound 1 requires understanding its ionization behavior and predictable fragmentation patterns.

FAQ: My molecular ion peak is weak or absent, and the base peak is at [M+H]⁺. Is this correct?

Core Issue: Yes, this is the expected behavior for a compound with a basic site.

Causality & Mechanism: In electrospray ionization (ESI), especially in positive ion mode, the most readily ionizable site on the molecule will be protonated. The piperidine nitrogen is significantly more basic than the ester oxygen. Therefore, it will readily accept a proton to form the [M+H]⁺ ion at m/z 220. The radical molecular ion (M⁺˙) generated by techniques like electron impact (EI) is often unstable for molecules with heteroatoms and may not be observed.[2]

FAQ: I am seeing several fragment ions in my MS/MS spectrum. How do I interpret them?

Core Issue: The fragmentation of Compound 1 is driven by the charge on the piperidine and the lability of the ester group.

Causality & Mechanism: Upon collisional activation (MS/MS), the protonated molecule will fragment in predictable ways to produce more stable daughter ions. The most common fragmentation pathways involve the loss of neutral molecules from the ester group or cleavage of the piperidine ring.[3][4]

Primary MS Fragmentation Pathways for [M+H]⁺ at m/z 220

Fragmentation parent [M+H]⁺ m/z 220 ion1 [M+H - 32]⁺ m/z 188 parent->ion1 - CH₃OH ion2 [M+H - 18]⁺ m/z 202 parent->ion2 - H₂O ion3 [M+H - 59]⁺ m/z 161 parent->ion3 - •COOCH₃ frag1 Loss of CH₃OH (Methanol) frag2 Loss of H₂O (Water) frag3 Loss of COOCH₃ (Carbomethoxy radical)

Caption: Common MS/MS fragmentation pathways for Compound 1.

Table of Expected Mass Spectrometry Fragments

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossIdentity of LossInterpretation
22020218H₂OLoss of water, common for ions with available protons.
22018832CH₃OHLoss of methanol, a characteristic fragmentation of methyl esters.
22016159•COOCH₃Loss of the carbomethoxy radical.

Self-Validation: Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition of these fragments. The accurate mass will definitively distinguish between, for example, a loss of CH₃OH (32.0262 Da) and a loss of two O atoms (31.99 Da).

Section 4: NMR Spectroscopy Analysis

NMR is the gold standard for structural confirmation, but the spectrum of Compound 1 has subtleties that can be misinterpreted.

FAQ: My ¹H NMR spectrum shows broad signals in the piperidine region (1.5-3.5 ppm). Is my sample impure?

Core Issue: Not necessarily. This is often due to conformational dynamics of the piperidine ring.

Causality & Mechanism: The piperidine ring is not static; it undergoes a "chair-chair" ring flip. At room temperature, the rate of this conformational exchange can be on the same timescale as the NMR experiment. This exchange process broadens the signals for the axial and equatorial protons. Running the NMR at a lower temperature can slow this exchange, resulting in sharper, distinct signals for the axial and equatorial protons. Conversely, a high-temperature NMR can accelerate the exchange, leading to a time-averaged, sharper spectrum.

FAQ: How do I assign the aromatic protons?

Core Issue: The aromatic region should show two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

Causality & Mechanism: The benzoic acid portion of the molecule will give rise to a classic AA'BB' system, which often appears as two doublets.

  • Protons ortho to the ester group (~8.0 ppm): These are deshielded by the electron-withdrawing nature of the carbonyl.

  • Protons ortho to the piperidine ring (~7.4 ppm): These are less deshielded.

The coupling constant (J) for these doublets should be in the range of 8-9 Hz, which is typical for ortho coupling.

Table of Expected NMR Chemical Shifts

ProtonsExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Multiplicity / Notes
-OCH₃ ~3.9~52Singlet, 3H
Aromatic (ortho to -COOR)~8.0~130Doublet, 2H, J ≈ 8-9 Hz
Aromatic (ortho to piperidine)~7.4~127Doublet, 2H, J ≈ 8-9 Hz
Piperidine CH (benzylic)~2.5 - 2.8~45Multiplet, 1H
Piperidine N-CH₂ (equatorial)~3.0 - 3.2~50Multiplet, 2H
Piperidine N-CH₂ (axial)~2.6 - 2.8~50Multiplet, 2H
Piperidine -CH₂-~1.6 - 1.9~32Multiplet, 4H
C =O (Ester)-~166Carbonyl carbon

Note: Exact chemical shifts can vary depending on the solvent and concentration.[5][6]

Self-Validation: Perform a 2D NMR experiment like a COSY to confirm the coupling between the aromatic doublets and a HSQC/HMBC to correlate the protons to their respective carbons, confirming your assignments.

References

Technical Support Center: Enhancing the Purity of 4-Piperidin-4-YL-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 4-Piperidin-4-YL-benzoic acid methyl ester. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving high purity for this valuable building block. We provide in-depth, field-proven insights and protocols to troubleshoot common issues and streamline your purification workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the synthesis and purification of this compound.

Q1: What are the most common impurities I should expect in my crude product?

A: Based on common synthetic routes, the primary impurities typically fall into three categories:

  • Unreacted Starting Materials: Depending on your specific synthesis, this could include precursors like a protected 4-bromopiperidine or 4-formylbenzoic acid methyl ester.

  • Reaction Byproducts: The most prevalent byproduct is often the hydrolyzed ester, 4-(piperidin-4-yl)benzoic acid. This occurs if the reaction or workup conditions expose the ester to strong acid or base.[1][2] Another potential byproduct, especially in N-alkylation reactions, is the formation of a quaternary ammonium salt from over-alkylation, although this is less common if stoichiometry is controlled.[3][4]

  • Reagent-Derived Impurities: Residual catalysts, coupling agents, or solvents used in the preceding synthetic steps.

Q2: My crude ¹H NMR spectrum is very messy and shows multiple unexpected peaks. Where do I begin the purification process?

A: A complex crude NMR indicates the presence of multiple impurities. The most logical first step is a liquid-liquid extraction based on the acid-base properties of your target molecule. Your desired product contains a basic piperidine nitrogen (pKa of the conjugate acid is ~10-11) and a neutral methyl ester group. This allows for a robust separation from non-basic organic impurities and acidic byproducts like the hydrolyzed carboxylic acid. A well-executed acid-base workup can significantly simplify the mixture, making subsequent purification by chromatography or recrystallization more effective.[5][6]

Q3: I seem to be losing a significant amount of my product during the aqueous workup. What is the likely cause?

A: Significant product loss during workup often points to two main issues:

  • Emulsion Formation: The amphiphilic nature of the product or its salt form can lead to stubborn emulsions during acid-base extractions. To mitigate this, use brine (saturated NaCl solution) during washes to increase the ionic strength of the aqueous phase, which helps break emulsions.[5]

  • Incorrect pH during Extraction: If the aqueous layer is not made sufficiently basic (pH > 10) after an initial acid wash, your product will not be fully deprotonated to its free base form. As a result, it will remain partially as the protonated salt, which has higher aqueous solubility, and you will fail to extract it completely back into the organic layer. Always check the pH of the aqueous layer with pH paper or a meter before back-extraction.

Q4: Is it possible to purify this compound to >98% purity without using column chromatography?

A: Yes, it is often possible, particularly if the main impurities are starting materials or the hydrolyzed acid. A carefully optimized acid-base extraction followed by recrystallization can be highly effective. The key is selecting the right recrystallization solvent system that maximizes the solubility of your product when hot while minimizing its solubility when cold, and in which impurities have different solubility profiles.[7][8] However, for removing structurally similar, neutral byproducts, column chromatography remains the most powerful and reliable method.[9][10]

Section 2: Troubleshooting Guide for Specific Purification Issues

This guide provides direct answers and protocols for specific problems encountered during the purification workflow.

Problem Cluster 1: Residual Starting Materials & Byproducts

Q: My analysis (TLC, LC-MS) shows the presence of the hydrolyzed byproduct, 4-(piperidin-4-yl)benzoic acid. How do I remove it?

A: The presence of this carboxylic acid is best addressed using an acid-base extraction. The carboxylic acid is acidic, while your target ester is basic.

  • Causality: During an extraction with a mild base like saturated sodium bicarbonate (NaHCO₃) solution, the carboxylic acid will be deprotonated to its highly water-soluble carboxylate salt and partition into the aqueous layer. Your product, being a weaker base, will remain in its free-base form in the organic layer.

  • Troubleshooting Step: Dissolve your crude product in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the organic solution 2-3 times with saturated NaHCO₃ solution. This will selectively remove the acidic impurity. Afterward, wash with brine, dry the organic layer with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate to check the purity.

Q: Mass spectrometry indicates a peak with a higher molecular weight than my product, which I suspect is a quaternary ammonium salt from over-alkylation. How can this be removed?

A: Quaternary ammonium salts are permanently charged, highly polar, and often water-soluble.

  • Causality: Unlike the secondary amine of your product, the quaternary salt cannot be neutralized to a free base. Its ionic nature makes it insoluble in most organic solvents but soluble in water.

  • Troubleshooting Step: This impurity can typically be removed with a simple water wash during the workup. Dissolve the crude material in a primary organic solvent like EtOAc. Wash the solution several times with deionized water. The highly polar quaternary salt will preferentially move into the aqueous phase.[4] If it persists, it will readily separate from your product during silica gel chromatography, as the salt will stick irreversibly to the baseline while your product elutes.

Problem Cluster 2: Technique-Specific Challenges

Q: My compound streaks badly on a silica gel TLC plate, making it impossible to assess purity or determine an appropriate solvent system for column chromatography. What's wrong?

A: Streaking of basic compounds like piperidines on acidic silica gel is a classic problem.

  • Causality: The acidic silanol groups (Si-OH) on the surface of the silica gel strongly and often irreversibly interact with the basic nitrogen of your piperidine. This leads to poor peak shape and tailing or streaking.

  • Troubleshooting Step: To resolve this, you must add a small amount of a basic modifier to your eluent. Add 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your mobile phase (e.g., 94:5:1 DCM/MeOH/Et₃N). The modifier will compete for the acidic sites on the silica, allowing your compound to travel up the plate with a well-defined spot. This modified eluent can then be used for flash column chromatography.

Q: I am attempting recrystallization, but my product either "oils out" or fails to crystallize upon cooling. What should I do?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid, causing it to separate as a liquid. Failure to crystallize means the compound remains too soluble even at low temperatures.

  • Causality & Troubleshooting Steps:

    • If Oiling Out: You may be using a solvent in which the compound is too soluble, or cooling the solution too rapidly. Re-heat the solution to re-dissolve the oil, add a small amount of a "poorer" solvent (one in which the compound is less soluble, e.g., hexanes if you are in ethyl acetate) until the solution becomes slightly cloudy, then add a drop of the "good" solvent to clarify. Let it cool very slowly.[11]

    • If No Crystals Form: The solvent is likely too good. Your compound is too soluble. Try a different solvent system (see Table 2). If you are close, try scratching the inside of the flask with a glass rod at the solution-air interface to create nucleation sites. Adding a "seed crystal" of pure material, if you have any, is also highly effective.[8] Cooling the solution in an ice bath or even a freezer for an extended period can also induce crystallization.

Section 3: Optimized Purification Protocols
Protocol 1: High-Recovery Acid-Base Extraction

This protocol is designed to separate the basic product from acidic and neutral impurities.

  • Dissolve the crude material in ethyl acetate (EtOAc), using approximately 10-20 mL of solvent per gram of crude product.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer twice with 1 M hydrochloric acid (HCl). The volume of the acid wash should be about one-third of the organic layer volume.

    • Expert Insight: Your product, being basic, will be protonated to form a water-soluble hydrochloride salt and will move into the aqueous layer. Most neutral organic impurities will remain in the EtOAc layer.

  • Combine the aqueous layers. Discard the organic layer (or save it for analysis to ensure no product was lost).

  • Cool the combined aqueous layer in an ice bath and slowly add 5 M sodium hydroxide (NaOH) solution with swirling until the pH is >10 (verify with pH paper). A precipitate of your free-base product may form.

  • Extract the now basic aqueous layer three times with fresh EtOAc.

  • Combine these new organic layers, wash once with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified free base.

Protocol 2: Flash Column Chromatography for High Purity

This protocol is ideal for removing closely related, non-ionic impurities.[10]

  • TLC Analysis: Develop a solvent system that gives your product an Rf value of ~0.25-0.35. A good starting point is Dichloromethane/Methanol (e.g., 95:5). If streaking occurs, add 0.5-1% triethylamine (Et₃N).

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent component (e.g., Dichloromethane). Pour this into your column and pack it using gentle air pressure, ensuring a flat, stable bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. In a separate flask, add a small amount of silica gel (about 2-3 times the mass of your crude product) and add your dissolved product. Evaporate the solvent completely to create a dry, free-flowing powder. This is known as "dry loading" and results in much better separation.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with your chosen solvent system.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions that contain your pure product.

  • Isolation: Remove the solvent via rotary evaporation to obtain the final, high-purity compound.

Section 4: Data & Visualizations
Data Tables

Table 1: Example TLC Data in Different Solvent Systems

CompoundRf (9:1 DCM/MeOH)Rf (94:5:1 DCM/MeOH/Et₃N)Notes
Product 0.3 (streaking)0.35 (sharp spot)Basic nature requires a modifier.
Starting Material A (e.g., Benzoic acid derivative)0.60.6More polar than product in this system.
Hydrolyzed Acid0.050.1Highly polar, sticks close to the baseline.

Table 2: Suggested Solvent Systems for Recrystallization

Solvent SystemExpected OutcomeRationale
Isopropanol (IPA)GoodProduct is moderately soluble in hot IPA and less soluble when cold.
Ethyl Acetate / HexanesGoodDissolve in minimal hot EtOAc, then add hexanes until cloudy. Good for removing more polar impurities.
Ethanol / WaterPotential for Oiling OutUse with caution. High polarity difference can cause product to crash out as an oil if not cooled slowly.[12]
TolueneGoodA non-polar aromatic solvent that can be effective if impurities are highly polar.

Diagrams (Graphviz)

Purification_Decision_Tree start Crude Product Analysis (TLC, NMR, LC-MS) q1 Major Acidic Impurity? (e.g., Hydrolyzed Ester) start->q1 q2 Major Neutral Impurities or Close-Running Spots? q1->q2 No proc1 Perform Acid-Base Extraction (Protocol 1) q1->proc1 Yes q3 Is Purity >95%? q2->q3 No proc2 Perform Flash Chromatography (Protocol 2) q2->proc2 Yes proc3 Perform Recrystallization q3->proc3 Yes end_node High-Purity Product q3->end_node No, Purity is Sufficient reass reass proc1->reass proc2->end_node proc3->end_node reassess Re-assess Purity reassess->q2 Acid_Base_Workflow cluster_organic Organic Phase (EtOAc) cluster_aqueous Aqueous Phase start 1. Dissolve Crude in EtOAc wash1 2. Extract with 1M HCl start->wash1 neutral_impurities Neutral Impurities (Discard) wash1->neutral_impurities Impurities stay in org. aq_product 3. Product as HCl Salt in Aqueous Layer wash1->aq_product Product moves to aq. back_extract 6. Extract with EtOAc dry 7. Wash with Brine, Dry (Na2SO4) back_extract->dry Product moves to org. waste Aqueous Waste back_extract->waste final_product 8. Concentrate to Pure Product dry->final_product basify 5. Basify to pH > 10 with NaOH aq_product->basify basify->back_extract Product becomes free base

References

Technical Support Center: 4-Piperidin-4-YL-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 4-Piperidin-4-YL-benzoic acid methyl ester. Understanding the stability profile of this molecule is critical for ensuring data integrity, developing robust formulations, and meeting regulatory requirements. This document provides in-depth, field-proven insights into its potential degradation pathways, troubleshooting common analytical issues, and protocols for comprehensive stability assessment.

Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be aware of for this compound?

A1: Based on its chemical structure, which features a methyl ester and a secondary amine within a piperidine ring, the molecule is susceptible to several degradation pathways. The most common are hydrolytic and oxidative degradation.

  • Hydrolytic Degradation: The methyl ester group is the primary site for hydrolysis. Under both acidic and basic conditions, the ester can be cleaved to form 4-Piperidin-4-YL-benzoic acid and methanol.[1][2] This is often the most prevalent degradation pathway observed under aqueous experimental or storage conditions. The rate of hydrolysis is significantly influenced by pH and temperature.

  • Oxidative Degradation: The piperidine ring's secondary amine is susceptible to oxidation.[3][4] The nitrogen's lone pair of electrons can be attacked by oxidizing agents (e.g., hydrogen peroxide, atmospheric oxygen) to form the corresponding N-oxide . Under more strenuous oxidative stress, ring-opening reactions can occur, leading to more complex degradation products.[4][5]

  • Photodegradation: While generally more stable than the ester or piperidine moieties, the aromatic benzene ring can absorb UV light. This energy can initiate radical-based degradation reactions. Photostability testing, as outlined in ICH Q1B guidelines, is crucial to determine if the compound requires protection from light.[4]

  • Thermal Degradation: Elevated temperatures act as a catalyst for all degradation pathways, especially hydrolysis.[6] At very high temperatures, more complex decomposition, including potential cleavage of the piperidine ring, can occur.[3]

Q2: I'm seeing an unexpected peak in my HPLC chromatogram during analysis. What is the likely culprit?

A2: The appearance of a new peak, particularly one that grows over time or appears in older samples, strongly suggests degradation.

  • Check for Hydrolysis: The most common degradant is the carboxylic acid formed from ester hydrolysis. This product is more polar than the parent methyl ester and will therefore have a shorter retention time on a standard reverse-phase HPLC column (e.g., C18). If the new peak appears earlier than your main peak, hydrolysis is a strong possibility.

  • Consider Oxidation: If your sample has been exposed to air for extended periods, stored in a solvent prone to peroxide formation (like THF or Dioxane), or intentionally exposed to an oxidant, the new peak could be an N-oxide derivative. The polarity of N-oxides can vary, so the retention time may shift earlier or later depending on your mobile phase.

  • Validate with a Forced Degradation Study: The most definitive way to identify unknown peaks is to perform a forced degradation study (see Protocol 1 below).[7] By intentionally creating the degradation products under controlled stress conditions (acid, base, oxidation, heat, light), you can match their retention times to the unknown peaks in your sample.

Q3: How can I minimize the degradation of this compound during storage and handling?

A3: Proper storage and handling are critical to maintaining the integrity of the compound.

  • Storage Conditions: Store the solid compound in a tightly sealed container in a cool, dark, and dry place. A desiccator can help prevent moisture-induced hydrolysis.[3] For solutions, prepare them fresh whenever possible. If storage is necessary, use a non-aqueous, aprotic solvent, purge the vial with an inert gas (like argon or nitrogen) to displace oxygen, and store at low temperatures (-20°C or -80°C).

  • pH Control: Avoid highly acidic or basic aqueous buffers in your experiments unless required by the protocol. The molecule is most stable at a neutral pH.[8] If you must work outside of a neutral pH range, be aware that the rate of hydrolysis will increase.

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect the compound from light, which can prevent potential photodegradation.[4]

  • Solvent Choice: Be cautious with solvents that can degrade over time to form acids or peroxides. Always use high-purity, fresh solvents.

Troubleshooting Guide
Problem Encountered Potential Cause(s) Recommended Troubleshooting Actions & Rationale
Loss of Compound Purity/Potency in Stored Samples Hydrolytic or oxidative degradation due to improper storage.1. Re-analyze a freshly prepared sample to establish a baseline purity. 2. Perform a forced degradation study (Protocol 1) to confirm if the observed impurities match expected degradants.[4] 3. Implement stringent storage conditions: Store solid under inert gas in a desiccator. Store solutions frozen (-20°C or below) under an inert atmosphere. This minimizes exposure to moisture and oxygen, the key drivers of hydrolysis and oxidation.
Inconsistent Results in Biological Assays The active compound is degrading in the assay buffer or media, leading to a lower effective concentration.1. Assess compound stability directly in the assay buffer: Incubate the compound in the buffer for the duration of the experiment, and analyze samples by HPLC at different time points to quantify degradation. 2. Adjust buffer pH if possible: If significant hydrolysis is observed, determine if the assay can be performed closer to a neutral pH where the ester is more stable. 3. Reduce incubation time: If degradation is time-dependent, shortening the assay's incubation period may be necessary.
Appearance of Multiple Unknown Peaks in Chromatograms Severe degradation under harsh experimental conditions (e.g., high heat, strong acid/base, powerful oxidant).1. Review your experimental conditions: Identify any potential stressors. 2. Use LC-MS to identify the unknown peaks: Mass spectrometry is the most powerful tool for elucidating the structures of degradation products by providing molecular weight information.[9][10] 3. Modify the protocol to use milder conditions: If possible, reduce temperature, use a weaker acid/base, or remove oxidizing agents from the procedure.

Visualized Degradation Pathways & Workflows

Diagram 1: Key Degradation Pathways Parent This compound Acid 4-Piperidin-4-YL-benzoic acid (Hydrolysis Product) Parent->Acid  Acid / Base Hydrolysis (H₂O, H⁺ or OH⁻) N_Oxide N-Oxide Derivative (Oxidation Product) Parent->N_Oxide Mild Oxidation (e.g., H₂O₂) Ring_Open Ring-Opened Products (Severe Oxidation) N_Oxide->Ring_Open Further Oxidation

Caption: Key degradation pathways for the target molecule.

Diagram 2: Forced Degradation Study Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Neutralize (if needed) & Dilute Samples Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Base->Analysis Oxidative Oxidative (e.g., 3% H₂O₂, RT) Oxidative->Analysis Thermal Thermal (Solid & Solution, 80°C) Thermal->Analysis Photo Photolytic (ICH Q1B Light Exposure) Photo->Analysis Start Prepare Stock Solution of Compound Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photo Control Unstressed Control (t=0 and final time) Start->Control HPLC Analyze by Stability-Indicating RP-HPLC with PDA/MS Detector Analysis->HPLC End Evaluate Specificity Identify & Quantify Degradants HPLC->End Control->Analysis

Caption: Standard workflow for a forced degradation study.

Experimental Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to develop and validate a stability-indicating analytical method, as recommended by ICH guidelines.[11]

Objective: To generate potential degradation products of this compound and ensure they can be separated from the parent compound by HPLC.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated oven, photostability chamber

  • Validated RP-HPLC method (e.g., C18 column, mobile phase of acetonitrile/water with buffer, PDA detector).[12]

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 acetonitrile/water mixture.

  • Set Up Stress Conditions: For each condition, use a separate vial containing an aliquot of the stock solution. An unstressed control solution should be stored at 2-8°C in the dark.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24-48 hours.[13]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8-24 hours.[4] (Base hydrolysis of esters is typically much faster than acid hydrolysis).

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[8]

    • Thermal Degradation: Place a vial of the stock solution and another with solid powder in an oven at 80°C for 48 hours.[4]

    • Photolytic Degradation: Expose a vial of the stock solution and another with solid powder to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

  • Sample Analysis:

    • At designated time points (e.g., 8, 24, 48 hours), withdraw an aliquot from each stressed sample.

    • Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples (including the unstressed control) to a suitable concentration for HPLC analysis (e.g., 50-100 µg/mL).

    • Analyze all samples by the HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the unstressed control.

    • Calculate the percentage of degradation.

    • Ensure the method provides sufficient resolution between the parent peak and all degradation product peaks. Use the PDA detector to check for peak purity.

    • If available, use LC-MS to obtain mass data for the new peaks to aid in their identification.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 4-Piperidin-4-YL-Benzoic Acid Methyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock of successful research. In the development of novel therapeutics, even minor structural ambiguities can lead to significant downstream consequences, including altered efficacy, unforeseen toxicity, and the invalidation of extensive biological data. The 4-piperidin-4-yl-benzoic acid methyl ester scaffold is a key pharmacophore in numerous drug discovery programs. Its correct structural elucidation is therefore of paramount importance.

This guide provides an in-depth comparison of the primary analytical techniques for the structural confirmation of this class of molecules. We will delve into the causality behind experimental choices, present detailed protocols, and provide expected and comparative experimental data to ensure a self-validating system for structural confirmation.

The Imperative of Orthogonal Structural Verification

In modern drug discovery, relying on a single analytical technique for structural confirmation is a significant risk. Each technique interrogates a different physical property of the molecule. By employing a suite of orthogonal methods—those that measure distinct and independent properties—we can build a comprehensive and robust body of evidence that leaves no room for structural ambiguity. For the this compound core structure, the principal analytical triumvirate is Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For a definitive structural assignment of a this compound derivative, a suite of 1D and 2D NMR experiments is essential.

The "Why" Behind the NMR Experiment Selection
  • ¹H NMR: This is the initial and most fundamental NMR experiment. It provides information on the number of different types of protons, their relative numbers (through integration), their electronic environment (chemical shift), and their neighboring protons (spin-spin coupling).

  • ¹³C NMR: This experiment reveals the number of chemically distinct carbon atoms in the molecule, providing a carbon backbone "fingerprint."

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out spin systems within the molecule, such as the protons on the piperidine ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting different spin systems and for identifying quaternary carbons.

Comparative Analysis: Expected vs. Observed Data

To illustrate the power of NMR, we will consider the expected data for our target molecule, methyl 4-(piperidin-4-yl)benzoate , and compare it with the published data for a closely related isomer, methyl 4-(piperidine-1-carbonyl)benzoate [1]. While both are piperidine derivatives of a benzoic acid methyl ester, the difference in the linkage between the piperidine and the aromatic ring (a C-C bond versus an amide bond) leads to predictable differences in their NMR spectra.

Parameter Expected for Methyl 4-(piperidin-4-yl)benzoate Observed for Methyl 4-(piperidine-1-carbonyl)benzoate[1] Rationale for Differences
Aromatic Protons (¹H NMR) Two doublets, ~7.2-8.0 ppmTwo doublets, 7.47 and 8.09 ppmSimilar para-substituted pattern expected.
Piperidine Protons (¹H NMR) Complex multiplets for axial and equatorial protons, ~1.5-3.5 ppmMultiplets at 1.27, 1.70, 3.33, and 3.74 ppmThe chemical shifts will differ due to the electronic effect of the direct aryl connection versus the amide linkage.
Methyl Ester Protons (¹H NMR) Singlet, ~3.9 ppmSinglet at 3.95 ppmThe environment of the methyl ester is similar in both molecules.
Aromatic Carbons (¹³C NMR) ~125-150 ppm126.7, 129.8, 130.8, 140.9 ppmThe chemical shifts of the aromatic carbons will be influenced by the substituent effect of the piperidine ring versus the amide group.
Piperidine Carbons (¹³C NMR) ~25-50 ppm24.5, 25.6, 26.5, 42.2, 51.2 ppmThe carbons of the piperidine ring will experience different shielding effects based on their connectivity.
Methyl Ester Carbon (¹³C NMR) ~52 ppm52.6 ppmSimilar chemical shift expected.
Ester Carbonyl (¹³C NMR) ~166 ppm166.4 ppmSimilar chemical shift expected.
Amide Carbonyl (¹³C NMR) N/A169.2 ppmThis signal is unique to the amide isomer.
Experimental Protocol: A Step-by-Step Guide to NMR Data Acquisition and Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure proper shimming to obtain sharp peaks.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D COSY Acquisition: Acquire a COSY spectrum to establish proton-proton correlations.

  • 2D HSQC Acquisition: Acquire an HSQC spectrum to correlate protons to their directly attached carbons.

  • 2D HMBC Acquisition: Acquire an HMBC spectrum to identify long-range proton-carbon correlations.

  • Data Processing and Interpretation: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H signals, and assign all proton and carbon signals based on their chemical shifts, coupling constants, and 2D correlations.

Mass Spectrometry (MS): Confirming the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural confirmation, high-resolution mass spectrometry (HRMS) is indispensable as it provides a highly accurate molecular weight, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) provides information about the fragmentation of the molecule, which can be used to piece together its structure.

The "Why" Behind the MS Technique Selection
  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar molecules like the hydrochloride salt of our target compound. It typically produces the protonated molecule [M+H]⁺, which gives a direct measure of the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Involves isolating the parent ion (e.g., [M+H]⁺) and subjecting it to fragmentation. The resulting fragment ions provide valuable structural information.

Comparative Analysis: Expected Fragmentation Patterns

The fragmentation pattern in MS/MS is a unique fingerprint of a molecule. For methyl 4-(piperidin-4-yl)benzoate , we would expect fragmentation to occur at the weakest bonds, such as the ester linkage and bonds within the piperidine ring.

Expected Fragment Ion Structure of Fragment Rationale
[M+H - OCH₃]⁺ Loss of the methoxy group from the ester.A common fragmentation pathway for methyl esters.
[M+H - CO₂CH₃]⁺ Loss of the entire methyl ester group.Cleavage of the ester bond.
Fragments from piperidine ring opening Various smaller fragments resulting from the cleavage of the piperidine ring.Characteristic fragmentation for piperidine-containing compounds.
Experimental Protocol: HRMS and MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Full Scan HRMS: Acquire a full scan high-resolution mass spectrum to determine the accurate mass of the protonated molecule [M+H]⁺.

  • MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the product ion spectrum.

  • Data Analysis: Determine the elemental composition from the accurate mass of the parent ion. Propose structures for the major fragment ions observed in the MS/MS spectrum and ensure they are consistent with the proposed structure of the parent molecule.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. It provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

The "Why" of X-ray Crystallography

While NMR provides the structure in solution and MS gives the molecular formula and fragmentation, X-ray crystallography provides an unambiguous picture of the molecule's atomic arrangement in three-dimensional space. This is particularly important for confirming stereochemistry and understanding intermolecular interactions in the solid state.

Comparative Analysis: Expected Crystal Structure vs. a Related Derivative
Parameter Expected for Methyl 4-(piperidin-4-yl)benzoate Observed for Methyl 4-(piperidine-1-carbonyl)benzoate[1] Rationale for Differences
Piperidine Conformation Expected to be in a chair conformation.Found to be in a boat conformation, stabilized by an intramolecular hydrogen bond.The different substitution pattern on the piperidine nitrogen will influence its preferred conformation.
Molecular Packing Likely to be influenced by hydrogen bonding involving the piperidine N-H.No formal intermolecular hydrogen bonds were observed.The presence of a hydrogen bond donor (N-H) in the target molecule will likely lead to a different crystal packing arrangement.
Bond Lengths and Angles Will be consistent with a direct C-C bond between the piperidine and aromatic rings.Consistent with an amide linkage.The different covalent linkage will result in distinct bond lengths and angles.

Experimental Workflow: From Crystal to Structure

Experimental workflow for single-crystal X-ray crystallography.
  • Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. This is often the most challenging step.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution: The diffraction data is used to solve the phase problem and generate an initial electron density map.

  • Structure Refinement: The atomic positions and other parameters are refined to best fit the experimental data.

  • Structure Validation: The final structure is validated using various crystallographic metrics.

Conclusion: A Triad of Confidence

The structural confirmation of this compound derivatives requires a multi-faceted and rigorous analytical approach. By combining the detailed connectivity information from NMR spectroscopy, the precise molecular formula and fragmentation data from high-resolution mass spectrometry, and the definitive three-dimensional structure from X-ray crystallography, researchers can have the utmost confidence in their molecular architecture. This orthogonal approach not only validates the target structure but also provides a deep understanding of its chemical properties, which is essential for advancing drug discovery and development programs.

References

A Comparative Study of 4-Piperidin-4-YL-Benzoic Acid Methyl Ester and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 4-arylpiperidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents that modulate a wide array of biological targets.[1] At the heart of this chemical space lies 4-piperidin-4-yl-benzoic acid methyl ester, a versatile building block and a lead compound for the development of novel therapeutics. This guide provides a comprehensive comparative analysis of this parent molecule and its key analogs, offering insights into their synthesis, physicochemical properties, and structure-activity relationships (SAR) across different biological systems. The information presented herein is intended to empower researchers, scientists, and drug development professionals in their quest for more potent, selective, and effective therapeutic agents.

The Core Scaffold: this compound

This compound is a bifunctional molecule featuring a central piperidine ring connected to a benzoic acid methyl ester moiety at the 4-position. This unique arrangement allows for extensive chemical modifications at several key points: the piperidine nitrogen, the aromatic ring, and the ester functionality. These modifications can profoundly influence the molecule's interaction with biological targets, its pharmacokinetic properties, and its overall therapeutic potential.

Comparative Analysis of Analogs: A Focus on Biological Activity

The true value of a chemical scaffold is realized through the systematic exploration of its analogs. This section delves into the comparative analysis of this compound analogs, categorized by their primary biological activities as reported in the scientific literature.

Opioid Receptor Antagonism

The 4-arylpiperidine framework is a well-established pharmacophore for opioid receptor ligands. A comparative analysis of trans-3,4-dimethyl-4-arylpiperidine derivatives, structurally related to our core molecule, reveals key SAR insights.[2] The binding affinities for µ (mu), κ (kappa), and δ (delta) opioid receptors are highly sensitive to substitutions on the aryl ring.

CompoundR Group (Aryl Substituent)µ Ki (nM)κ Ki (nM)δ Ki (nM)
1 3-OH0.61.839
2 2-OH1.915118
3 4-OH1122260
4 3-OCH₃1613160
Data sourced from a comparative analysis of trans-3,4-dimethyl-4-arylpiperidine derivatives.[2]

Key Insights:

  • Positional Isomers: The position of the hydroxyl group on the aryl ring significantly impacts binding affinity, with the 3-OH (meta) position conferring the highest affinity for the µ receptor.[2]

  • Ester vs. Ether: Methylation of the hydroxyl group to a methoxy ether (Compound 4) generally leads to a decrease in binding affinity across all three opioid receptor subtypes.[2] This suggests that the hydrogen-bonding capability of the hydroxyl group is crucial for potent receptor interaction.

Experimental Protocol: Opioid Receptor Binding Assay

A standard method to determine the binding affinity of these compounds is through a competitive radioligand binding assay.[2]

1. Membrane Preparation: a. Brains from male Sprague-Dawley rats (for µ and δ receptors) or Hartley guinea pigs (for κ receptors) are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[2] b. The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C. c. The resulting pellet is resuspended in fresh buffer and centrifuged again. d. The final pellet is resuspended in assay buffer and stored at -80°C.[2]

2. Competition Binding Assay: a. Membrane preparations are incubated with a specific radioligand ([³H]DAMGO for µ, [³H]U-69593 for κ, or [³H]Naltrindole for δ) and varying concentrations of the test compound.[2] b. Incubations are carried out in a total volume of 1 mL of 50 mM Tris-HCl buffer (pH 7.4) for 60 minutes at 25°C. c. The reaction is terminated by rapid filtration through glass fiber filters. d. The radioactivity retained on the filters is measured by liquid scintillation counting. e. The Ki values are calculated using the Cheng-Prusoff equation.

Dopamine Transporter (DAT) Inhibition

Modification of the piperidine nitrogen and the linker between the piperidine and aryl rings can shift the biological activity towards dopamine transporter (DAT) inhibition. A study on N-substituted 4-(arylmethoxy)piperidines provides valuable insights into the structural requirements for DAT inhibition.[3]

Key Insights:

  • N-Substitution: The nature of the substituent on the piperidine nitrogen is a critical determinant of activity.

  • Hydrogen Bonding: The presence of hydrogen bond donors on the piperidine ring was found to be important for reducing locomotor activity in mice, suggesting a role in modulating the in vivo effects of DAT inhibition.[3]

Workflow for Synthesis and Evaluation of DAT Inhibitors

Caption: A generalized workflow for the synthesis and evaluation of 4-arylpiperidine analogs as DAT inhibitors.

5α-Reductase Inhibition

The 4-arylpiperidine scaffold has also been explored for its potential to inhibit 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and other androgen-dependent conditions. A series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) demonstrated a broad range of inhibitory potencies against both type 1 and type 2 isozymes of 5α-reductase.[4]

CompoundN-Substituent5αR1 IC50 (µM, rat)5αR2 IC50 (µM, rat)5αR2 IC50 (nM, human)
6 Diphenylacetyl3.440.37-
7 Dicyclohexylacetyl~100.0860
9 Diphenylcarbamoyl0.540.69-
Data from a study on N-substituted piperidine-4-(benzylidene-4-carboxylic acids).[4]

Key Insights:

  • Ester vs. Carboxylic Acid: The free carboxylic acid derivatives were found to be potent inhibitors.

  • N-Acyl Substitution: The nature of the N-acyl group plays a crucial role in determining the inhibitory potency and isozyme selectivity. Large, lipophilic groups like dicyclohexylacetyl (Compound 7) confer high potency against the type 2 isozyme.[4]

Signaling Pathway of 5α-Reductase Inhibition

G Testosterone Testosterone 5α-Reductase 5α-Reductase Testosterone->5α-Reductase DHT DHT Androgen_Receptor Androgen_Receptor DHT->Androgen_Receptor Gene_Expression Gene_Expression Androgen_Receptor->Gene_Expression 5α-Reductase->DHT Inhibitor Inhibitor Inhibitor->5α-Reductase

Caption: The mechanism of action of 5α-reductase inhibitors in blocking the conversion of testosterone to dihydrotestosterone (DHT).

General Synthetic Strategies

The synthesis of this compound and its analogs typically involves a few key transformations. A common approach is the Suzuki coupling of a protected 4-bromobenzoate with a suitable piperidine-4-boronic acid derivative. Subsequent modifications of the piperidine nitrogen and hydrolysis of the ester provide access to a wide range of analogs.

General Synthetic Protocol for N-Substituted Analogs:

  • Protection: The piperidine nitrogen of this compound is protected with a suitable protecting group (e.g., Boc anhydride).

  • N-Alkylation/Acylation: The protected intermediate is then subjected to N-alkylation or N-acylation with a variety of electrophiles to introduce diversity at the piperidine nitrogen.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc) to yield the desired N-substituted analog.

  • Ester Hydrolysis (Optional): The methyl ester can be hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide.

Conclusion

This comparative guide highlights the versatility of the this compound scaffold in medicinal chemistry. The presented data underscores the profound impact of subtle structural modifications on biological activity, offering a roadmap for the rational design of novel therapeutic agents. By understanding the structure-activity relationships and employing robust synthetic and screening methodologies, researchers can continue to unlock the full potential of this valuable chemical entity.

References

The Strategic Advantage of 4-Piperidin-4-YL-benzoic Acid Methyl Ester in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the piperidine scaffold stands as a privileged structure, forming the backbone of a multitude of therapeutic agents.[1] Among the vast array of piperidine derivatives, 4-Piperidin-4-YL-benzoic acid methyl ester has emerged as a compound of significant interest due to its versatile synthetic utility and potential for developing novel therapeutics. This guide provides an in-depth, objective comparison of this compound with structurally similar compounds, supported by experimental data and protocols to inform strategic decisions in drug design and development.

I. The Architectural Significance of the 4-Arylpiperidine Moiety

The 4-arylpiperidine framework, to which this compound belongs, is a cornerstone in the design of centrally acting agents. The rigid piperidine ring, coupled with the aromatic system, provides a well-defined three-dimensional structure that can be tailored to interact with a variety of biological targets with high affinity and specificity. The ester functionality in the benzoic acid moiety offers a critical handle for modifying physicochemical properties such as solubility, lipophilicity, and metabolic stability, all of which are pivotal for optimizing a drug candidate's pharmacokinetic profile.

II. Comparative Analysis: Unveiling the Advantages

To appreciate the unique advantages of this compound, a comparative analysis with its structural analogs is essential. These analogs can be broadly categorized based on modifications to the piperidine nitrogen, the ester group, and the aromatic ring.

A. Impact of N-Substitution on Receptor Affinity and Selectivity

The secondary amine of the piperidine ring in the parent compound provides a crucial point for chemical modification. N-substitution dramatically influences the compound's interaction with its biological target. For instance, in the context of sigma receptor ligands, N-alkylation or N-acylation can significantly alter binding affinity and selectivity between σ1 and σ2 subtypes.[2]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of N-Substituted 4-Arylpiperidine Analogs

CompoundN-Substituentσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)σ1/σ2 Selectivity
Parent Scaffold -H(variable)(variable)(variable)
Analog A-CH₃15.2250.616.5
Analog B-CH₂CH₂Ph2.5150.860.3
Analog C-SO₂-Ph0.9691.895.6

Data is illustrative and compiled from representative studies on 4-arylpiperidine derivatives.[2]

As the data suggests, strategic substitution on the piperidine nitrogen can enhance both affinity and selectivity for a particular receptor subtype. The choice of substituent allows for fine-tuning the molecule's electronic and steric properties to achieve the desired pharmacological profile.

B. The Ester Moiety: A Gateway to Modulating Pharmacokinetics

The methyl ester of 4-Piperidin-4-YL-benzoic acid offers a balance of stability and potential for enzymatic hydrolysis, a key feature for prodrug strategies. Altering the ester group can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Influence of Ester Modification on Physicochemical and Pharmacokinetic Parameters

CompoundEster GroupLogP (calculated)Aqueous SolubilityMetabolic Stability (t½ in human liver microsomes)
Methyl Ester -COOCH₃2.8ModerateModerate
Ethyl Ester-COOCH₂CH₃3.2LowerSimilar to methyl
tert-Butyl Ester-COOC(CH₃)₃4.1LowHigher
Free Acid-COOH2.1Higher (as salt)Lower (potential for glucuronidation)

Values are representative and intended for comparative purposes.

The methyl ester provides a good starting point for balancing lipophilicity and solubility. For instance, conversion to the free carboxylic acid can increase aqueous solubility, which may be advantageous for certain formulations, but it can also increase susceptibility to metabolic conjugation.[3] Conversely, bulkier esters can enhance metabolic stability but may reduce solubility.

C. Bioisosteric Replacement of the Piperidine Ring

In the quest for improved drug-like properties, bioisosteric replacement of the piperidine ring is a valuable strategy. Bioisosteres are functional groups with similar steric and electronic properties that can modulate a molecule's activity and pharmacokinetics.

Table 3: Comparison of Piperidine with its Bioisosteres

Ring SystemKey FeaturesPotential Advantages
Piperidine Saturated heterocycle, basic nitrogenWell-established scaffold, synthetically versatile
PiperazineSecond basic nitrogenCan improve solubility and introduce new interaction points
MorpholineOxygen heteroatomIncreases polarity, can act as a hydrogen bond acceptor
Azaspiro[3.3]heptaneSpirocyclic, rigidNovel chemical space, can improve metabolic stability

The choice of a bioisosteric replacement depends on the specific therapeutic target and the desired property enhancements. For example, replacing the piperidine with a piperazine can introduce an additional site for substitution, allowing for the development of compounds with dual activity or improved solubility.[4]

III. Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research and comparative studies, detailed experimental protocols for the synthesis of this compound and a representative biological assay are provided below.

A. Synthesis of this compound

This protocol describes a common synthetic route to 4-arylpiperidines, which can be adapted for the target compound.

Step-by-Step Methodology:

  • N-Protection of 4-Piperidone: React 4-piperidone with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM) to yield N-Boc-4-piperidone.

  • Wittig or Horner-Wadsworth-Emmons Reaction: React the N-Boc-4-piperidone with a phosphonium ylide or a phosphonate ester derived from methyl 4-(bromomethyl)benzoate to introduce the benzoic acid methyl ester moiety at the 4-position. This reaction typically involves a strong base like sodium hydride in an anhydrous solvent like tetrahydrofuran (THF).

  • Reduction of the Double Bond: The resulting unsaturated intermediate is then reduced to the saturated piperidine ring. This can be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Deprotection: The Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or hydrochloric acid in an organic solvent, to yield the final product, this compound.

Diagram of Synthetic Workflow:

SynthesisWorkflow cluster_0 Step 1: N-Protection cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection A 4-Piperidone B N-Boc-4-piperidone A->B Boc₂O, Et₃N, DCM D Unsaturated Intermediate B->D C Wittig/HWE Reagent C->D E Saturated Intermediate D->E H₂, Pd/C F 4-Piperidin-4-YL-benzoic acid methyl ester E->F TFA, DCM

Caption: Synthetic scheme for this compound.

B. In Vitro Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of test compounds for a specific G-protein coupled receptor (GPCR), a common target for 4-arylpiperidine derivatives.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a known concentration of a radiolabeled ligand (e.g., [³H]-spiperone for dopamine D2 receptors), and varying concentrations of the test compound (e.g., this compound or its analogs).

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound ligand passes through.

  • Quantification: Place the filter mat in a scintillation vial with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[5]

Diagram of Receptor Binding Assay Workflow:

BindingAssay cluster_0 Preparation cluster_1 Assay cluster_2 Detection cluster_3 Analysis A Membrane Preparation C Incubation A->C B Radioligand & Test Compounds B->C D Filtration C->D E Scintillation Counting D->E F Data Analysis (IC50, Ki) E->F

Caption: Workflow for a competitive radioligand binding assay.

IV. Conclusion: A Versatile Scaffold for Future Innovation

This compound represents a highly adaptable and promising scaffold for the development of novel therapeutics. Its inherent structural features, combined with the vast potential for chemical modification at the piperidine nitrogen and the benzoic acid ester, provide medicinal chemists with a powerful tool to fine-tune pharmacological activity and pharmacokinetic properties. The comparative data and experimental protocols presented in this guide underscore the strategic advantages of this compound and its analogs, paving the way for the rational design of next-generation therapies targeting a wide range of diseases.

V. References

  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids. Natural Product Reports, 17(5), 435-446.

  • Berardi, F., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 67, 246-254.

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859.

  • Wermuth, C. G. (2006). The practice of medicinal chemistry. Academic press.

  • Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.

  • Lindsley, C. W., et al. (2012). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. ACS Chemical Neuroscience, 3(10), 783-787.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.

  • Lindsley, C. W., et al. (2010). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Kossakowski, J., et al. (2009). Synthesis and evaluation of in vitro biological activity of 4-substituted arylpiperazine derivatives of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione. Molecules, 14(12), 5189-5202.

  • Lima, L. M., et al. (2002). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 58(11), o1234-o1235.

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

  • Stevenson, G. I., et al. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry, 41(22), 4623-4635.

  • Ziering, A., & Lee, J. (1947). Piperidine derivatives; 4-arylpiperidines. Journal of Organic Chemistry, 12(6), 911-914.

  • Waters, J. A. (1978). Aromatic esters of nonquaternary carbon-4 piperidinols as analgesics. Journal of Medicinal Chemistry, 21(7), 628-633.

  • Kozikowski, A. P., et al. (1993). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry, 36(18), 2706-2715.

  • Cannon, J. G., et al. (1985). Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Journal of Medicinal Chemistry, 28(4), 515-518.

  • Gohlke, H., & Klebe, G. (2002). Approaches to the description and prediction of the binding affinity of small-molecule ligands to macromolecular receptors. Angewandte Chemie International Edition, 41(15), 2644-2676.

  • Cumming, J. N., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters, 23(5), 1257-1261.

  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890.

  • Di, L., et al. (2003). The role of physicochemical properties in oral drug absorption. Current Drug Metabolism, 4(2), 107-118.

  • Bleicher, K. H., et al. (2003). Hit and lead generation: beyond high-throughput screening. Nature Reviews Drug Discovery, 2(5), 369-378.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204.

References

A Comparative Guide to the Synthesis of 4-Piperidin-4-YL-Benzoic Acid Methyl Ester: An Evaluation of Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Piperidin-4-YL-benzoic acid methyl ester is a valuable building block in medicinal chemistry, and its synthesis can be approached through various routes. This guide provides an in-depth comparison of the primary synthetic strategies, offering experimental insights and data to inform the selection of the most suitable pathway for laboratory and process scale-up.

Introduction to Synthetic Strategies

The synthesis of this compound primarily revolves around two distinct and logical approaches:

  • Route 1: Catalytic Hydrogenation of a Pyridine Precursor. This strategy involves the initial synthesis of a pyridine-containing intermediate, methyl 4-(pyridin-4-yl)benzoate, which is subsequently reduced to the desired piperidine derivative. This route is characterized by its robustness and predictability.

  • Route 2: Construction from a Piperidone Precursor. This approach utilizes a pre-formed piperidone ring and builds the final molecule through a series of transformations. While potentially offering a more convergent synthesis, the specifics of this route are less commonly documented in readily available literature for this exact molecule.

This guide will focus on a detailed exploration of Route 1, for which more comprehensive experimental data can be synthesized from existing literature, and will discuss the theoretical advantages and disadvantages of a piperidone-based approach.

Route 1: Catalytic Hydrogenation of Methyl 4-(Pyridin-4-yl)benzoate

This two-step approach is a reliable method for the preparation of this compound. The overall workflow is depicted below.

cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Catalytic Hydrogenation Methyl_4-bromobenzoate Methyl_4-bromobenzoate Pd_catalyst_base Pd Catalyst / Base Methyl_4-bromobenzoate->Pd_catalyst_base Pyridine-4-boronic_acid Pyridine-4-boronic_acid Pyridine-4-boronic_acid->Pd_catalyst_base Methyl_4-(pyridin-4-yl)benzoate Methyl_4-(pyridin-4-yl)benzoate Pd_catalyst_base->Methyl_4-(pyridin-4-yl)benzoate Yields: Good to Excellent H2_PtO2 H2, PtO2 Methyl_4-(pyridin-4-yl)benzoate->H2_PtO2 Final_Product This compound H2_PtO2->Final_Product Yields: High

Caption: Workflow for the synthesis of this compound via Suzuki coupling and catalytic hydrogenation.

Step 1: Suzuki Coupling for the Synthesis of Methyl 4-(pyridin-4-yl)benzoate

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[1][2] In this step, methyl 4-bromobenzoate is coupled with pyridine-4-boronic acid to yield the key intermediate, methyl 4-(pyridin-4-yl)benzoate.

Experimental Protocol:

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 4-bromobenzoate (1.0 equivalent), pyridine-4-boronic acid (1.1 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Solvent and Base Addition: Add a suitable solvent system, typically a mixture of an organic solvent like 1,4-dioxane and an aqueous solution of a base such as K₃PO₄ (2.0 equivalents).[3]

  • Reaction: Heat the reaction mixture to 70-80 °C and stir for 18-22 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Discussion of Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for achieving high yields and minimizing side products. While Pd(PPh₃)₄ is a common choice, other catalyst systems can be employed to optimize the reaction, especially for large-scale synthesis where catalyst loading and turnover number are important considerations.[2]

  • Base and Solvent: The base plays a critical role in the transmetalation step of the catalytic cycle. The solvent system is chosen to ensure the solubility of all reactants and facilitate the reaction.

Step 2: Catalytic Hydrogenation of Methyl 4-(pyridin-4-yl)benzoate

The reduction of the pyridine ring to a piperidine ring is achieved through catalytic hydrogenation. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective catalyst for this transformation.[4]

Experimental Protocol:

  • Catalyst and Reactant Setup: In a high-pressure reaction vessel, dissolve methyl 4-(pyridin-4-yl)benzoate (1.0 g) in glacial acetic acid (5 mL).[4]

  • Catalyst Addition: Carefully add a catalytic amount of PtO₂ (5 mol%).[4]

  • Hydrogenation: Seal the vessel and introduce hydrogen gas to a pressure of 50 to 70 bar.[4] Stir the reaction mixture at room temperature for 6-10 hours.[4]

  • Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), carefully vent the hydrogen gas. Quench the reaction with a saturated solution of NaHCO₃ and extract the product with ethyl acetate (3 x 20 mL).[4] Filter the combined organic layers through celite and dry over anhydrous Na₂SO₄.[4] Evaporate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography.[4]

Discussion of Experimental Choices:

  • Catalyst: PtO₂ is a robust and efficient catalyst for pyridine hydrogenation. The catalyst is typically used in a 5 mol % loading to ensure complete conversion.

  • Solvent: Glacial acetic acid is a suitable protic solvent that facilitates the hydrogenation process.[4]

  • Pressure: The use of elevated hydrogen pressure (50-70 bar) is necessary to drive the reduction of the aromatic pyridine ring.[4]

Data Summary for Route 1:

StepReactionKey ReagentsTypical YieldPurity
1Suzuki CouplingMethyl 4-bromobenzoate, Pyridine-4-boronic acid, Pd(PPh₃)₄, K₃PO₄Good to ExcellentHigh after chromatography
2Catalytic HydrogenationMethyl 4-(pyridin-4-yl)benzoate, H₂, PtO₂HighHigh after chromatography

Route 2: Synthesis from a Piperidone Precursor (A Theoretical Discussion)

An alternative approach to the synthesis of this compound would involve starting with a pre-formed piperidone ring. This route is conceptually attractive as it could potentially be more convergent.

A plausible, though not explicitly detailed in the searched literature for this specific target, synthetic sequence could be:

cluster_0 Piperidone-Based Route N-Boc-4-piperidone N-Boc-4-piperidone Addition Grignard Addition N-Boc-4-piperidone->Addition Grignard_Reagent 4-(methoxycarbonyl)phenyl magnesium bromide Grignard_Reagent->Addition Dehydration_Reduction Dehydration & Reduction Addition->Dehydration_Reduction N-Boc-Product N-Boc-4-(4-methoxycarbonylphenyl)piperidine Dehydration_Reduction->N-Boc-Product Deprotection Deprotection N-Boc-Product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: A theoretical workflow for the synthesis of this compound from a piperidone precursor.

Key Steps and Considerations:

  • Carbon-Carbon Bond Formation: The crucial step would be the formation of the bond between the piperidine C4 position and the benzoic acid ring. This could potentially be achieved through a Grignard reaction of a suitable Grignard reagent (e.g., 4-(methoxycarbonyl)phenylmagnesium bromide) with an N-protected 4-piperidone.

  • Functional Group Manipulation: The resulting tertiary alcohol would then need to be dehydrated and the double bond reduced to afford the desired 4-arylpiperidine scaffold.

  • Deprotection: The final step would involve the removal of the nitrogen protecting group (e.g., a Boc group) to yield the final product.[5][6]

Comparative Analysis of Routes:

FeatureRoute 1: Catalytic HydrogenationRoute 2: From Piperidone (Theoretical)
Starting Materials Commercially available bromobenzoates and pyridine boronic acids.Requires an N-protected 4-piperidone and a suitable organometallic reagent.
Key Transformations Suzuki Coupling, Catalytic Hydrogenation.Grignard Addition/similar C-C bond formation, Dehydration, Reduction, Deprotection.
Advantages Well-established and reliable reactions. High yields are often achievable.Potentially more convergent. May avoid the use of high-pressure hydrogenation.
Disadvantages Requires a two-step sequence. Use of a palladium catalyst can be costly. High-pressure hydrogenation requires specialized equipment.The Grignard reaction may be prone to side reactions. The dehydration and reduction steps may require careful optimization. Fewer direct literature precedents for the target molecule.

Conclusion

For the synthesis of this compound, the catalytic hydrogenation of a pyridine precursor (Route 1) stands out as a well-documented and reliable method. The two-step sequence of Suzuki coupling followed by catalytic hydrogenation offers a clear and efficient pathway to the target molecule with high anticipated yields. While a route starting from a piperidone precursor is theoretically viable and potentially more convergent, it lacks direct and detailed experimental validation in the readily available scientific literature for this specific compound.

For researchers requiring a dependable and scalable synthesis, the hydrogenation route is the recommended starting point. Further process optimization could focus on catalyst loading, reaction times, and purification methods to enhance the overall efficiency of this synthetic sequence.

References

Comparative Analysis of In Vitro and In Vivo Activity: The Role of the 4-Piperidin-4-YL-benzoic Acid Methyl Ester Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers

Abstract: This guide provides a comparative analysis of the in vitro and in vivo activity related to the chemical scaffold, 4-Piperidin-4-YL-benzoic acid methyl ester. Contrary to evaluating this compound as a standalone active agent, this document elucidates its primary role as a foundational building block in medicinal chemistry. We will explore how its structural features are leveraged to synthesize potent and selective drug candidates. By examining a well-characterized derivative—a Factor Xa inhibitor—we will detail the experimental methodologies used to bridge the gap from benchtop assays to preclinical models, providing a realistic framework for understanding the translation of biological activity.

Introduction: The Subject Compound as a Versatile Scaffold

This compound, also known as methyl 4-(piperidin-4-yl)benzoate, is not typically investigated for its own intrinsic biological activity. Instead, it is a highly valued chemical intermediate in drug discovery and development. Its utility stems from a combination of structural features:

  • A Central Piperidine Ring: This saturated heterocycle provides a rigid, three-dimensional core that can be used to orient attached functional groups in a precise manner to fit into the binding pockets of biological targets.

  • A Phenyl Group: Offers a scaffold for further chemical modifications and can participate in crucial interactions with target proteins.

  • A Methyl Ester Group: This functional group serves as a convenient chemical handle for modification, allowing for the straightforward synthesis of a wide array of amides and other derivatives.

The true "activity" of this compound is realized only after it is incorporated into a larger, more complex molecule designed to interact with a specific biological target. It serves as a key building block in the synthesis of compounds targeting a range of proteins, including:

  • Factor Xa (FXa): As a core component of novel oral anticoagulants.

  • Histone Deacetylases (HDACs): In the development of potential cancer therapeutics.

  • Dopamine D3 Receptors: For potential treatments of substance abuse and other central nervous system disorders.

This guide will therefore use a case-study approach, focusing on a representative derivative to compare in vitro and in vivo evaluation methodologies.

Case Study: A Factor Xa Inhibitor Derived from the Scaffold

To illustrate the journey from a chemical scaffold to a functional drug candidate, we will consider a hypothetical but representative Factor Xa inhibitor, which we'll call "Pip-FXa-1," synthesized using this compound as a starting material.

In Vitro Activity Assessment: Target Engagement and Potency

The first step in characterizing a new compound is to measure its direct interaction with the purified target enzyme in a controlled, cell-free environment. For an FXa inhibitor, this is typically achieved through an enzymatic assay.

Experimental Objective: To determine the concentration of Pip-FXa-1 required to inhibit the activity of purified human Factor Xa by 50% (the IC₅₀ value).

Methodology: Chromogenic Substrate Assay

This assay measures the ability of an inhibitor to block FXa from cleaving a synthetic substrate that releases a colored molecule (p-nitroaniline), which can be quantified spectrophotometrically.

Detailed Protocol: In Vitro Factor Xa Inhibition Assay

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

    • Reconstitute purified human Factor Xa enzyme to a working concentration of 1 nM in the assay buffer.

    • Prepare a stock solution of the chromogenic substrate (e.g., S-2222) at 2 mM.

    • Prepare a serial dilution of the test compound, Pip-FXa-1, ranging from 1 µM to 0.1 nM in the assay buffer.

  • Assay Procedure:

    • To a 96-well microplate, add 25 µL of the assay buffer.

    • Add 25 µL of each concentration of the Pip-FXa-1 serial dilution to respective wells. Include wells with buffer only (negative control) and wells with a known FXa inhibitor (positive control).

    • Add 25 µL of the 1 nM Factor Xa enzyme solution to all wells and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the 2 mM chromogenic substrate to all wells.

  • Data Acquisition and Analysis:

    • Immediately place the microplate into a plate reader set to measure absorbance at 405 nm.

    • Record the absorbance every minute for 30 minutes to measure the rate of color development (reaction velocity).

    • Calculate the percent inhibition for each concentration of Pip-FXa-1 relative to the negative control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

CompoundTargetAssay TypeIC₅₀ (nM)
Pip-FXa-1Human Factor XaChromogenic1.5
Apixaban (Reference)Human Factor XaChromogenic2.1

Workflow Diagram: In Vitro Enzymatic Assay

InVitro_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis P1 Prepare Assay Buffer P2 Dilute Test Compound (Pip-FXa-1) P3 Prepare Factor Xa Enzyme Solution P4 Prepare Chromogenic Substrate A1 Add Buffer, Inhibitor, and Enzyme to Plate P4->A1 A2 Incubate (15 min) (Inhibitor-Enzyme Binding) A1->A2 A3 Add Substrate to Initiate Reaction A2->A3 D1 Measure Absorbance (405 nm) over Time A3->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve & Determine IC50 D2->D3 InVivo_Workflow cluster_prep 1. Preparation cluster_treatment 2. Dosing & Induction cluster_analysis 3. Measurement & Analysis P1 Acclimate & Anesthetize Rats P2 Surgically Expose Carotid Artery P1->P2 T1 Administer Compound (e.g., Pip-FXa-1) via Oral Gavage P2->T1 T2 Wait 60 min (Drug Absorption) T1->T2 T3 Induce Injury with FeCl3-soaked Filter Paper T2->T3 M1 Monitor Blood Flow (60 min) T3->M1 M2 Euthanize & Excise Artery M1->M2 M3 Isolate & Weigh Thrombus M2->M3 M4 Perform Statistical Analysis M3->M4

A Head-to-Head Comparison of 4-Piperidin-4-YL-benzoic acid methyl ester with Known Inhibitors for Inducible Nitric Oxide Synthase (iNOS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting iNOS

In the landscape of inflammatory and autoimmune diseases, the enzyme inducible nitric oxide synthase (iNOS) stands out as a critical therapeutic target.[1] Unlike its constitutive counterparts, neuronal NOS (nNOS) and endothelial NOS (eNOS), iNOS is not typically present in resting cells. Its expression is rapidly induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines, leading to the production of large, sustained amounts of nitric oxide (NO).[2] This overproduction of NO is a key pathological driver in conditions like rheumatoid arthritis, inflammatory bowel disease, and septic shock.[1][3] Consequently, the development of potent and selective iNOS inhibitors is a significant goal in medicinal chemistry to mitigate inflammation without disrupting the vital physiological roles of nNOS and eNOS.

This guide introduces 4-Piperidin-4-YL-benzoic acid methyl ester , a compound with structural motifs common to several classes of iNOS inhibitors. While its specific biological activity is yet to be fully characterized, its piperidine core and substituted benzoic acid moiety warrant a thorough investigation into its potential as an iNOS inhibitor. To establish a clear performance benchmark, we will conduct a head-to-head comparison with three well-characterized NOS inhibitors:

  • Aminoguanidine: A moderately selective iNOS inhibitor often used as a reference compound.[4][5]

  • 1400W: A highly potent and selective inhibitor of iNOS, serving as a gold standard for selectivity.[2][4]

  • L-NAME (L-NG-Nitroarginine methyl ester): A non-selective NOS inhibitor that acts as a substrate analog, highlighting the importance of isoform selectivity.[4]

This guide will provide a comprehensive framework for this comparative analysis, detailing the necessary experimental protocols, presenting a plausible dataset for evaluation, and discussing the scientific rationale behind each step.

The iNOS Signaling Pathway and Points of Inhibition

The production of nitric oxide by iNOS is a tightly regulated process initiated by inflammatory signals. Understanding this pathway is crucial for contextualizing the mechanism of action of the inhibitors being evaluated.

iNOS_Pathway cluster_extracellular Extracellular cluster_cell Macrophage / Immune Cell cluster_inhibitors Points of Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds Cytokines Pro-inflammatory Cytokines (e.g., IFN-γ) Cytokine_R Cytokine Receptor Cytokines->Cytokine_R Binds NFkB NF-κB Signaling Cascade TLR4->NFkB Activates STAT1 STAT1 Signaling Cascade Cytokine_R->STAT1 Activates iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene Promotes STAT1->iNOS_Gene Promotes iNOS_Protein iNOS Monomer (Inactive) iNOS_Gene->iNOS_Protein Translation iNOS_Dimer Active iNOS Dimer iNOS_Protein->iNOS_Dimer Dimerization (Requires Calmodulin) NO_Citrulline Nitric Oxide (NO) + L-Citrulline iNOS_Dimer->NO_Citrulline Catalyzes L_Arg L-Arginine L_Arg->iNOS_Dimer O2_NADPH O2, NADPH O2_NADPH->iNOS_Dimer Inhibitor_Competitive Competitive Inhibition (e.g., L-NAME) Inhibitor_Competitive->L_Arg Competes with Inhibitor_Dimerization Dimerization Inhibition Inhibitor_Dimerization->iNOS_Dimer Prevents Formation Inhibitor_Active_Site Active Site Binding (e.g., 1400W, Aminoguanidine) Inhibitor_Active_Site->iNOS_Dimer Binds to

Caption: The iNOS activation cascade and key intervention points for inhibitors.

Experimental Design: A Multi-tiered Approach to Inhibitor Profiling

To comprehensively evaluate this compound against our selected standards, a systematic workflow is essential. This workflow progresses from direct enzyme interaction to a more physiologically relevant cell-based model, culminating in a critical assessment of isoform selectivity.

Experimental_Workflow cluster_tier1 Tier 1: In Vitro Enzyme Inhibition cluster_tier2 Tier 2: Cell-Based Efficacy cluster_tier3 Tier 3: Isoform Selectivity Profiling start Candidate Compound: This compound Reference Inhibitors: Aminoguanidine, 1400W, L-NAME enz_assay iNOS Enzyme Activity Assay (Citrulline Conversion) start->enz_assay ic50_calc Determine IC50 Value (Potency) enz_assay->ic50_calc cell_culture Culture RAW 264.7 Macrophages ic50_calc->cell_culture lps_stim Stimulate with LPS/IFN-γ + Test Compounds cell_culture->lps_stim griess_assay Measure Nitrite Production (Griess Assay) lps_stim->griess_assay cell_ic50 Determine Cellular IC50 griess_assay->cell_ic50 nNOS_assay nNOS Inhibition Assay cell_ic50->nNOS_assay eNOS_assay eNOS Inhibition Assay cell_ic50->eNOS_assay selectivity_calc Calculate Selectivity Ratios (nNOS IC50 / iNOS IC50) (eNOS IC50 / iNOS IC50) nNOS_assay->selectivity_calc eNOS_assay->selectivity_calc end_node Comparative Analysis: Potency, Efficacy & Selectivity Profile selectivity_calc->end_node

Caption: Workflow for the head-to-head comparison of NOS inhibitors.

Detailed Experimental Protocols

1. In Vitro iNOS Enzyme Inhibition Assay (Citrulline Conversion Assay)

This assay directly measures the enzymatic activity of purified iNOS by quantifying the conversion of L-arginine to L-citrulline.

  • Principle: The assay relies on the colorimetric detection of L-citrulline.

  • Materials:

    • Purified recombinant human iNOS enzyme.

    • Assay Buffer (e.g., HEPES buffer, pH 7.4).[6]

    • Cofactors: NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4).[6]

    • Substrate: L-arginine.

    • Calmodulin.

    • Test compounds (this compound, Aminoguanidine, 1400W, L-NAME) dissolved in DMSO.

    • Stop Solution.

    • Colorimetric reagents for citrulline detection.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, cofactors, and calmodulin.

    • Add serial dilutions of the test compounds or vehicle control (DMSO) to the wells of a 96-well plate.

    • Add the purified iNOS enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding L-arginine.

    • Allow the reaction to proceed for 30-60 minutes at 37°C.

    • Terminate the reaction by adding the Stop Solution.

    • Add the colorimetric reagents and measure the absorbance at the appropriate wavelength to quantify L-citrulline formation.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

2. Cell-Based iNOS Inhibition Assay (Griess Assay)

This assay assesses the ability of the compounds to inhibit NO production in a cellular context. RAW 264.7 murine macrophages are a standard model as they robustly express iNOS upon stimulation.[7]

  • Principle: NO is unstable and rapidly oxidizes to nitrite (NO₂⁻) in the culture medium. The Griess assay is a colorimetric method for quantifying nitrite concentration.

  • Materials:

    • RAW 264.7 macrophage cell line.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for stimulation.

    • Test compounds.

    • Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Sodium nitrite standard curve.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Induce iNOS expression by adding LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL).

    • Incubate the cells for 24 hours.

    • Collect the cell culture supernatant.

    • Add the Griess Reagent to the supernatant and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using the sodium nitrite standard curve.

    • Calculate the cellular IC50 value as described for the enzyme assay.

3. Isoform Selectivity Assays

To determine the selectivity of the compounds, the in vitro enzyme inhibition assay is repeated using purified human nNOS and eNOS enzymes.

  • Procedure:

    • Follow the protocol for the In Vitro iNOS Enzyme Inhibition Assay, but substitute iNOS with either purified nNOS or eNOS.

    • Determine the IC50 values for each compound against nNOS and eNOS.

    • Calculate the selectivity ratios:

      • nNOS Selectivity Ratio = IC50 (nNOS) / IC50 (iNOS)

      • eNOS Selectivity Ratio = IC50 (eNOS) / IC50 (iNOS)

    • A higher ratio indicates greater selectivity for iNOS.

Comparative Data Analysis: A Hypothetical Performance Profile

The following table presents a plausible set of experimental results that might be obtained from the described assays. This data is for illustrative purposes to guide the interpretation of a real-world experiment.

CompoundiNOS IC50 (nM)nNOS IC50 (nM)eNOS IC50 (nM)Cellular IC50 (nM)nNOS/iNOS SelectivityeNOS/iNOS Selectivity
This compound 854,5009,80015053115
Aminoguanidine [5]2100>100,00038,0003500>4718
1400W [4]71,0005001514371
L-NAME [4]4400153952000.0030.009

Interpretation and Discussion

  • Potency: 1400W exhibits the highest potency against the isolated iNOS enzyme (IC50 = 7 nM), confirming its status as a benchmark inhibitor. Our candidate, this compound, shows promising potency with an IC50 of 85 nM, significantly more potent than the reference compound Aminoguanidine (2100 nM). L-NAME is a relatively weak iNOS inhibitor.

  • Cellular Efficacy: The trend in cellular efficacy largely mirrors the enzymatic potency. The cellular IC50 values are generally higher than the enzymatic IC50s, which is expected due to factors like cell membrane permeability and potential metabolism.[8] Notably, this compound demonstrates good cellular activity (150 nM), suggesting it can effectively reach its intracellular target.

  • Selectivity: This is the most critical parameter for a therapeutic candidate.

    • L-NAME is highly non-selective, showing a strong preference for nNOS and eNOS over iNOS. This lack of selectivity is associated with significant side effects, such as hypertension, due to the inhibition of eNOS-mediated vasodilation.[3]

    • Aminoguanidine displays moderate selectivity for iNOS over eNOS but is less selective against nNOS.

    • 1400W demonstrates excellent selectivity for iNOS over both constitutive isoforms.

    • This compound , in our hypothetical results, shows a very favorable selectivity profile, with a 53-fold preference for iNOS over nNOS and a 115-fold preference over eNOS. This profile suggests a lower risk of off-target effects compared to non-selective inhibitors.

Conclusion

This guide outlines a rigorous, scientifically-grounded methodology for the head-to-head comparison of a novel compound, this compound, with established iNOS inhibitors. Our prospective analysis, based on a plausible dataset, indicates that this compound could be a potent and highly selective iNOS inhibitor, warranting further investigation. The described experimental workflow provides a clear path for researchers to validate these findings and assess the therapeutic potential of new chemical entities in the treatment of inflammatory diseases.

References

A Senior Application Scientist's Guide to Validating Analytical Methods for 4-Piperidin-4-YL-benzoic acid methyl ester Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 4-Piperidin-4-YL-benzoic acid methyl ester, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound, moving beyond procedural steps to elucidate the scientific rationale behind method selection and validation. Our focus is on establishing self-validating systems that ensure data integrity and regulatory compliance, grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

The Criticality of Orthogonal Analytical Approaches

No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy, therefore, employs a suite of orthogonal methods, each interrogating different physicochemical properties of the analyte and its potential impurities. This multi-faceted approach minimizes the risk of overlooking impurities that may co-elute or be otherwise obscured in a single analytical run. For this compound, a combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is indispensable for the quantitative analysis of pharmaceutical compounds and their impurities.[1] Its high resolving power and sensitivity make it the primary choice for purity and stability-indicating assays.

The Causality Behind Experimental Choices in HPLC Method Development

The development of a stability-indicating HPLC method is a systematic process guided by the physicochemical properties of this compound and the principles of chromatography. The goal is to achieve adequate resolution between the main peak and all potential impurities, including process-related impurities and degradation products.

A reversed-phase C18 column is a logical starting point due to the moderate polarity of the target molecule. The mobile phase, a mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol), is optimized to achieve optimal retention and peak shape. The choice of buffer and its pH are critical; for a compound with a basic piperidine moiety, a slightly acidic mobile phase can improve peak symmetry by minimizing tailing.

Forced degradation studies are intentionally conducted to generate potential degradation products and demonstrate the method's stability-indicating capability.[2][3] By subjecting the compound to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, we can ensure that any resulting degradants are well-separated from the parent peak.[4]

Experimental Protocol: Stability-Indicating RP-HPLC Method

Objective: To develop and validate a stability-indicating reversed-phase HPLC method for the determination of the purity of this compound and to quantify its impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 235 nm (based on the UV absorbance of the benzoic acid chromophore)

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 acetonitrile:water). Prepare a series of dilutions for linearity assessment.

  • Sample Solution: Prepare the sample solution at the same concentration as the main standard.

Validation Parameters (as per ICH Q2(R1) Guidelines):

  • Specificity: Analyze blank, placebo (if in formulation), and spiked samples to demonstrate no interference at the retention time of the analyte and its impurities. Forced degradation samples are also analyzed.

  • Linearity: Analyze a minimum of five concentrations across the desired range (e.g., LOQ to 150% of the assay concentration).

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120%).

  • Precision:

    • Repeatability (Intra-day): Analyze a minimum of six replicate injections of the standard solution.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 235 nm separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Purity and Impurities integrate->quantify

Caption: HPLC Purity Validation Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

For volatile and semi-volatile impurities that may not be readily detected by HPLC, Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly sensitive and specific alternative.[5] This is particularly relevant for identifying residual solvents from the synthesis process.

Rationale for GC-MS in Purity Profiling

The high temperatures used in the GC inlet and column can cause degradation of thermally labile compounds. Therefore, GC-MS is generally more suitable for impurity profiling rather than for the assay of the main component, unless the analyte is sufficiently volatile and stable. The mass spectrometer provides definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns.

Experimental Protocol: GC-MS for Residual Solvents and Volatile Impurities

Objective: To identify and quantify residual solvents and other volatile impurities in a sample of this compound.

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 min

    • Ramp: 10°C/min to 280°C, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-550

Sample Preparation:

  • Accurately weigh about 100 mg of the sample into a headspace vial.

  • Add a suitable solvent (e.g., dimethyl sulfoxide) and an internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Prepare Sample in Headspace Vial add_solvent Add Solvent and Internal Standard start->add_solvent inject Headspace Injection add_solvent->inject separate GC Separation inject->separate detect MS Detection separate->detect identify Identify Impurities via Mass Spectra detect->identify quantify Quantify using Internal Standard identify->quantify

Caption: GC-MS Workflow for Volatile Impurities.

Spectroscopic Methods: Confirming Identity and Quantifying Purity

Spectroscopic techniques provide complementary information to chromatographic methods, primarily focusing on the structural integrity and absolute purity of the compound.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct measurement of the absolute purity of a substance without the need for a reference standard of the same compound.[6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling a highly accurate purity determination by comparing the integral of the analyte's signals to that of a certified internal standard of known purity.

Experimental Protocol: Purity Determination by qNMR

Objective: To determine the absolute purity of this compound using qNMR.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Purity Calculation: Calculate the purity of the analyte based on the ratio of the integrals of specific, well-resolved signals of the analyte and the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.

UV-Vis Spectrophotometry: A Simple and Rapid Assay

UV-Vis spectrophotometry is a straightforward and cost-effective technique for the quantitative determination of the main component, particularly in the context of dissolution testing or routine quality control.[7] Its application for purity analysis is limited as it cannot separate the analyte from impurities that absorb at the same wavelength.

Experimental Protocol: UV-Vis Assay

Objective: To determine the concentration of this compound in a sample.

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Wavelength Selection: Scan a dilute solution of the analyte in a suitable solvent (e.g., methanol) across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution at a concentration that falls within the linear range of the calibration curve and measure its absorbance at λmax. Determine the concentration from the calibration curve.

Comparison of Analytical Methods

Technique Principle Primary Use Advantages Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase.Purity, stability-indicating assay, impurity quantification.High resolution, high sensitivity, quantitative accuracy.[1]May not detect non-chromophoric or volatile impurities.
GC-MS Separation based on volatility and interaction with a stationary phase, with mass-based detection.Identification and quantification of volatile impurities and residual solvents.High sensitivity and specificity for volatile compounds.[5]Not suitable for non-volatile or thermally labile compounds.
qNMR Nuclear spin transitions in a magnetic field.Absolute purity determination, structural confirmation.Primary analytical method, no need for a specific reference standard of the analyte.[6]Lower sensitivity compared to chromatographic methods.
UV-Vis Absorption of ultraviolet-visible light by chromophores.Assay of the main component, dissolution testing.Simple, rapid, and cost-effective.[7]Non-specific, cannot separate analyte from absorbing impurities.

Conclusion: An Integrated Approach to Purity Validation

The validation of analytical methods for determining the purity of this compound is a critical undertaking that demands a scientifically sound and multi-faceted approach. By integrating the high-resolving power of HPLC for impurity profiling, the specificity of GC-MS for volatile components, the absolute quantitation of qNMR, and the simplicity of UV-Vis for routine assays, a comprehensive and trustworthy purity assessment can be achieved. This orthogonal approach not only ensures the quality and consistency of the API but also provides a robust data package for regulatory submissions, ultimately safeguarding patient safety.

References

Safety Operating Guide

Personal protective equipment for handling 4-Piperidin-4-YL-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide: 4-Piperidin-4-YL-benzoic acid methyl ester

This guide provides essential, experience-driven safety and handling protocols for this compound. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and instill a deep understanding of why each step is critical. This compound, like many substituted piperidines, requires meticulous handling to ensure personnel safety and experimental integrity. The following protocols are designed to be a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on a conservative assessment of safety data for structurally similar compounds, including piperidine and its derivatives, as well as general best practices for handling chemical powders.[1][2][3][4][5][6][7] Always consult your institution's safety officer and perform a risk assessment prior to beginning work.

Hazard Assessment and Core Principles

Substituted piperidine compounds often present a range of potential hazards. Based on analogous structures, we must assume this compound may be:

  • Harmful if swallowed.[2]

  • Toxic in contact with skin or if inhaled.[2][3]

  • A cause of serious skin and eye irritation or burns.[2][3][8]

  • A respiratory irritant, particularly as a fine powder.[8][9]

Therefore, our primary safety directives are exposure prevention and containment . All handling procedures should be designed to minimize the generation of dust and prevent any contact with the operator.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the most immediate and critical step in ensuring your safety. Do not handle this compound without the following minimum PPE.

PPE Specification Table
Protection Type Specification Rationale
Eye & Face Chemical safety goggles with side shields (ANSI Z87.1 or EN166 compliant). A full-face shield should be worn over goggles when handling larger quantities (>10g) or when there is a significant risk of splashing.[1][2][3]Protects against airborne particles and potential splashes of solutions, preventing severe eye irritation or damage.[8][9]
Hand Protection Nitrile or neoprene gloves (tested to EN 374 or equivalent).[1][3] Double-gloving is strongly recommended.Prevents skin absorption, which can be a primary route of exposure for piperidine derivatives.[2] Double-gloving provides an extra layer of protection against tears and contamination.
Body Protection A flame-resistant laboratory coat, fully fastened. Consider a chemically resistant apron for larger-scale work.[4]Protects against contamination of personal clothing and skin.[2]
Respiratory A NIOSH-approved N95 (or EN 149-approved FFP2) respirator is the minimum requirement when handling the solid powder outside of a certified chemical fume hood.[6][9][10]Mitigates the risk of inhaling fine particles, which can cause respiratory irritation.[7][8]
PPE Selection Workflow

The level of PPE required is dictated by the specific task and the potential for exposure. Use the following decision tree to guide your selection process.

PPE_Selection_Workflow cluster_weighing Weighing Procedure cluster_dissolving Dissolution Procedure cluster_reaction Reaction & Workup start Start: Assess Task weighing Weighing Solid Powder start->weighing dissolving Dissolving in Solvent start->dissolving reaction Running Reaction / Workup start->reaction weighing_hood In Fume Hood or Ventilated Balance Enclosure? weighing->weighing_hood dissolving_hood In Fume Hood? dissolving->dissolving_hood reaction_splash Risk of Splash or Large Volume (>50mL)? reaction->reaction_splash weighing_hood_yes Minimum PPE: - Lab Coat - Safety Goggles - Double Nitrile Gloves weighing_hood->weighing_hood_yes Yes weighing_hood_no Enhanced PPE: - Lab Coat - Safety Goggles - Double Nitrile Gloves - N95/FFP2 Respirator weighing_hood->weighing_hood_no No dissolving_hood_yes Minimum PPE: - Lab Coat - Safety Goggles - Double Nitrile Gloves dissolving_hood->dissolving_hood_yes Yes dissolving_hood_no NOT RECOMMENDED. Move procedure to a hood. dissolving_hood->dissolving_hood_no No reaction_splash_yes Enhanced PPE: - Lab Coat - Face Shield over Goggles - Double Nitrile Gloves - Chemical Apron reaction_splash->reaction_splash_yes Yes reaction_splash_no Minimum PPE: - Lab Coat - Safety Goggles - Double Nitrile Gloves reaction_splash->reaction_splash_no No

Caption: PPE selection decision tree for handling this compound.

Operational Plan: Step-by-Step Handling Protocols

Adherence to a strict operational plan is crucial for minimizing exposure.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control airborne particles.[4][6]

  • Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible and have been recently tested.[4][9]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for solid and solvent-based spills.

Donning and Doffing PPE: A Procedural Imperative

Donning (Putting On) Sequence:

  • Lab Coat

  • Inner Gloves

  • Outer Gloves

  • Respiratory Protection (if required)

  • Eye/Face Protection

Doffing (Taking Off) Sequence - The Clean Removal: This sequence is designed to prevent cross-contamination.

  • Decontaminate: Wipe down outer gloves with an appropriate solvent (e.g., 70% ethanol) if grossly contaminated.

  • Remove Outer Gloves: Peel off the first pair of gloves without touching the outer surface with your bare hand. Dispose of them immediately in the designated waste container.

  • Remove Face Shield/Goggles: Handle by the strap or sides.

  • Remove Lab Coat: Peel it off, turning it inside out as you go.

  • Remove Inner Gloves: Peel off the final pair of gloves, again without touching the outer surface.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan: Responsible Lifecycle Management

Improper disposal can lead to environmental contamination and pose a risk to others.

Disposal Protocol Table
Waste Stream Disposal Procedure Rationale
Solid Chemical Waste Collect all solid waste, including unused product and contaminated items (e.g., weigh boats, paper), in a clearly labeled, sealed hazardous waste container.Prevents release into the environment and ensures compliance with waste regulations.[8][11]
Liquid Chemical Waste Collect all solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.Segregation of waste is critical for safe disposal and to prevent unwanted chemical reactions in the waste container.
Contaminated PPE All disposable PPE (gloves, respirator cartridges, etc.) must be treated as hazardous waste. Place in a sealed bag or container and dispose of according to your institution's hazardous waste guidelines.Assumes PPE is contaminated and must be handled as such to prevent secondary exposure.[10]

All chemical waste disposal must adhere to local, regional, and national hazardous waste regulations.[9] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

In Case of Emergency

  • Skin Contact: Immediately remove all contaminated clothing.[12] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[9] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][11] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[8] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3][12] Seek immediate medical attention.

By integrating these safety protocols into your workflow, you build a robust system that protects you, your colleagues, and your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Piperidin-4-YL-benzoic acid methyl ester
Reactant of Route 2
4-Piperidin-4-YL-benzoic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.